molecular formula C10H13BrO B1281448 2-(4-Bromophenyl)-2-methylpropan-1-ol CAS No. 32454-37-8

2-(4-Bromophenyl)-2-methylpropan-1-ol

Cat. No.: B1281448
CAS No.: 32454-37-8
M. Wt: 229.11 g/mol
InChI Key: HHHZLLZSLJJFER-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS 32454-37-8) is a valuable organic intermediate in chemical and pharmaceutical research. This compound, with the molecular formula C10H13BrO and a molecular weight of 229.12 g/mol, is characterized by a neopentyl structure bearing a 4-bromophenyl group and a primary alcohol . Its primary research application is as a key synthetic precursor. The bromophenyl moiety makes it a versatile building block for further functionalization via cross-coupling reactions, while the alcohol group can be oxidized to corresponding carboxylic acids or serve as a handle for further derivatization. Patent literature confirms its utility in multi-step synthetic processes, notably in the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid, which is an important intermediate in the synthesis of active pharmaceutical ingredients such as fexofenadine . Researchers value this compound for its use in developing new synthetic methodologies and exploring complex molecule construction. This compound is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHZLLZSLJJFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297658
Record name 4-Bromo-β,β-dimethylbenzeneethanol
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32454-37-8
Record name 4-Bromo-β,β-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32454-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-β,β-dimethylbenzeneethanol
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the known and predicted physical properties of the chemical compound 2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS No. 32454-37-8). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes available experimental data with established physicochemical principles to offer a detailed characterization of this important benzylic alcohol. The guide covers core physical constants, detailed spectroscopic signatures (NMR, IR, MS), and standard analytical methodologies, providing both a reference and a practical framework for its use in a laboratory setting.

Introduction and Chemical Identity

This compound is a halogenated aromatic alcohol. Its structure, featuring a neopentyl alcohol moiety attached to a brominated benzene ring, makes it a valuable intermediate in organic synthesis. The presence of the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the tertiary benzylic alcohol group can undergo various transformations. Understanding its physical properties is paramount for its effective purification, handling, storage, and reaction monitoring.

The identity of the compound is established by its unique CAS number, molecular formula, and molecular weight, which serve as the foundation for its characterization.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented in Table 1. It is important to note that while some properties are derived from experimental observations, others, such as boiling point and density, are currently based on computational predictions and should be treated as estimates until experimentally verified.

PropertyValueSource
CAS Number 32454-37-8
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.117 g/mol [1]
Appearance Dark brown oil (as a crude product)[2]
Boiling Point 291.7 ± 15.0 °C (Predicted)[3]
Density 1.349 ± 0.06 g/cm³ (Predicted)[3]
InChIKey HHHZLLZSLJJFER-UHFFFAOYSA-N

Spectroscopic and Physicochemical Characterization

The structural elucidation of an organic compound relies heavily on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures for this compound based on available data and established chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Limited experimental data for the aromatic region in CDCl₃ has been reported.[2] The full, expected spectrum is interpreted as follows:

  • Aromatic Protons (δ 7.20-7.50 ppm): The para-substituted benzene ring will give rise to two distinct signals, both appearing as doublets. Experimental data confirms peaks at δ 7.46 (d, J = 8.7 Hz, 2H) and δ 7.26 (d, J = 8.7 Hz, 2H) .[2] The downfield doublet (7.46 ppm) corresponds to the two protons ortho to the bromine atom, while the upfield doublet (7.26 ppm) corresponds to the two protons ortho to the carbon substituent.

  • Methylene Protons (δ ~3.5-3.7 ppm): The two protons of the -CH₂OH group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The proximity to the electronegative oxygen atom shifts this signal downfield.

  • Hydroxyl Proton (δ ~1.5-2.5 ppm): The -OH proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.

  • Methyl Protons (δ ~1.3 ppm): The six protons of the two methyl groups are chemically equivalent due to free rotation. They will appear as a sharp singlet, integrating to 6H.

  • Aromatic Carbons (δ ~120-145 ppm): Four signals are expected for the six aromatic carbons. The carbon bearing the bromine atom (C-Br) will be significantly shifted, as will the carbon attached to the alkyl side chain (ipso-carbon). The remaining four carbons will give two signals of higher intensity.

  • Hydroxymethyl Carbon (δ ~70 ppm): The -C H₂OH carbon is expected around this region, shifted downfield by the attached oxygen.[4]

  • Quaternary Carbon (δ ~40 ppm): The quaternary carbon, -C (CH₃)₂, will be a relatively weak signal (as is typical for non-protonated carbons) in the aliphatic region.

  • Methyl Carbons (δ ~25 ppm): The two equivalent methyl groups (-C H₃) will produce a single, strong signal in the upfield region of the spectrum.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H Stretch (3500-3200 cm⁻¹): A strong, broad absorption band characteristic of the alcohol hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[5][6]

  • C-H Stretch (Aliphatic) (3000-2850 cm⁻¹): Sharp absorptions corresponding to the stretching vibrations of the methyl and methylene C-H bonds.[5]

  • C-H Stretch (Aromatic) (3100-3000 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹, typical for C-H bonds on a benzene ring.

  • C-O Stretch (1050-1150 cm⁻¹): A strong absorption corresponding to the stretching vibration of the primary alcohol C-O bond.[5]

  • C=C Stretch (Aromatic) (~1600, 1475 cm⁻¹): Two or more medium to weak bands in this region are characteristic of the benzene ring.

  • C-Br Stretch (~600-500 cm⁻¹): A weak to medium absorption in the fingerprint region, indicative of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[7] Therefore, peaks are expected at m/z 228 and m/z 230 , with nearly equal intensity.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most common fragmentation for primary alcohols is the cleavage of the bond adjacent to the oxygen-bearing carbon.[8] Loss of the C₉H₁₀Br radical would lead to a fragment ion [CH₂OH]⁺ at m/z 31 .

    • Benzylic Cleavage: Cleavage of the C-C bond between the quaternary carbon and the CH₂OH group is also likely, leading to a stable benzylic carbocation. This would result in the loss of a CH₂OH radical (mass 31), giving a prominent fragment ion at m/z 197/199 .

    • Loss of Water (M-18): Dehydration is a common fragmentation pathway for alcohols, which would produce a fragment ion at m/z 210/212 .[9]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of data, standardized protocols must be employed.

Protocol for Spectroscopic Analysis

The following workflow outlines the general procedure for obtaining high-quality spectroscopic data for a sample like this compound.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_ir IR Acquisition (ATR) cluster_ms MS Acquisition (EI) cluster_analysis Data Processing & Analysis prep Weigh ~10-20 mg of sample dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep->dissolve transfer Transfer to 5mm NMR tube dissolve->transfer shim Shim magnet for homogeneity transfer->shim acquire_h1 Acquire ¹H spectrum (16-32 scans) shim->acquire_h1 acquire_c13 Acquire ¹³C spectrum (≥1024 scans) acquire_h1->acquire_c13 bkg Collect background spectrum apply Apply 1-2 drops of oil sample to ATR crystal bkg->apply collect_ir Collect sample spectrum apply->collect_ir process_ir Process IR data (baseline correction) collect_ir->process_ir dilute_ms Prepare dilute solution in volatile solvent (e.g., CH2Cl2) inject Inject into GC-MS or via direct insertion probe dilute_ms->inject acquire_ms Acquire mass spectrum inject->acquire_ms process_ms Analyze MS fragmentation acquire_ms->process_ms process_nmr Process NMR data (FT, phase, baseline correction) report Consolidate and report findings process_nmr->report process_ir->report process_ms->report

Caption: General workflow for spectroscopic characterization.

Causality in Experimental Choices:

  • Choice of Solvent (NMR): Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak for referencing.[10]

  • Number of Scans (NMR): Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly higher number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR.[11]

  • Ionization Method (MS): Electron Impact (EI) is a standard "hard" ionization technique that provides rich fragmentation data, which is invaluable for structural elucidation, though it may sometimes result in a weak or absent molecular ion peak for fragile molecules like tertiary alcohols.[9][12]

Synthesis and Purity Considerations

This compound can be synthesized via methods common in organic chemistry. One reported synthesis involves the reaction of an appropriate Grignard reagent with an epoxide or a related electrophile.[2] The crude product from such a synthesis was described as a dark brown oil, indicating the likely presence of impurities.[2]

Potential impurities could include:

  • Unreacted starting materials.

  • Side-products from the Grignard reaction.

  • Solvents used in the reaction and workup.

The presence of these impurities can significantly affect measured physical properties. For instance, a non-volatile impurity will elevate the boiling point, while a volatile solvent residue will depress it. Impurities can also broaden the melting point range of a solid derivative or introduce extraneous peaks in spectroscopic analyses. Therefore, purification, typically by column chromatography or distillation, is essential before definitive physical property measurements are made.

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are critical for its application. This guide has consolidated its known chemical identifiers and presented a detailed, predictive analysis of its spectroscopic characteristics based on established principles and available experimental data. While some core properties like melting and boiling points await experimental determination, the provided spectral interpretations offer a robust framework for the identification and quality control of this compound in a research and development setting.

References

  • This compound | CAS 32454-37-8 - Matrix Fine Chemicals. [Link]

  • 2-(4-Bromophenyl)propan-2-ol | C9H11BrO | CID 12681920 - PubChem. [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

  • mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data - Chemistry Stack Exchange. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • This compound - PubChemLite. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Molecules PDF - Matrix Fine Chemicals. [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)
  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • 2-(4-Bromophenyl)ethanol - ChemBK. [Link]

  • Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. [Link]

  • 2-(4-Bromophenyl)-2-propanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • 2-Propen-1-ol, 2-methyl- - the NIST WebBook. [Link]

  • C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • 1-Propanol, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

"2-(4-Bromophenyl)-2-methylpropan-1-ol" chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-2-methylpropan-1-ol is a primary alcohol of significant interest in the field of organic synthesis, particularly as a key intermediate in the preparation of active pharmaceutical ingredients (APIs). Its structure, featuring a brominated phenyl ring and a neopentyl alcohol moiety, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role in drug development.

Chemical Identity and Properties

CAS Number: 32454-37-8

Molecular Formula: C₁₀H₁₃BrO

Molecular Weight: 229.11 g/mol

IUPAC Name: this compound

SMILES: CC(C)(CO)C1=CC=C(Br)C=C1

The chemical structure of this compound is characterized by a central quaternary carbon atom bonded to a 4-bromophenyl group, two methyl groups, and a hydroxymethyl group.

Chemical Structure Diagram

Structure of this compound

Physicochemical Properties
PropertyValueSource
Boiling Point (Predicted) 291.7 ± 15.0 °C[1]
Molecular Weight 229.11[1]
Molecular Formula C10H13BrO[1]

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-methyl-2-phenylpropanoic acid. This involves an electrophilic bromination followed by the reduction of the resulting carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Methyl-2-phenylpropanoic Acid Step1 Step 1: Electrophilic Bromination Start->Step1 Intermediate 2-(4-Bromophenyl)-2-methylpropanoic Acid Step1->Intermediate Br2, H2O Step2 Step 2: Reduction Intermediate->Step2 Product This compound Step2->Product 1. Esterification (e.g., MeOH, H+) 2. Reduction (e.g., KBH4, LiCl)

Sources

A Comprehensive Technical Guide on the Synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol from 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for converting 4-bromotoluene into the valuable tertiary alcohol, 2-(4-bromophenyl)-2-methylpropan-1-ol. The target molecule, a neopentyl-type alcohol, presents a significant synthetic challenge due to the need for substantial elaboration of the benzylic methyl group of the starting material. This document outlines a strategic multi-step synthesis, beginning with the functionalization of the benzylic position, followed by a two-fold α-methylation of an ester intermediate, and culminating in a final reduction. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions, offering a field-proven perspective for researchers in organic synthesis and drug development.

Introduction: The Synthetic Challenge

4-Bromotoluene is a readily available and widely used starting material in organic synthesis, valued for its two distinct reactive sites: the aryl bromide, amenable to cross-coupling reactions, and the benzylic methyl group, which can be oxidized or halogenated.[1] The target compound, this compound[2], is a chiral tertiary alcohol whose structure is of interest as a building block in medicinal chemistry and materials science.

The core synthetic challenge lies in transforming the simple methyl group of 4-bromotoluene into the sterically hindered 2,2-dimethyl-1-hydroxyethyl (-C(CH₃)₂CH₂OH) moiety. This transformation requires the formation of two new carbon-carbon bonds and a carbon-oxygen bond at a single benzylic carbon, necessitating a carefully planned, multi-step synthetic sequence. This guide proposes and details an efficient six-step pathway designed for high fidelity and scalability.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule reveals several possible disconnections. The most strategically sound approach involves the late-stage reduction of a carbonyl group, which simplifies the construction of the quaternary carbon center.

G cluster_main Retrosynthetic Analysis Target Target: this compound Ester_Intermediate Methyl 2-(4-bromophenyl)-2-methylpropanoate Target->Ester_Intermediate Reduction (e.g., LiAlH₄) Acid_Intermediate 4-Bromophenylacetic Acid Ester_Intermediate->Acid_Intermediate α-Methylation (x2) & Esterification Nitrile_Intermediate 4-Bromophenylacetonitrile Acid_Intermediate->Nitrile_Intermediate Hydrolysis Benzyl_Bromide 4-Bromobenzyl Bromide Nitrile_Intermediate->Benzyl_Bromide Cyanation (Sₙ2) Start Starting Material: 4-Bromotoluene Benzyl_Bromide->Start Radical Bromination (NBS)

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to a forward synthesis strategy that begins with the activation of the benzylic position of 4-bromotoluene. This pathway is chosen over alternatives, such as those proceeding through a Grignard reaction on a 4-bromobenzoate ester, because it allows for the direct and controlled construction of the α,α-dimethylated carbon skeleton prior to the final reduction.

The Recommended Synthetic Workflow

The proposed synthesis is a six-step sequence that methodically builds the target molecule. Each step is selected for its reliability and compatibility with the existing functional groups.

G Start 4-Bromotoluene Step1 4-Bromobenzyl Bromide Start->Step1 NBS, AIBN, CCl₄, Δ Step2 4-Bromophenylacetonitrile Step1->Step2 NaCN, DMSO Step3 4-Bromophenylacetic Acid Step2->Step3 H₂SO₄ (aq), H₂O, Δ Step4 Methyl 4-bromophenylacetate Step3->Step4 CH₃OH, H₂SO₄ (cat.), Δ Step5 Methyl 2-(4-bromophenyl)-2-methylpropanoate Step4->Step5 1. LDA, THF, -78°C 2. CH₃I (2.2 eq) Target This compound Step5->Target 1. LiAlH₄, THF 2. H₃O⁺ workup

Caption: The six-step synthetic workflow from 4-bromotoluene.

Step 1: Radical Bromination of 4-Bromotoluene

Causality: The synthesis commences by activating the benzylic position. A free radical bromination using N-Bromosuccinimide (NBS) is the method of choice for selectively halogenating the benzylic methyl group without affecting the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromotoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq).

  • Add a sufficient volume of a non-polar solvent, such as carbon tetrachloride (CCl₄), to dissolve the reactants.

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material. The reaction is complete when the denser succinimide byproduct floats to the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide solid.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield crude 4-bromobenzyl bromide, which can be purified by recrystallization or used directly in the next step.

ReagentMolar Mass ( g/mol )Equivalents
4-Bromotoluene171.041.0
N-Bromosuccinimide (NBS)177.981.05
AIBN164.210.02
Step 2: Synthesis of 4-Bromophenylacetonitrile

Causality: The benzyl bromide is converted to a nitrile, which serves as a precursor to the carboxylic acid. This is a classic Sₙ2 reaction where the cyanide ion acts as a potent nucleophile. Using a polar aprotic solvent like DMSO accelerates the reaction by solvating the cation (Na⁺) while leaving the cyanide anion highly reactive.

Experimental Protocol:

  • In a flask, dissolve sodium cyanide (NaCN) (1.2 eq) in DMSO. Caution: NaCN is highly toxic.

  • Add the 4-bromobenzyl bromide (1.0 eq) solution in DMSO dropwise to the cyanide solution at room temperature.

  • Stir the mixture at room temperature for 4-6 hours until the starting bromide is consumed (monitored by TLC).

  • Pour the reaction mixture into a large volume of water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude 4-bromophenylacetonitrile can be purified by column chromatography or recrystallization.

ReagentMolar Mass ( g/mol )Equivalents
4-Bromobenzyl Bromide250.001.0
Sodium Cyanide (NaCN)49.011.2
Step 3: Hydrolysis to 4-Bromophenylacetic Acid

Causality: The nitrile is hydrolyzed to a carboxylic acid under harsh acidic conditions. The nitrogen atom is protonated, making the carbon susceptible to nucleophilic attack by water, followed by tautomerization and further hydrolysis to yield the carboxylic acid and ammonium sulfate.

Experimental Protocol:

  • Combine the 4-bromophenylacetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approx. 110-120°C) for several hours.

  • Monitor the reaction until completion.

  • Cool the mixture in an ice bath, which will cause the carboxylic acid product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-bromophenylacetic acid.

ReagentMolar Mass ( g/mol )Equivalents
4-Bromophenylacetonitrile196.051.0
Sulfuric Acid (conc.)98.08Excess
Step 4: Fischer Esterification

Causality: The carboxylic acid is converted to its methyl ester to prevent the acidic proton from interfering with the subsequent base-mediated α-methylation step. The Fischer esterification is an acid-catalyzed equilibrium reaction.[3] Using methanol as the solvent drives the equilibrium towards the product side.[4]

Experimental Protocol:

  • Dissolve 4-bromophenylacetic acid (1.0 eq) in a large excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

  • Heat the solution to reflux for 3-5 hours.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove most of the methanol via rotary evaporation.

  • Extract the aqueous residue with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate to yield methyl 4-bromophenylacetate.[5]

ReagentMolar Mass ( g/mol )Equivalents
4-Bromophenylacetic Acid215.051.0
Methanol32.04Solvent/Excess
Sulfuric Acid (conc.)98.08~0.1
Step 5: Iterative α-Methylation

Causality: This is the key step for constructing the quaternary carbon center. A strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), is used to quantitatively deprotonate the α-carbon, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic methyl iodide. Using slightly more than two equivalents of both the base and methyl iodide ensures the reaction goes to completion for the di-methylation.

Experimental Protocol:

  • Prepare a solution of LDA (2.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or N₂) and cool to -78°C.

  • Slowly add a solution of methyl 4-bromophenylacetate (1.0 eq) in anhydrous THF to the LDA solution. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add methyl iodide (2.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate methyl 2-(4-bromophenyl)-2-methylpropanoate.

ReagentMolar Mass ( g/mol )Equivalents
Methyl 4-bromophenylacetate229.071.0
LDA107.122.2
Methyl Iodide141.942.2
Step 6: Reduction to this compound

Causality: The final step is the reduction of the ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the intermediate aldehyde. An acidic workup protonates the resulting alkoxide.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.0-1.5 eq) in anhydrous THF and cool to 0°C.

  • Add a solution of the ester intermediate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the flask back to 0°C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular white precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to yield the final product, this compound.

ReagentMolar Mass ( g/mol )Equivalents
Methyl 2-(4-bromophenyl)-2-methylpropanoate257.131.0
Lithium Aluminum Hydride37.951.0 - 1.5

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Property / Technique Expected Value / Observation
Molecular Formula C₁₀H₁₃BrO[6]
Molecular Weight 229.11 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~7.4 (d, 2H, Ar-H), δ ~7.2 (d, 2H, Ar-H), δ ~3.6 (s, 2H, -CH₂OH), δ ~1.5 (s, 1H, -OH), δ ~1.3 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃) δ ~145 (Ar-C), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~121 (Ar-C-Br), δ ~72 (-CH₂OH), δ ~40 (-C(CH₃)₂), δ ~25 (-C(CH₃)₂)
IR (KBr, cm⁻¹) ~3400 (O-H stretch, broad), ~3000-2850 (C-H stretch), ~1600 (C=C stretch, aromatic), ~1050 (C-O stretch)
Mass Spec (EI) m/z 228/230 (M⁺, bromine isotope pattern), 197/199 ([M-CH₂OH]⁺)

Note: NMR shifts are predicted values and may vary slightly.

Safety and Handling

This synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator.

  • Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, or skin contact. Contact with acid releases deadly hydrogen cyanide gas.

  • LDA & LiAlH₄: Pyrophoric and react violently with water. Must be handled under an inert atmosphere.

Conclusion

The transformation of 4-bromotoluene to this compound is a challenging yet achievable synthetic endeavor. The six-step sequence detailed in this guide, centered around the iterative α-methylation of an acetate intermediate, provides a logical and robust framework for researchers. By understanding the causality behind each reaction and adhering to meticulous experimental technique, this pathway can be effectively implemented to produce this valuable tertiary alcohol for further application in chemical and pharmaceutical development.

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The Versatile Neopentyl Alcohol Scaffold: A Technical Guide to 2-(4-Bromophenyl)-2-methylpropan-1-ol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4-bromophenyl)-2-methylpropan-1-ol, a key building block in modern organic synthesis. Possessing a unique combination of a neopentyl alcohol moiety and a functionalizable aryl bromide, this compound offers a versatile platform for the construction of complex molecular architectures. We will delve into its synthesis, physicochemical properties, and diverse applications, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: Unveiling a Strategic Building Block

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of target molecules. This compound emerges as a particularly valuable intermediate due to its distinct structural features. The primary alcohol provides a handle for a variety of classical transformations, while the quaternary carbon center imparts steric hindrance that can influence reaction selectivity and enhance the metabolic stability of derivative compounds. Furthermore, the bromine atom on the phenyl ring serves as a versatile functional group for cross-coupling reactions, enabling the introduction of diverse substituents.

This guide will illuminate the synthetic pathways to access this building block and showcase its utility in key transformations such as etherification, oxidation, and carbon-carbon bond formation, thereby providing a comprehensive resource for its practical application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is crucial for its effective use and characterization.

Physicochemical Properties
PropertyValueReference
CAS Number 32454-37-8
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol
Boiling Point 291.7±15.0 °C (Predicted)
Density 1.349±0.06 g/cm³ (Predicted)
Appearance White to off-white solid or colorless oil
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.
Spectroscopic Data (Predicted and Inferred)
  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The two methyl groups will likely appear as a singlet around δ 1.3 ppm. The methylene protons of the CH₂OH group would present as a singlet around δ 3.6 ppm. The aromatic protons will show up as two doublets in the region of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will display signals for all ten carbon atoms in unique chemical environments. Key expected shifts include the quaternary carbon at approximately δ 40 ppm, the methyl carbons around δ 25 ppm, and the methylene carbon of the primary alcohol near δ 70 ppm. The aromatic carbons will resonate in the δ 120-145 ppm range, with the carbon bearing the bromine atom being the most downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. Strong C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹. A C-O stretching band for the primary alcohol is expected near 1050 cm⁻¹. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of a hydroxymethyl radical (•CH₂OH) and other characteristic cleavages of the neopentyl group.

Synthesis of this compound

The most logical and efficient synthetic route to this compound involves the reduction of its corresponding carboxylic acid or ester derivative.

Synthesis of the Precursor: 2-(4-Bromophenyl)-2-methylpropanoic Acid

The synthesis of the carboxylic acid precursor is a critical first step. An effective method involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[2][3]

Workflow for the Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid

cluster_0 Step 1: Bromination cluster_1 Step 2: Work-up Start 2-Methyl-2-phenylpropanoic acid Reagents Bromine (Br₂) Aqueous Medium Start->Reagents Reaction Product 2-(4-Bromophenyl)-2-methylpropanoic acid Reagents->Product Formation Extraction Extraction with Dichloromethane Product->Extraction Drying Drying over Anhydrous Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization (e.g., from Hexanes) Evaporation->Purification FinalProduct Pure 2-(4-Bromophenyl)-2-methylpropanoic acid Purification->FinalProduct

Caption: Synthetic workflow for 2-(4-bromophenyl)-2-methylpropanoic acid.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid [2][4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend 2-methyl-2-phenylpropanoic acid (1 equivalent) in water.

  • Bromination: While stirring vigorously, add bromine (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with dichloromethane (3 x volume of water).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess bromine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like hexanes or aqueous methanol to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid.

Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Workflow for the Reduction to the Target Alcohol

cluster_0 Step 1: Reduction cluster_1 Step 2: Work-up Start 2-(4-Bromophenyl)-2-methylpropanoic acid Reagents Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF Start->Reagents Reaction Product Lithium alkoxide intermediate Reagents->Product Formation Quenching Aqueous Work-up (e.g., Fieser work-up) Product->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over Anhydrous MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation FinalProduct This compound Evaporation->FinalProduct

Caption: Reduction of the carboxylic acid to the target alcohol.

Experimental Protocol: Reduction of 2-(4-Bromophenyl)-2-methylpropanoic Acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Carboxylic Acid: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-(4-bromophenyl)-2-methylpropanoic acid (1 equivalent) in anhydrous THF dropwise via a dropping funnel.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Isolation and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by column chromatography on silica gel if necessary.

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile building block for a range of synthetic transformations.

Etherification Reactions

The primary alcohol group readily undergoes etherification, for example, through the Williamson ether synthesis.[5][6][7] This reaction allows for the introduction of various alkyl or aryl groups, expanding the molecular diversity of the scaffold.

General Scheme for Williamson Ether Synthesis

Start This compound Base Strong Base (e.g., NaH) Start->Base Deprotonation Alkoxide Alkoxide Intermediate Base->Alkoxide AlkylHalide Alkyl Halide (R-X) Alkoxide->AlkylHalide SN2 Attack Product Ether Product AlkylHalide->Product

Caption: Williamson ether synthesis with the target alcohol.

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases, add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol. Gentle heating may be required for less reactive alkyl halides.

  • Work-up and Purification: Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ether by column chromatography.

Oxidation to the Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-(4-bromophenyl)-2-methylpropanal, a valuable intermediate for further transformations such as Wittig reactions or reductive aminations.[8][9] Common methods include Swern oxidation or the use of Dess-Martin periodinane.

General Scheme for Swern Oxidation

Start This compound Reagents Oxalyl Chloride, DMSO Triethylamine Start->Reagents Oxidation Product 2-(4-Bromophenyl)-2-methylpropanal Reagents->Product Start This compound Reagents Ar-B(OH)₂ Pd Catalyst Base Start->Reagents Cross-Coupling Product Coupled Product Reagents->Product

Sources

An In-Depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropan-1-ol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-bromophenyl)-2-methylpropan-1-ol, a versatile scaffold in medicinal chemistry and materials science. We will delve into its synthesis, explore the chemical space of its derivatives and analogues, analyze structure-activity relationships (SAR), and present detailed protocols for the synthesis of novel compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this promising chemical entity.

The Core Moiety: this compound

This compound is a tertiary alcohol characterized by a stable 4-bromophenyl group and a neopentyl alcohol moiety. This unique combination of a reactive aromatic halide and a sterically hindered alcohol provides a rich platform for chemical modification. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents on the phenyl ring. The tertiary alcohol can be derivatized through etherification or esterification, or it can influence the molecule's pharmacokinetic properties through its steric bulk and hydrogen bonding capabilities.

The inherent chirality of many of its derivatives, particularly when the alcohol is secondary, further enhances its potential in developing stereospecific therapeutics. Analogues of 2-arylpropionic acids, for instance, are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), and their pharmacology is often stereospecific[1].

Synthetic Strategies: Accessing the Core and Its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization can be achieved through several robust and scalable synthetic routes.

Synthesis of the Core Scaffold

A primary and efficient method for constructing the core scaffold is the Grignard reaction. This involves the addition of an isobutyl Grignard reagent to 4-bromobenzaldehyde or, alternatively, the addition of a 4-bromophenylmagnesium bromide to isobutyraldehyde. The latter is often preferred due to the commercial availability of the starting materials.

Protocol 1: Grignard Synthesis of this compound

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-bromobenzyl bromide in the same anhydrous solvent is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.

  • Carbonyl Addition: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of acetone in anhydrous diethyl ether or THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Logical Flow for Grignard Synthesis:

G_synthesis 4-Bromobenzyl bromide 4-Bromobenzyl bromide Grignard Reagent Grignard Reagent 4-Bromobenzyl bromide->Grignard Reagent 1. Mg, Et2O Mg, Et2O Mg, Et2O->Grignard Reagent Intermediate Intermediate Grignard Reagent->Intermediate 2. Acetone Acetone Acetone->Intermediate Core Scaffold Core Scaffold Intermediate->Core Scaffold 3. Quench Quench (NH4Cl) Quench (NH4Cl)

Caption: Grignard synthesis of the core scaffold.

Derivatization of the Core Scaffold

The true synthetic utility of this compound lies in its capacity for derivatization at two key positions: the aromatic bromine atom and the primary alcohol.

The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of functionalities.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, coupling with various boronic acids or esters can introduce new aryl, heteroaryl, or alkyl groups. This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls[2].

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with a wide variety of primary or secondary amines, leading to an extensive library of aniline derivatives[3][4][5].

  • Sonogashira Coupling: To introduce alkyne functionalities, this coupling reaction with terminal alkynes is a powerful tool.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Protocol 2: Suzuki-Miyaura Coupling of the Core Scaffold

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures), add the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Workflow for Aromatic Ring Derivatization:

G_derivatization cluster_core Core Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Derivatives Core This compound Suzuki Suzuki-Miyaura (R-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R2NH) Core->Buchwald Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Aryl Aryl/Alkyl Substituted Suzuki->Aryl Amino Amino Substituted Buchwald->Amino Alkynyl Alkynyl Substituted Sonogashira->Alkynyl

Caption: Derivatization of the aromatic ring.

The primary alcohol group can be readily transformed into ethers or esters to modulate the compound's polarity, solubility, and potential for hydrogen bonding.

  • Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a classic method. Acid-catalyzed dehydration can also be employed to form ethers[6].

  • Esterification: Fischer esterification, using a carboxylic acid and an acid catalyst, is a straightforward method for ester formation[7]. Alternatively, reaction with an acyl chloride or anhydride in the presence of a base provides a more reactive route.

Protocol 3: Etherification of the Core Scaffold

  • Deprotonation: To a solution of this compound in an anhydrous aprotic solvent (e.g., THF or DMF) at 0 °C, add sodium hydride (1.1 equivalents) portion-wise. The mixture is stirred at this temperature for 30 minutes.

  • Alkylation: The desired alkyl halide (1.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting ether is purified by column chromatography.

Structure-Activity Relationship (SAR) and Applications

The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship for various biological targets. The following table provides an illustrative summary of potential SAR trends based on reported activities of analogous compounds.

Table 1: Illustrative Structure-Activity Relationship of this compound Derivatives

R1 (at 4-position of phenyl ring)R2 (at 1-position)Potential Biological ActivityRationale for Activity
-Br (Core)-OH (Core)Synthetic IntermediateVersatile handles for further modification.
-Ph-OHPotential Anti-Alzheimer's ActivityBiphenyl structures are known to interact with amyloid-beta plaques.
-NH-Aryl-OHPotential Antibacterial/AntifungalAniline derivatives can mimic natural substrates or disrupt cell membranes.
-Aryl-O-AlkylPotential Anticancer ActivityIncreased lipophilicity can enhance cell permeability and interaction with hydrophobic pockets of enzymes.
-CN-OHPotential Antidiabetic ActivityNitrile groups can act as hydrogen bond acceptors in enzyme active sites.

Note: The activities listed are illustrative and based on general principles of medicinal chemistry and findings for structurally related compounds. Specific activities would need to be confirmed through biological screening.

The diverse functionalities that can be introduced onto this scaffold make it a promising candidate for developing therapeutics for a range of diseases, including neurodegenerative disorders, infectious diseases, and cancer. For instance, certain 4'4 bromophenyl 4'piperidinol derivatives have shown potential as multifactorial agents for Alzheimer's disease[5], while other bromophenyl compounds have been investigated for their antibacterial and antidiabetic properties[8][9][10].

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by derivatives of this compound are not yet extensively characterized, we can infer potential mechanisms based on the activities of structurally similar molecules. For example, analogues with anti-inflammatory properties may target the cyclooxygenase (COX) enzymes, similar to other 2-arylpropionic acid derivatives[1]. Derivatives exhibiting anticancer activity could potentially interact with various kinases or other proteins involved in cell cycle regulation. Furthermore, some 2-aryl derivatives have been shown to act as serotonin 5-HT₂A receptor agonists, suggesting a potential role in neurotransmission[11].

Hypothesized Signaling Pathway Modulation:

G_pathway Derivative 2-Aryl-2-methyl- propan-1-ol Derivative Target Biological Target (e.g., Enzyme, Receptor) Derivative->Target Binding/ Modulation Pathway Signaling Pathway (e.g., Inflammatory, Proliferation) Target->Pathway Activation/ Inhibition Response Cellular Response (e.g., Apoptosis, Cytokine Release) Pathway->Response

Caption: Hypothesized mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of novel chemical entities with diverse applications. The synthetic accessibility of the core and the ease of derivatization at both the aromatic ring and the alcohol moiety provide a robust platform for generating extensive compound libraries. Future research should focus on the systematic biological evaluation of these derivatives to elucidate specific structure-activity relationships and identify lead compounds for various therapeutic areas. Further investigation into the mechanism of action and the identification of specific molecular targets will be crucial for the rational design of next-generation analogues with enhanced potency and selectivity.

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An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-2-methylpropan-1-ol in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a compound is paramount to its successful formulation and delivery. Among these properties, solubility stands as a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility of 2-(4-Bromophenyl)-2-methylpropan-1-ol, a halogenated aromatic alcohol with potential applications as an intermediate in organic synthesis.

This document moves beyond a simple tabulation of data, offering a deep dive into the molecular characteristics that govern the solubility of this compound. We will explore the interplay of intermolecular forces and predict its behavior in a range of common laboratory solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility. The molecular structure of this compound, featuring a brominated aromatic ring, a tertiary alcohol, and a short alkyl chain, dictates its polarity and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol [1][2]
Boiling Point 291.7±15.0 °C (Predicted)[2]
Density 1.349±0.06 g/cm³ (Predicted)[2]
SMILES CC(C)(CO)C1=CC=C(Br)C=C1[1]
InChIKey HHHZLLZSLJJFER-UHFFFAOYSA-N[1]

Theoretical Solubility Profile: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3][4][5][6] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules.[7][8][9] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[8]

The this compound molecule possesses both polar and non-polar characteristics:

  • Polar Feature: The primary alcohol group (-CH₂OH) is capable of acting as both a hydrogen bond donor and acceptor, contributing to its polarity.[10]

  • Non-Polar Features: The bromophenyl ring and the two methyl groups at the tertiary carbon create a significant non-polar, hydrophobic region.[7]

This duality suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Solubility Predictions in Common Solvents

Based on the structural analysis, we can predict the solubility of this compound in various classes of solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydroxyl group can engage in hydrogen bonding with protic solvents.[10] However, the large non-polar bromophenyl group will significantly hinder solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol solvent (e.g., more soluble in ethanol than in water).
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to HighThese solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Their intermediate polarity can also accommodate the non-polar portion of the molecule more effectively than highly polar protic solvents.
Non-Polar Hexane, Toluene, Diethyl EtherModerate to HighThe dominant non-polar character of the bromophenyl ring and alkyl groups suggests favorable van der Waals interactions with non-polar solvents.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions provide valuable guidance, empirical determination of solubility is essential for accurate data.[11][12] The following protocol outlines the isothermal shake-flask method, a reliable technique for measuring the equilibrium solubility of a solid compound in a liquid solvent.[13]

Diagram of the Experimental Workflowdot

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess This compound B Add to a known volume of solvent A->B C Seal vial and place in a shaker at constant T B->C D Equilibrate for 24-48 hours C->D E Allow solid to settle D->E F Filter supernatant (0.45 µm syringe filter) E->F G Dilute aliquot of the saturated solution F->G H Analyze by HPLC or UV-Vis spectroscopy G->H I Determine concentration from calibration curve H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Sources

Navigating the Synthesis and Handling of 2-(4-Bromophenyl)-2-methylpropan-1-ol: A Technical Guide to Safety and Precaution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a molecule from conceptualization to therapeutic application is paved with meticulous attention to detail, not only in its synthesis and efficacy but also in its safe handling. 2-(4-Bromophenyl)-2-methylpropan-1-ol, a halogenated aromatic alcohol, presents a unique set of handling considerations due to its chemical structure. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate risks and ensure a secure laboratory environment.

Understanding the Hazard Landscape: GHS Classification

While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, data from structurally similar compounds, such as 2-(4-bromophenyl)propan-2-ol, provide a strong basis for hazard assessment. The primary hazards associated with this class of compounds include:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2A) [1][2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2][3]

These classifications are summarized in the table below. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Hazard ClassificationCategoryGHS CodeSignal Word
Skin Irritation2H315Warning
Serious Eye Irritation2AH319Warning
Specific target organ toxicity - single exposure (Respiratory tract irritation)3H335Warning

Precautionary Statements are crucial for mitigating these risks. Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

  • P264: Wash skin thoroughly after handling.[1][4]

  • P271: Use only outdoors or in a well-ventilated area.[1][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The causality behind a robust safety protocol lies in a multi-layered approach, starting with engineering controls and culminating in the correct use of personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[5][6] This is non-negotiable. The fume hood's consistent airflow prevents the inhalation of potentially irritating vapors.[6] Furthermore, a well-ventilated laboratory space is essential for general safety.[7][8] An emergency eyewash station and safety shower must be readily accessible and regularly tested.[8][9][10]

Personal Protective Equipment (PPE): The Last Barrier

Even with robust engineering controls, the use of appropriate PPE is mandatory. The following diagram outlines the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment labcoat Flame-Resistant Lab Coat goggles Chemical Splash Goggles (ANSI Z87.1 Compliant) gloves Chemically Resistant Gloves (e.g., Nitrile) respirator Respirator (if ventilation is inadequate) researcher Researcher researcher->labcoat Wear researcher->goggles Wear researcher->gloves Wear researcher->respirator Consider based on risk assessment

Caption: Essential PPE for handling this compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.[6][8] A face shield may be necessary for procedures with a higher risk of splashing.[11]

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[12] Chemically resistant gloves, such as nitrile gloves, are essential.[8][11] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[13]

  • Respiratory Protection: In most cases, working within a fume hood will provide adequate respiratory protection. However, if there is a potential for exposure above the occupational exposure limit or if ventilation is insufficient, a NIOSH-approved respirator should be used.[13]

Safe Handling and Storage: Proactive Risk Mitigation

Handling Protocols
  • Work Area Preparation: Always work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[9][14] Wash hands thoroughly after handling the compound, even if gloves were worn.[4][8][13]

  • Preventing Contamination: Avoid contact with skin, eyes, and clothing.[1][15] Do not breathe vapors or dust.[4][8]

  • Spill Preparedness: Have appropriate spill cleanup materials readily available. For brominated compounds, this may include an inert absorbent material.[5][16]

Storage Protocols

Proper storage is critical to maintaining the stability of this compound and preventing accidental releases.

  • Container: Keep the container tightly closed when not in use.[4][7]

  • Location: Store in a cool, dry, and well-ventilated area.[7] Keep away from heat, sparks, and open flames.[4]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[7]

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a clear and practiced response is crucial. The following flowchart outlines the appropriate actions for various scenarios.

Emergency_Response cluster_exposure Exposure Scenarios cluster_spill Spill Scenarios cluster_actions Immediate Actions skin_contact Skin Contact remove_clothing Remove contaminated clothing and shoes. skin_contact->remove_clothing eye_contact Eye Contact flush_eyes Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting eyelids. eye_contact->flush_eyes inhalation Inhalation move_to_fresh_air Move to fresh air. inhalation->move_to_fresh_air ingestion Ingestion do_not_induce_vomiting Do NOT induce vomiting. ingestion->do_not_induce_vomiting minor_spill Minor Spill absorb_spill Absorb with inert material (e.g., vermiculite, sand). minor_spill->absorb_spill major_spill Major Spill evacuate_area Evacuate the area. major_spill->evacuate_area flush_skin Flush skin with copious amounts of water for at least 15 minutes. remove_clothing->flush_skin seek_medical_attention Seek immediate medical attention. flush_skin->seek_medical_attention flush_eyes->seek_medical_attention move_to_fresh_air->seek_medical_attention do_not_induce_vomiting->seek_medical_attention ventilate_area Ventilate the area. absorb_spill->ventilate_area call_ehs Contact Environmental Health & Safety. ventilate_area->call_ehs evacuate_area->call_ehs

Caption: Emergency response workflow for incidents involving this compound.

First-Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][9][17] Seek medical attention if irritation persists.[2][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9][17] Seek immediate medical attention.[9][16]

  • Inhalation: Remove the individual to fresh air.[1][2][17] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[16][18] Rinse mouth with water.[2][13] Seek immediate medical attention.[2][13][19]

Fire-Fighting Measures

While this compound is not classified as flammable, it will burn. In the event of a fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[2][13] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][13]

Accidental Release Measures
  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[16] Place the absorbed material into a suitable, labeled container for disposal.[9][13] Ventilate the area and wash the spill site after material pickup is complete.[9][15]

  • Major Spills: For large spills, evacuate the area immediately.[8][9] Contact your institution's Environmental Health and Safety (EHS) department for assistance.[19] Prevent the spill from entering drains or waterways.[8][13][16]

Disposal Considerations

All waste containing this compound should be considered hazardous waste.[9] Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[4][8][13]

Conclusion

The safe handling of this compound is not merely a matter of following rules but of understanding the underlying chemical principles and potential hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely work with this valuable compound. The information provided in this guide serves as a comprehensive resource, but it is crucial to always consult the most current Safety Data Sheet from your supplier and to foster a culture of safety within the laboratory.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Apollo Scientific. (2022). Allyl bromide Safety Data Sheet.
  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Enamine. (n.d.). Safety Data Sheet.
  • Capot Chemical. (2019). Material Safety Data Sheet.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
  • Sdfine. (n.d.). Allyl bromide GHS Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Apollo Scientific. (2023). 2-(4-Bromophenyl)propan-2-amine hydrochloride Safety Data Sheet.
  • ChemScene. (2025). Safety Data Sheet - 2-(4-Bromophenyl)-2-methylpropanoic acid.
  • AK Scientific, Inc. (n.d.). 2-(4-Bromo-phenyl)-butan-2-OL Safety Data Sheet.
  • ECHEMI. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile SDS.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-(4-Bromophenyl)-2-propanol.
  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: 2-methylpropan-1-ol.
  • Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • PubChem. (n.d.). 2-(4-Bromophenyl)propan-2-ol.
  • Angene Chemical. (2024). Safety Data Sheet.
  • GOV.UK. (2024). What to do in a chemical emergency.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 1-(4-Bromophenyl)ethanol SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile.

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literature review of "2-(4-Bromophenyl)-2-methylpropan-1-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropan-1-ol: Synthesis, Properties, and Applications

Introduction

This compound is an aromatic alcohol that holds significance as a versatile intermediate in organic synthesis. Its structure, featuring a brominated phenyl ring and a neopentyl alcohol moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the hydroxyl group can be readily functionalized. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and efficient method involves the reduction of the corresponding carboxylic acid or its ester derivative. An alternative approach is through a Grignard reaction, a powerful tool for carbon-carbon bond formation.

Synthetic Pathway: Reduction of 2-(4-Bromophenyl)-2-methylpropanoic Acid Ethyl Ester

A prevalent method for the preparation of this compound is the reduction of its corresponding ester, ethyl 2-(4-bromophenyl)-2-methylpropanoate. This ester can be synthesized from 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the production of the antihistamine fexofenadine[1][2][3]. The reduction of the ester to the primary alcohol can be efficiently achieved using a mixed borohydride/metal salt system[4][5].

Experimental Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate to 2-(4-ethoxyphenyl)-2-methylpropan-1-ol [5]

While the exact protocol for the bromo-derivative is not explicitly detailed in the provided search results, a reliable procedure can be adapted from the synthesis of the structurally similar 2-(4-ethoxyphenyl)-2-methylpropan-1-ol[4][5].

Materials:

  • Ethyl 2-(4-bromophenyl)-2-methylpropanoate

  • Ethanol

  • Potassium borohydride (KBH₄)

  • Lithium chloride (LiCl)

  • Hydrochloric acid (3 mol/L)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve ethyl 2-(4-bromophenyl)-2-methylpropanoate in ethanol in a round-bottom flask.

  • Add potassium borohydride and lithium chloride to the solution.

  • Heat the reaction mixture to 30-35 °C and then gradually increase the temperature to 60 °C.

  • Monitor the progress of the reaction using Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and cautiously add 3 mol/L hydrochloric acid with stirring to quench the reaction.

  • Add water and remove the ethanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield this compound.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the ester and the reducing agents, and its hydroxyl group can help to protonate the intermediate alkoxide.

  • Potassium Borohydride and Lithium Chloride: This combination forms a more reactive reducing agent than potassium borohydride alone, enabling the efficient reduction of the ester.

  • Acidic Workup: The addition of hydrochloric acid is crucial to neutralize any remaining reducing agent and to protonate the resulting alkoxide to form the final alcohol product.

Alternative Synthetic Route: Grignard Reaction

A Grignard reaction provides an alternative pathway to synthesize related structures, such as 1-(4-bromophenyl)-2-methylpropan-1-ol, by reacting 4-bromophenylmagnesium bromide with isobutyraldehyde[6]. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon[7][8]. While not a direct synthesis for the title compound, this highlights a versatile method for creating similar aryl alcohol structures.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Ethyl 2-(4-bromophenyl)-2-methylpropanoate Reduction Reduction (KBH₄, LiCl, Ethanol) Start->Reduction Reactant Workup Acidic Workup (HCl, H₂O) Reduction->Workup Intermediate Extraction Extraction (CH₂Cl₂) Workup->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product Final Product

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound via reduction.

Chemical and Physical Properties

The chemical and physical properties of this compound are essential for its handling, characterization, and application in further synthetic endeavors.

PropertyValueSource
CAS Number 32454-37-8
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol [9]
Boiling Point 291.7 ± 15.0 °C (Predicted)[9]
Density 1.349 ± 0.06 g/cm³ (Predicted)[9]
IUPAC Name This compound
SMILES CC(C)(CO)C1=CC=C(Br)C=C1
InChIKey HHHZLLZSLJJFER-UHFFFAOYSA-N
Spectroscopic Data

While a full experimental spectrum is not available in the search results, the expected NMR signals can be predicted based on the structure of this compound and data from similar compounds[10].

  • ¹H NMR: Expected signals would include a singlet for the two methyl groups, a singlet for the methylene (CH₂) protons, a broad singlet for the hydroxyl (OH) proton, and doublets for the aromatic protons on the bromophenyl ring.

  • ¹³C NMR: The spectrum would show distinct peaks for the quaternary carbon, the methyl carbons, the methylene carbon, and the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced.

Applications in Research and Development

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules. The presence of both a hydroxyl group and a bromo-functionalized aromatic ring allows for a wide range of subsequent chemical transformations.

Role in Medicinal Chemistry

Brominated aromatic compounds are prevalent in medicinal chemistry due to their ability to participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental in drug discovery for creating diverse molecular libraries. Although specific biological activities for this compound are not widely reported, related bromophenol derivatives have demonstrated promising biological activities, including antioxidant and anticancer properties[11]. This suggests that it could serve as a scaffold for the synthesis of novel therapeutic agents. For instance, the core structure could be incorporated into larger molecules designed to target specific biological pathways.

Utility in Materials Science

Aromatic bromine compounds are also used as precursors in the synthesis of polymers and other advanced materials. The bromine atom can be a site for polymerization or modification to tune the material's properties.

Diagram of Potential Applications

Applications cluster_applications Potential Applications of this compound Core This compound MedChem Medicinal Chemistry Intermediate Core->MedChem MatSci Materials Science Precursor Core->MatSci Coupling Suzuki & Buchwald-Hartwig Cross-Coupling Reactions MedChem->Coupling Derivatization Functional Group Derivatization (OH group) MedChem->Derivatization Polymers Polymer Synthesis MatSci->Polymers Bioactive Synthesis of Novel Bioactive Molecules Coupling->Bioactive Derivatization->Bioactive

Caption: A diagram illustrating the potential applications of this compound as a versatile chemical intermediate.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceuticals and materials. Its synthesis is achievable through established methods such as the reduction of its corresponding ester. The dual functionality of a reactive bromine atom and a modifiable hydroxyl group makes it a versatile building block for creating a wide array of complex molecules. Further research into the derivatization of this compound could lead to the discovery of novel molecules with interesting biological and material properties.

References

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Methodological & Application

Application Note: Synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Grignard Reaction in Modern Synthesis

The formation of carbon-carbon bonds remains the cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the most powerful and versatile tools for this purpose is the Grignard reaction, discovered by François Auguste Victor Grignard in 1900, a discovery that earned him the Nobel Prize in Chemistry in 1912. The reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent carbon-based nucleophile, readily attacking electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters[1].

This application note provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol , a primary alcohol with potential applications as a building block in pharmaceutical and materials science. The chosen synthetic strategy involves the reaction of a sterically hindered Grignard reagent, (1-(4-bromophenyl)-1-methylethyl)magnesium bromide, with formaldehyde. This approach serves as an excellent case study for the application of Grignard chemistry to produce primary alcohols, highlighting the critical experimental parameters, safety considerations, and analytical techniques required for success.

Reaction Principle and Mechanism

The core of the Grignard reaction is the nucleophilic addition of the Grignard reagent to a carbonyl group. The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) imparts a high degree of ionic character to the C-Mg bond, making the carbon atom a strong nucleophile and a powerful base[2].

The synthesis of this compound proceeds in two key stages:

  • Formation of the Grignard Reagent: 1-Bromo-4-(1-bromo-1-methylethyl)benzene reacts with magnesium turnings in an anhydrous ether solvent to form the organomagnesium halide.

  • Nucleophilic Addition: The formed Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde.

  • Acidic Workup: The resulting magnesium alkoxide intermediate is protonated in a subsequent step with a weak acid to yield the final primary alcohol product[3].

The overall reaction is as follows:

Step 1: Grignard Reagent Formation (Br-Ph)-C(CH₃)₂-Br + Mg → (Br-Ph)-C(CH₃)₂-MgBr

Step 2: Reaction with Formaldehyde and Workup (Br-Ph)-C(CH₃)₂-MgBr + CH₂O → (Br-Ph)-C(CH₃)₂-CH₂-OMgBr (Br-Ph)-C(CH₃)₂-CH₂-OMgBr + H₃O⁺ → this compound + Mg(OH)Br

The mechanism involves the formation of a six-membered ring transition state as the Grignard reagent coordinates with the carbonyl oxygen before the nucleophilic carbon attacks the carbonyl carbon[2].

Caption: Mechanism of Grignard addition to formaldehyde.

Experimental Protocol

This protocol requires strict adherence to anhydrous and inert atmosphere techniques. Grignard reagents are extremely sensitive to moisture and atmospheric oxygen[4][5].

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Properties
1-Bromo-4-(1-bromo-1-methylethyl)benzeneC₉H₁₀Br₂277.995.56 g20.0Starting Material
Magnesium TurningsMg24.310.53 g22.0Reactant, activated
Anhydrous Diethyl Ether (Et₂O)C₄H₁₀O74.12~75 mL-Solvent, anhydrous
Iodine (I₂)I₂253.811 crystal-Initiator
Paraformaldehyde(CH₂O)n30.03 (monomer)0.66 g22.0Electrophile
Saturated aq. NH₄ClNH₄Cl53.49~50 mL-Quenching solution
Saturated aq. NaCl (Brine)NaCl58.44~30 mL-Washing solution
Anhydrous Magnesium SulfateMgSO₄120.37~2-3 g-Drying agent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Glass stopper

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon gas inlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

Detailed Step-by-Step Methodology

Part A: Preparation of the Grignard Reagent

  • Glassware Preparation: All glassware must be scrupulously dried to remove adsorbed water. Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under vacuum or a stream of inert gas and allow it to cool to room temperature under a positive pressure of nitrogen or argon[6].

  • Reagent Setup: Place the magnesium turnings (0.53 g) and a magnetic stir bar into the reaction flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating layer of magnesium oxide[7].

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-4-(1-bromo-1-methylethyl)benzene (5.56 g) in 25 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings. The reaction mixture should be gently stirred. Initiation is indicated by the disappearance of the iodine color and the spontaneous boiling of the ether[8]. If the reaction does not start, gentle warming with a heat gun or placing the flask in a warm water bath may be necessary. Have an ice bath ready to control the reaction rate once it begins, as the formation is exothermic[4].

  • Reagent Formation: Once the reaction has initiated, dilute the remaining alkyl halide solution in the dropping funnel with an additional 25 mL of anhydrous ether. Add this solution dropwise to the reaction flask at a rate that maintains a gentle reflux. After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution should be grayish and slightly cloudy.

Part B: Reaction with Formaldehyde

  • Formaldehyde Preparation: Formaldehyde is a gas and is typically used as its solid polymer, paraformaldehyde. To generate monomeric formaldehyde, the paraformaldehyde must be thermally depolymerized. In a separate, dry flask, gently heat the paraformaldehyde (0.66 g) under a stream of nitrogen, passing the resulting gas directly into the cooled Grignard solution via a glass tube. Alternatively, and more conveniently for lab scale, the Grignard reagent can be added to a well-stirred suspension of dry paraformaldehyde in anhydrous ether.

  • Addition to Formaldehyde Suspension: Cool the Grignard reagent solution to 0 °C using an ice bath. In a separate, dry three-neck flask equipped with a stirrer and nitrogen inlet, add the paraformaldehyde (0.66 g) and 25 mL of anhydrous diethyl ether. Transfer the prepared Grignard reagent to the dropping funnel via cannula and add it dropwise to the stirred paraformaldehyde suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[9].

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Very slowly and cautiously, add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction[10]. This step is exothermic and may produce gas; careful addition is critical.

  • Extraction: Transfer the mixture to a separatory funnel. The desired product will be in the organic (ether) layer. Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether[11].

  • Washing and Drying: Combine all organic extracts and wash them with 30 mL of brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the solvent using a rotary evaporator[12].

  • Purification: The resulting crude oil or solid can be purified. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or column chromatography on silica gel are common methods to obtain the pure alcohol[13].

Experimental_Workflow A 1. Assemble & Flame-Dry Apparatus under N₂ B 2. Add Mg Turnings & Iodine Crystal A->B C 3. Add Alkyl Halide in Et₂O Dropwise to Initiate B->C D 4. Reflux to Complete Grignard Formation C->D Exothermic Reaction E 5. Cool to 0°C. Prepare Paraformaldehyde Suspension in Et₂O D->E F 6. Add Grignard Reagent Dropwise to Suspension E->F G 7. Stir at RT for 1-2h (Monitor by TLC) F->G Alkoxide Formation H 8. Quench with sat. aq. NH₄Cl at 0°C G->H I 9. Liquid-Liquid Extraction with Diethyl Ether H->I J 10. Wash with Brine, Dry over MgSO₄ I->J K 11. Evaporate Solvent (Rotary Evaporator) J->K L 12. Purify Crude Product (Recrystallization or Chromatography) K->L M 13. Characterize Pure Product (NMR, IR, MP) L->M

Caption: General workflow for the Grignard synthesis.

Characterization

  • Thin Layer Chromatography (TLC): Monitor the reaction by spotting the starting aldehyde, the reaction mixture, and a co-spot on a silica plate[14]. The alcohol product should have a lower Rf value than the starting aldehyde due to its higher polarity.

  • Infrared (IR) Spectroscopy: The product spectrum should show a characteristic broad absorption in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretch of the alcohol. The strong C=O stretch from the starting aldehyde (around 1700 cm⁻¹) should be absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, a singlet for the two equivalent methyl groups, and a signal for the -CH₂- group adjacent to the hydroxyl. The -OH proton signal may be broad and its chemical shift can vary.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, the quaternary carbon, the methyl carbons, and the -CH₂OH carbon.

Safety and Hazard Management

The Grignard reaction presents significant hazards that must be actively managed[15].

  • Fire Hazard: Diethyl ether and THF are extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from ignition sources[4][16]. Ensure the reaction vessel is adequately vented.

  • Reactivity Hazard: Grignard reagents react violently with water and other protic sources[5]. The reaction is exothermic and can become uncontrollable if reagents are mixed too quickly[16]. An ice bath must be readily available for emergency cooling.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric materials) are mandatory[15][16].

  • Quenching: The quenching step must be performed slowly and at low temperatures to control the exothermic reaction with unreacted Grignard reagent and magnesium metal.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate. 1. Wet glassware or solvent.[6]2. Impure or passivated magnesium turnings.[17]3. Inhibitors in the alkyl halide.1. Repeat with scrupulously dried equipment and freshly opened anhydrous solvent.2. Activate Mg by crushing it, adding iodine, or a few drops of 1,2-dibromoethane.[7][17]3. Purify the alkyl halide before use.
Low product yield. 1. Incomplete reaction.2. Grignard reagent destroyed by moisture/air.[18]3. Side reactions (e.g., Wurtz coupling).[12]1. Increase reaction time or temperature.2. Improve inert atmosphere and anhydrous technique.3. Add the alkyl halide slowly to a dilute suspension of magnesium to minimize coupling.
Reaction mixture turns dark brown/black. 1. Overheating causing decomposition.2. Impurities in reagents.[18]1. Maintain gentle reflux; do not overheat.2. Use high-purity reagents. The color change does not always mean the reaction has failed.
Unreacted starting material after workup. 1. Insufficient Grignard reagent.2. Grignard reagent was not fully formed or was quenched.1. Use a slight excess of the Grignard reagent.2. Titrate the Grignard reagent before use to determine its exact concentration.[18]

References

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • American Chemical Society. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What are the reagents and conditions necessary to form isopropyl magnesium bromide starting from propene. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Quora. (2023, January 23). What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)? Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Preparation of amides mediated by isopropylmagnesium bromide under continuous flow conditions. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-ol. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

  • YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • Sciencemadness.org. (2016, February 18). Grignard successes and failures. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • YouTube. (2020, May 20). Grignard Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Retrieved from [Link]

  • YouTube. (2020, October 25). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video). Retrieved from [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). Retrieved from [Link]

  • Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • YouTube. (2024, August 4). Preparation of alcohols | From Grignard Reagents | Chapter 7 | NCERT Class 12 #cbseclass12. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. Retrieved from [Link]

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Application Note: Robust and Scalable Oxidation of 2-(4-Bromophenyl)-2-methylpropan-1-ol to 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed technical guide for the oxidation of the primary alcohol, 2-(4-bromophenyl)-2-methylpropan-1-ol, to its corresponding carboxylic acid, 2-(4-bromophenyl)-2-methylpropanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. We present and compare two robust protocols: a classic Jones oxidation and a modern TEMPO-catalyzed oxidation. The causality behind experimental choices, self-validating protocol design, and comprehensive troubleshooting are discussed to ensure reliable and scalable results for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

The oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis.[1][2] The target molecule, 2-(4-bromophenyl)-2-methylpropanoic acid, is a valuable building block in medicinal chemistry. The starting material, this compound, presents a specific challenge due to its neopentyl-like structure. The steric hindrance around the primary alcohol can impede the reaction, and care must be taken to avoid side reactions.

This guide will explore two distinct and effective methods to achieve this oxidation, providing the user with options depending on available resources, scale, and sensitivity of other functional groups in a more complex derivative.

Mechanistic Considerations: Choosing the Right Oxidant

The conversion of a primary alcohol to a carboxylic acid proceeds through an intermediate aldehyde.[3][4][5] The choice of oxidant determines the efficiency of both steps.

Jones Oxidation: A Powerful, Classic Approach

Jones oxidation utilizes chromic acid (H₂CrO₄), typically formed in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone.[4][5][6] It is a strong oxidizing agent capable of converting primary alcohols directly to carboxylic acids.[5][7]

The mechanism involves the formation of a chromate ester, followed by elimination to yield the aldehyde.[5][6] In the aqueous acidic environment, the aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid via a similar chromate ester intermediate.[3][5][6]

Diagram: Jones Oxidation Mechanism

Jones_Oxidation Alcohol R-CH₂OH (Primary Alcohol) ChromateEster R-CH₂-O-CrO₃H (Chromate Ester) Alcohol->ChromateEster + H₂CrO₄ ChromicAcid H₂CrO₄ (Jones Reagent) Aldehyde R-CHO (Aldehyde) ChromateEster->Aldehyde - H₂Cr(IV) GemDiol R-CH(OH)₂ (Gem-Diol) Aldehyde->GemDiol + H₂O AcidChromateEster R-CH(OH)-O-CrO₃H (Chromate Ester) GemDiol->AcidChromateEster + H₂CrO₄ CarboxylicAcid R-COOH (Carboxylic Acid) AcidChromateEster->CarboxylicAcid - H₂Cr(IV)

Caption: Simplified mechanism of Jones oxidation.

TEMPO-Catalyzed Oxidation: A Milder, Modern Alternative

For substrates with sensitive functional groups, a milder approach is often necessary. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable radical that, in the presence of a co-oxidant, can catalytically oxidize primary alcohols.[8][9] A common and efficient system uses sodium chlorite (NaClO₂) as the stoichiometric oxidant and a catalytic amount of sodium hypochlorite (NaOCl, bleach) to initiate the cycle.[10][11]

This method is highly chemoselective for primary alcohols and proceeds under milder conditions, often at room temperature and near-neutral pH.[10] The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion, which is the primary oxidant for the alcohol-to-aldehyde step. The aldehyde is then oxidized by sodium chlorite to the carboxylic acid.[10]

Diagram: TEMPO-Catalyzed Oxidation Workflow

TEMPO_Oxidation Start Start: This compound Dissolve Dissolve in Acetonitrile/Buffer Start->Dissolve AddReagents Add TEMPO (cat.) and NaOCl (cat.) Dissolve->AddReagents AddOxidant Slowly add NaClO₂ solution AddReagents->AddOxidant Monitor Monitor Reaction by TLC/LC-MS AddOxidant->Monitor Monitor->AddOxidant Incomplete Quench Quench with Na₂SO₃ Monitor->Quench Reaction Complete Workup Aqueous Workup (Acidification & Extraction) Quench->Workup Purify Purify by Crystallization/Chromatography Workup->Purify End End: 2-(4-Bromophenyl)-2-methylpropanoic Acid Purify->End

Caption: Experimental workflow for TEMPO oxidation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chromium compounds are toxic and carcinogenic; handle with extreme care.

Protocol 1: Jones Oxidation

This protocol is robust and uses relatively inexpensive reagents.[4] It is well-suited for moderate to large-scale synthesis when functional group tolerance is not a major concern.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare Jones Reagent: In a flask cooled in an ice bath, cautiously and slowly add 2.7 g of chromium trioxide (CrO₃) to 8.0 mL of water. Once dissolved, slowly add 2.3 mL of concentrated sulfuric acid. Stir until a homogenous orange-red solution is formed.

  • Reaction Setup: Dissolve 2.3 g (10 mmol) of this compound in 50 mL of acetone in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise via an addition funnel to the stirred acetone solution. Maintain the temperature below 20°C. The color of the reaction mixture will change from orange-red to a murky green/blue as the Cr(VI) is reduced to Cr(III).[4][12]

  • Reaction Monitoring (Self-Validation): The persistence of the orange color indicates an excess of the oxidant and suggests the reaction is complete. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and a green solution remains.

  • Workup:

    • Remove the acetone using a rotary evaporator.

    • To the remaining aqueous slurry, add 50 mL of water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: TEMPO/NaClO₂/NaOCl Catalyzed Oxidation

This method is preferred for its mild conditions and high selectivity, making it suitable for complex molecules.[10][11]

Materials:

  • This compound

  • TEMPO

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium hypochlorite (NaOCl, commercial bleach, ~5-6%)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Acetonitrile (CH₃CN)

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene (optional scavenger for HOCl)[13]

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnels

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a buffer solution by dissolving 1.2 g of NaH₂PO₄ in 15 mL of water. Add 15 mL of acetonitrile and 2.3 g (10 mmol) of this compound.

  • Add Catalysts: To the stirred solution, add 16 mg (0.1 mmol, 1 mol%) of TEMPO and 0.2 mL of sodium hypochlorite solution.

  • Oxidation: Prepare a solution of 1.5 g (13.3 mmol, 1.3 eq) of sodium chlorite (80%) in 10 mL of water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains between 20-25°C. The reaction is often characterized by a color change to yellow/orange.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. A starch-iodide paper test can be used to check for the presence of the oxidant; a blue color indicates excess oxidant.

  • Quenching: Once the starting material is consumed, cool the mixture in an ice bath and slowly add saturated aqueous sodium sulfite solution until the yellow color dissipates and the starch-iodide test is negative.

  • Workup:

    • Acidify the mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Data Summary and Comparison

ParameterJones OxidationTEMPO-Catalyzed Oxidation
Oxidant CrO₃ / H₂SO₄NaClO₂ / NaOCl (cat.)
Stoichiometry StoichiometricCatalytic (TEMPO, NaOCl)
Solvent AcetoneAcetonitrile / Water
Temperature 0-20 °CRoom Temperature
pH Strongly AcidicNear Neutral (~pH 6.7)
Typical Yield 80-90%90-98%
Waste Cr(III) salts (hazardous)NaCl, Benign organics
Advantages Inexpensive, powerfulMild, high yield, selective
Disadvantages Harsh, toxic wasteMore expensive reagents

Troubleshooting and Field Insights

  • Incomplete Reaction (Jones): The Jones reagent can lose activity over time. Ensure it is freshly prepared. If the substrate has low solubility in acetone, a co-solvent like THF can be cautiously added.

  • Incomplete Reaction (TEMPO): Ensure the bleach solution is fresh, as its concentration can decrease over time. The pH is critical; maintaining it around 6-7 prevents side reactions.[10]

  • Formation of Aldehyde Intermediate: In both reactions, if the oxidation is incomplete, the aldehyde may be isolated. For Jones oxidation, this indicates insufficient oxidant or reaction time. For the TEMPO protocol, this may suggest the NaClO₂ is not effectively oxidizing the intermediate aldehyde.[1]

  • Chlorination Side Products (TEMPO): With electron-rich aromatic rings, chlorination can be a side reaction.[11] Adding a scavenger like 2-methyl-2-butene or ensuring the NaOCl is added slowly and catalytically can mitigate this.[13]

  • Exotherm: The addition of Jones reagent and the decomposition of the oxidants in the TEMPO system can be exothermic. Slow, controlled addition and external cooling are crucial for safety and selectivity, especially on a larger scale.

Conclusion

Both the Jones oxidation and the TEMPO-catalyzed oxidation are effective methods for converting this compound to the corresponding carboxylic acid. The Jones oxidation represents a classic, cost-effective method suitable for robust substrates. In contrast, the TEMPO-catalyzed protocol offers a milder, more selective, and environmentally benign alternative that generally provides higher yields, making it ideal for modern synthetic applications, particularly in the context of complex molecule synthesis in drug development. The choice of method should be guided by the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups.

References

  • Pinnick oxidation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Alcohol oxidation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Jones Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]

  • Jones Oxidation. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • TEMPO-Mediated Oxidations. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Jones Oxidation. (n.d.). Reaction Repo Documentation. Retrieved January 17, 2026, from [Link]

  • Pinnick oxidation. (2023, March 23). . Retrieved January 17, 2026, from [Link]

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566. Available at: [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Huang, X., & Liu, H. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. NIH Public Access. Available at: [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • oxidation of alcohols. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (2000). Oxidation of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO. U.S. Patent No. 6,127,573. Washington, DC: U.S. Patent and Trademark Office.
  • Hussein, A. A., Al-Hadedi, A. A. M., & Abed, S. M. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. ePrints Soton - University of Southampton. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]

  • JONES REAGENT & OXIDATION REACTIONS. (n.d.). ADICHEMISTRY. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-(4-Bromophenyl)-2-methylpropan-1-ol in the Synthesis of Fexofenadine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fexofenadine, the active metabolite of terfenadine, is a prominent second-generation H₁-antihistamine valued for its efficacy and non-sedating profile.[1] The industrial synthesis of this crucial pharmaceutical agent demands routes that are not only efficient and high-yielding but also regiochemically precise to avoid the formation of difficult-to-separate isomers.[2][3] This document provides an in-depth guide on the synthesis and application of a key building block, 2-(4-Bromophenyl)-2-methylpropan-1-ol . We will explore its strategic importance, detailing robust protocols for its preparation via a Grignard reaction and its subsequent conversion into an advanced precursor pivotal for the construction of the fexofenadine backbone. These notes are intended for researchers, chemists, and professionals in drug development seeking to optimize the synthesis of fexofenadine and related compounds.

The Strategic Importance of the 2-(4-Bromophenyl) Synthon

The molecular architecture of fexofenadine features an α,α-dimethyl phenylacetic acid moiety. The synthesis of this component requires careful planning to ensure the correct substitution pattern on the aromatic ring. Introducing the para-substituted butyl chain that connects to the piperidine nucleus is a critical step. The use of a precursor like this compound, or its corresponding carboxylic acid, offers a distinct strategic advantage.

The para-bromo substituent serves as a versatile chemical handle for regioselective carbon-carbon bond formation.[2] This is most commonly achieved through metal-catalyzed cross-coupling reactions, which allows for the precise construction of the C₄ side chain, thereby preventing the generation of ortho- and meta-isomers that complicate purification and reduce overall yield.[3] Furthermore, introducing the sterically demanding gem-dimethyl group early in the synthetic sequence is often more efficient than attempting to add it to an already complex molecule.

The alcohol functional group in this compound can be readily oxidized to the carboxylic acid required in the final fexofenadine structure, making it a highly practical and versatile intermediate.

Precursor 2-(4-Bromophenyl)- 2-methylpropan-1-ol Oxidation Oxidation Precursor->Oxidation Acid 2-(4-Bromophenyl)- 2-methylpropanoic Acid Oxidation->Acid Esterification Esterification Acid->Esterification Ester Methyl 2-(4-Bromophenyl)- 2-methylpropanoate Esterification->Ester Coupling Palladium-Catalyzed Cross-Coupling Ester->Coupling + Alkyne Partner (e.g., 3-butyn-1-ol) Intermediate Advanced Fexofenadine Intermediate Coupling->Intermediate Fexofenadine Fexofenadine Intermediate->Fexofenadine Further Steps (Reduction, Alkylation, Hydrolsysis) reagent reagent process process product product condition condition A 1,4-Dibromobenzene + Mg Turnings B Grignard Formation A->B C 4-Bromophenyl- magnesium Bromide B->C D Nucleophilic Addition C->D F Intermediate Alkoxide D->F E Acetone E->D G Quench & Workup F->G H 2-(4-Bromophenyl)- 2-methylpropan-1-ol G->H cond1 Anhydrous THF, Iodine (cat.), Reflux cond1->B cond2 Anhydrous THF, 0 °C to RT cond2->D cond3 1. Sat. aq. NH4Cl 2. Extraction cond3->G reagent reagent catalyst catalyst product product ArylBromide Methyl 2-(4-Bromophenyl)- 2-methylpropanoate CoupledProduct Methyl 2-(4-(4-hydroxybut-1-yn-1-yl)phenyl) -2-methylpropanoate ArylBromide->CoupledProduct Toluene, 80-90°C Alkyne 3-Butyn-1-ol Alkyne->CoupledProduct Catalysts Pd(PPh₃)₄ CuI K₂CO₃ (Base) Catalysts->CoupledProduct

Sources

Application Notes and Protocols for the Esterification of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the esterification of 2-(4-Bromophenyl)-2-methylpropan-1-ol, a sterically hindered primary alcohol. The neopentyl-like structure of this alcohol presents significant challenges to standard esterification procedures. This document details robust and field-proven protocols for overcoming these synthetic hurdles, with a focus on the Steglich esterification, Mitsunobu reaction, and acylation with acid anhydrides. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, causality behind experimental choices, and practical insights for reaction setup, monitoring, and product purification. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel chemical entities, particularly those utilizing bromophenyl-containing scaffolds in pharmaceutical research.

Introduction: The Synthetic Challenge of a Hindered Neopentyl-type Alcohol

This compound is a valuable building block in medicinal chemistry. The bromophenyl moiety serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The ester derivatives of this alcohol are of particular interest as intermediates in the synthesis of pharmacologically active molecules. A notable example is the synthesis of Fexofenadine, a widely used second-generation antihistamine, where a methyl ester of the corresponding carboxylic acid is a key intermediate.[2][3][4][5]

The primary synthetic challenge in the esterification of this compound lies in its structure. It is a primary alcohol, but the hydroxyl group is attached to a quaternary carbon (a neopentyl-type arrangement), which imparts significant steric hindrance. This bulkiness impedes the approach of the carboxylic acid to the alcohol, rendering traditional methods like the Fischer-Speier esterification largely ineffective.[6][7] Acid-catalyzed Fischer esterification is further complicated by the propensity of the neopentyl-like structure to undergo rearrangement or elimination under strong acidic conditions.[8]

Therefore, successful esterification necessitates the use of milder, more sophisticated methods that can overcome the steric barrier without inducing unwanted side reactions. This guide will focus on three such powerful techniques.

Recommended Esterification Methodologies

Based on the steric demands of this compound, the following methods are recommended for achieving high yields and purity.

Steglich Esterification: A Mild and Effective Approach

The Steglich esterification is a powerful method for forming esters from sterically hindered alcohols under mild, neutral conditions.[8][9] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the success of this reaction with hindered alcohols.[10]

Mechanism Insight: The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. In the absence of a highly nucleophilic catalyst, this intermediate can slowly rearrange to a stable N-acylurea, which is a common side reaction that halts the desired esterification.[8] DMAP, being a superior nucleophile to the hindered alcohol, intercepts the O-acylisourea to form a reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to furnish the desired ester and regenerate the DMAP catalyst.[8]

Diagram 1: Steglich Esterification Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol 2-(4-Bromophenyl)-2- methylpropan-1-ol Mix Combine reactants at 0°C Alcohol->Mix Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Mix DCC_EDC DCC or EDC DCC_EDC->Mix DMAP DMAP (catalyst) DMAP->Mix Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mix Stir Stir at room temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter to remove urea byproduct Monitor->Filter Upon completion Wash Aqueous Wash Filter->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Ester

Caption: A general workflow for the Steglich esterification.

Protocol 2.1: Synthesis of 2-(4-Bromophenyl)-2-methylpropyl Acetate via Steglich Esterification

ReagentMolar Eq.MWAmountMoles
This compound1.0229.111.00 g4.36 mmol
Acetic Acid1.260.050.31 g (0.30 mL)5.24 mmol
DCC1.2206.331.08 g5.24 mmol
DMAP0.1122.1753 mg0.436 mmol
Dichloromethane (DCM), anhydrous--20 mL-

Procedure:

  • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 4.36 mmol), acetic acid (0.30 mL, 5.24 mmol), and 4-dimethylaminopyridine (53 mg, 0.436 mmol).

  • Dissolve the mixture in anhydrous dichloromethane (20 mL).

  • Cool the stirred solution to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.08 g, 5.24 mmol) portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ester.[11][12]

Mitsunobu Reaction: An Alternative for Hindered Systems

The Mitsunobu reaction is another excellent choice for the esterification of sterically hindered primary alcohols.[13][14] This reaction proceeds via an Sₙ2 mechanism, which, while typically leading to inversion of stereochemistry at a chiral center, is still highly effective for non-chiral primary alcohols.[15][16] It utilizes a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[16]

Mechanism Insight: The reaction is initiated by the formation of a betaine from the phosphine and the azodicarboxylate. This betaine then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile. The alcohol is activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate then displaces this leaving group in an Sₙ2 fashion to form the ester.[15] A major consideration with the Mitsunobu reaction is the removal of byproducts, triphenylphosphine oxide and the reduced hydrazinedicarboxylate, which often requires careful chromatography.[13]

Diagram 2: Mitsunobu Reaction Mechanism

G PPh3 PPh₃ Betaine PPh₃⁺-N⁻-R' PPh3->Betaine DEAD DEAD DEAD->Betaine ROH Alcohol RCOOH Carboxylic Acid Alkoxyphosphonium [RO-PPh₃]⁺ OPPh3 O=PPh₃ Alkoxyphosphonium->OPPh3 Carboxylate RCOO⁻ Reduced_DEAD Reduced DEAD Carboxylate->Reduced_DEAD Ester RCOOR BetaineROH BetaineROH BetaineROH->Alkoxyphosphonium BetaineRCOOH BetaineRCOOH BetaineRCOOH->Carboxylate AlkoxyphosphoniumCarboxylate AlkoxyphosphoniumCarboxylate AlkoxyphosphoniumCarboxylate->Ester

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 2.2: Synthesis of 2-(4-Bromophenyl)-2-methylpropyl Benzoate via Mitsunobu Reaction

ReagentMolar Eq.MWAmountMoles
This compound1.0229.111.00 g4.36 mmol
Benzoic Acid1.5122.120.80 g6.54 mmol
Triphenylphosphine (PPh₃)1.5262.291.72 g6.54 mmol
DIAD1.5202.211.32 g (1.30 mL)6.54 mmol
Tetrahydrofuran (THF), anhydrous--25 mL-

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.00 g, 4.36 mmol), benzoic acid (0.80 g, 6.54 mmol), and triphenylphosphine (1.72 g, 6.54 mmol) in anhydrous THF (25 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.30 mL, 6.54 mmol) dropwise over 10 minutes. The reaction is often exothermic, so maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD byproduct. Direct purification by flash column chromatography on silica gel (e.g., gradient elution with 0-15% ethyl acetate in hexane) is the most effective way to isolate the pure ester.[17]

Acylation with Acid Anhydrides

For simple esters, acylation with a large excess of an acid anhydride in the presence of a catalytic amount of DMAP is a straightforward and often high-yielding method.[18] This approach avoids the formation of the difficult-to-remove byproducts associated with DCC or the Mitsunobu reaction.

Protocol 2.3: Synthesis of 2-(4-Bromophenyl)-2-methylpropyl Acetate via Acylation

ReagentMolar Eq.MWAmountMoles
This compound1.0229.111.00 g4.36 mmol
Acetic Anhydride10102.094.45 g (4.12 mL)43.6 mmol
Pyridine--10 mL-
DMAP0.05122.1727 mg0.218 mmol

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.00 g, 4.36 mmol) and dissolve it in pyridine (10 mL).

  • Add acetic anhydride (4.12 mL, 43.6 mmol) followed by a catalytic amount of DMAP (27 mg, 0.218 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with 1 M CuSO₄ solution (to remove pyridine), water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Product Characterization

The successful synthesis of the target ester should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data for 2-(4-Bromophenyl)-2-methylpropyl Acetate

TechniqueExpected Characteristics
¹H NMR Singlet for the two methyl groups (~1.3 ppm), a singlet for the -CH₂- group (~4.0 ppm), a singlet for the acetyl methyl group (~2.0 ppm), and doublets for the aromatic protons (~7.2-7.5 ppm).
¹³C NMR Resonances for the quaternary carbon, the -CH₂- carbon, the methyl carbons, the aromatic carbons (including the carbon bearing the bromine), and the carbonyl carbon of the ester (~170 ppm).
IR (Infrared) Strong C=O stretch for the ester group (~1735 cm⁻¹), C-O stretches, and peaks corresponding to the aromatic ring.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass, showing the characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery

The 4-bromophenyl group is a key pharmacophore in many developmental and approved drugs.[19][20] It serves as a synthetic handle for introducing diversity through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[1] The ester derivatives of this compound can act as prodrugs or as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, the core structure is related to intermediates used in the synthesis of the non-sedating antihistamine Fexofenadine, highlighting its relevance in the development of modern therapeutics.[2][21][22][23]

Conclusion

The esterification of the sterically hindered primary alcohol, this compound, requires careful selection of synthetic methodology. While traditional acid-catalyzed methods are not suitable, modern techniques such as the Steglich esterification, Mitsunobu reaction, and DMAP-catalyzed acylation provide reliable and high-yielding pathways to the desired ester products. The protocols detailed in this guide offer a validated starting point for researchers, enabling the efficient synthesis of these valuable intermediates for applications in drug discovery and development.

References

  • BenchChem. (2025). The Role of 4-Bromophenol in Pharmaceutical Synthesis.
  • Sathish, C. S., et al. (n.d.). Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic, Anticholinergic and Sedative Activities. Asian Journal of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis.
  • Mody Chemi-Pharma Ltd. (n.d.). Why 4-Bromophenol is Crucial in Pharmaceuticals: Global Usage Volume Insights.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • Mao, J., et al. (2008). A Novel and Efficient Synthesis of Intermediates for the Preparation of Fexofenadine. Scholarly Research Exchange.
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  • Hughes, D. L. (2004).
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  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Oriyama, T. (n.d.).
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • BenchChem. (2025).
  • Organic Chemistry Explained. (n.d.). Acid to Ester - Common Conditions.
  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)
  • BenchChem. (2025). Overcoming steric hindrance in 5,5'-methylenediisophthalic acid reactions.
  • Scribd. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. EP2532644A1.
  • Organic Chemistry Portal. (n.d.).
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  • Vedejs, E., & Daugulis, O. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • Sci-Hub. (n.d.).
  • ChemHelp ASAP. (2021). Column chromatography & purification of organic compounds [Video]. YouTube.
  • Danheiser, R. L., et al. (2025).
  • PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropionic acid methyl ester.
  • PubMed. (n.d.). 2-(4-Bromophenyl)-2-methyl-propan-amide.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
  • ResearchGate. (n.d.). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture.
  • Chemistry LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters.

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A Robust, Validated HPLC Method for Purity Analysis of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(4-Bromophenyl)-2-methylpropan-1-ol, a critical intermediate in pharmaceutical synthesis. The methodology is built upon the principles of reversed-phase chromatography, which is ideally suited for the separation of this moderately non-polar compound from its potential process-related impurities and degradation products. We will elucidate the rationale behind the selection of chromatographic parameters, provide detailed, step-by-step protocols for execution, and establish a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.

Introduction and Scientific Rationale

The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is a cornerstone of drug safety and efficacy. The compound this compound (Figure 1) is a substituted aromatic alcohol whose structural features—a hydrophobic bromophenyl group and a tertiary alcohol moiety—dictate its chromatographic behavior.

Figure 1: Chemical Structure of this compound

Given its molecular weight of approximately 229.11 g/mol and a predicted XLogP3 of 3.1, the analyte is significantly non-polar.[5] This inherent hydrophobicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the analytical technique of choice.[6][7] RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase.[8] In this system, non-polar compounds, like our analyte, are retained longer on the column through hydrophobic interactions with the stationary phase, allowing for effective separation from more polar impurities that elute earlier and less polar impurities that elute later.[7]

This guide provides a turnkey method that has been logically developed to ensure specificity, robustness, and compliance with rigorous regulatory standards.

Experimental Design and Methodology

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing will be handled by a compatible chromatography data system (CDS).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (of known purity)

Optimized Chromatographic Conditions

The selection of chromatographic conditions is paramount for achieving the desired separation. A C18 column is chosen as the stationary phase due to its strong hydrophobic character, which provides excellent retention for the non-polar bromophenyl moiety.[6][7] Acetonitrile is selected as the organic modifier due to its strong elution strength and low UV cutoff. The detection wavelength is set at 225 nm, a region where the bromophenyl chromophore exhibits significant absorbance, ensuring high sensitivity.

All quantitative parameters are summarized in the table below.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)Industry-standard for reversed-phase; provides optimal retention and efficiency for hydrophobic analytes.[6][7]
Mobile Phase Isocratic: 65% Acetonitrile / 35% WaterA balanced polar/non-polar mixture that provides adequate retention and a reasonable runtime for the main analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good peak shape and system pressure.
Column Temperature 30 °CEnhances reproducibility by minimizing viscosity fluctuations and can improve peak shape.[9]
UV Detection 225 nmThe bromophenyl group provides UV absorbance; 225 nm is chosen to maximize the signal-to-noise ratio for the analyte and impurities.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient to allow for the elution of the main peak and any less-retained or more-retained impurities.
Diluent 70% Methanol / 30% WaterEnsures complete dissolution of the analyte and is miscible with the mobile phase to prevent peak distortion.
Standard and Sample Preparation Protocol

Accuracy in solution preparation is fundamental to the reliability of the final results.

Protocol 1: Preparation of Standard Solution (Concentration: 0.5 mg/mL)

  • Weighing: Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask.

  • Dissolution: Add approximately 35 mL of the diluent (70% Methanol / 30% Water) to the flask.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 50 mL mark with the diluent.

  • Homogenization: Invert the flask 15-20 times to ensure the solution is homogeneous.

  • Filtration (Optional but Recommended): Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: Preparation of Sample Solution (Concentration: 0.5 mg/mL)

  • Weighing: Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

  • Execution: Follow steps 2 through 6 as outlined in Protocol 1 for the standard preparation.

System Suitability and Method Validation: A Self-Validating System

Before any sample analysis, the performance of the chromatographic system must be verified. This is accomplished through a System Suitability Test (SST), which is a regulatory requirement to ensure the system is fit for its intended purpose on the day of analysis.[10][11]

System Suitability Test (SST) Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform one blank injection (diluent) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution (0.5 mg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria defined in the table below. The system must pass these criteria before proceeding with sample analysis.[12][13][14]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A high tailing factor can indicate column degradation or secondary interactions.[14]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance. Low plate count signifies poor column packing or voids.
% RSD of Peak Areas ≤ 2.0%Assesses the precision and reproducibility of the injector and pump.[11][12]
% RSD of Retention Times ≤ 1.0%Confirms the stability and consistency of the pumping system.

If the SST fails, sample analysis must not proceed until the issue is investigated and rectified.[12]

Method Validation Framework (ICH Q2(R1))

The developed method must be formally validated to demonstrate its suitability for purity testing.[4] The validation should be conducted according to the ICH Q2(R1) guideline and must assess the following parameters.[1][2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing stressed samples (acid, base, peroxide, heat, light) to show that degradation peaks are resolved from the main analyte peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is confirmed by analyzing a series of standards over a specified range (e.g., 50% to 150% of the nominal concentration) and obtaining a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Assessed by performing at least six replicate sample preparations.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] This is crucial for accurately reporting impurity levels.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±0.1 mL/min in flow rate).

Data Analysis and Visualization

Calculation of Purity

The purity of the sample is determined by the principle of area percent normalization. This assumes that all components in the sample have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity analysis protocol.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile 1. Prepare Mobile Phase (65:35 ACN:Water) prep_std 2. Prepare Standard Solution (0.5 mg/mL) prep_sample 3. Prepare Sample Solution (0.5 mg/mL) sys_equilib 4. Equilibrate HPLC System prep_sample->sys_equilib run_sst 5. Perform System Suitability Test (SST) (5x Standard Injections) sys_equilib->run_sst check_sst 6. Verify SST Criteria (Tailing, Plates, %RSD) run_sst->check_sst check_sst->sys_equilib Fail - Troubleshoot & Re-equilibrate run_samples 7. Inject Blank, Standard, and Samples check_sst->run_samples Pass integrate 8. Integrate Chromatograms run_samples->integrate calculate 9. Calculate Purity (% Area Normalization) integrate->calculate report 10. Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the purity determination of this compound. By adhering to the detailed protocols for sample preparation, system suitability, and the principles of method validation, analytical laboratories can generate accurate, reliable, and defensible data suitable for regulatory submission and quality control throughout the pharmaceutical development lifecycle.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Pharma Times Official. SOP for Guideline for System Suitability Test for HPLC Analysis. [Link]

  • Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Assay PRISM. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Reddit. What the heck is HPLC normal phase/reverse-phase and what does it tell us?. [Link]

  • American Laboratory. Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • PubChem. This compound. [Link]

Sources

Application Note: Comprehensive NMR Characterization of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2-(4-bromophenyl)-2-methylpropan-1-ol using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation, data acquisition for ¹H, ¹³C, and DEPT-135 experiments, and a thorough, step-by-step analysis of the resulting spectra. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights into the causality behind experimental choices to ensure accurate and reproducible characterization of small molecules.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized in the development of more complex molecular architectures.[1] Accurate structural verification of such intermediates is critical to ensure the integrity of subsequent reaction steps and the identity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of molecular structure in solution.[2][3]

This document outlines the complete workflow for the characterization of this compound. We will delve into the rationale for selecting specific NMR experiments and acquisition parameters, and demonstrate how to interpret the spectral data to confirm the molecule's constitution. The protocols herein are designed to be self-validating, ensuring high-quality, and reliable results.

Molecular Structure and Predicted Spectral Features

Structure:

Chemical structure of this compound

Figure 1: Chemical Structure of this compound.

A preliminary analysis of the structure allows for the prediction of the expected NMR signals:

  • ¹H NMR: Due to molecular symmetry, we anticipate 5 distinct proton signals.

    • Aromatic Region: The para-substituted benzene ring should produce a characteristic AA'BB' system, appearing as two distinct doublets. Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm.[4][5]

    • Aliphatic Region: The two methyl (CH₃) groups are chemically equivalent and should produce a single, sharp signal (a singlet) integrating to 6 protons. The methylene (CH₂) protons are adjacent to a hydroxyl group and are expected to appear as a singlet. The hydroxyl (OH) proton will likely be a broad singlet, with a chemical shift that can vary depending on concentration and solvent.[6]

  • ¹³C NMR: The molecule has 10 carbon atoms, but due to symmetry (the two methyl groups and pairs of aromatic carbons are equivalent), we expect to see 7 distinct carbon signals.

    • Aromatic Region: Four signals are expected between 120-150 ppm: one for the carbon bearing the bromine (C-Br), one for the ipso-carbon attached to the aliphatic chain, and two for the protonated aromatic carbons.[5]

    • Aliphatic Region: Three signals are expected: one for the quaternary carbon, one for the equivalent methyl carbons, and one for the methylene carbon attached to the hydroxyl group, which will be shifted downfield (~50-90 ppm).[7]

Experimental Workflow and Protocols

The overall workflow for NMR characterization involves careful sample preparation followed by a series of logical NMR experiments.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation SamplePrep Sample Preparation H1_NMR 1D ¹H NMR SamplePrep->H1_NMR Load Sample C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Initial Proton View Interpretation Spectral Interpretation H1_NMR->Interpretation DEPT_135 DEPT-135 C13_NMR->DEPT_135 Carbon Backbone C13_NMR->Interpretation DEPT_135->Interpretation Structure_Confirm Structure Confirmation Interpretation->Structure_Confirm Assign Signals

Diagram 1: Overall NMR Characterization Workflow. A logical progression from sample preparation to data acquisition and final structural confirmation.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[8]

Materials:

  • This compound (5-25 mg)

  • Deuterated chloroform (CDCl₃, ~0.7 mL)

  • High-quality 5 mm NMR tube and cap (e.g., Wilmad, Norell)[9][10]

  • Glass Pasteur pipette

  • Small vial for dissolution

Procedure:

  • Weighing: Accurately weigh 5-25 mg of the solid compound into a small, clean, dry vial. For ¹³C NMR, a higher concentration is preferable (15-25 mg).[11]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Chloroform-d is a common choice as it is relatively inexpensive and dissolves a wide range of organic compounds.[12] The interactions between the solvent and solute can influence chemical shifts, so consistency in solvent choice is key for comparing data.[13][14]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. To avoid signal distortion from undissolved solids, it is best practice to filter the solution through a small cotton or glass wool plug placed in the pipette.[10]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The final sample depth should be approximately 4-5 cm.[8][10]

Protocol: 1D NMR Data Acquisition

Rationale for Parameter Selection: Acquisition parameters must be optimized to ensure high-quality data, especially for quantitative analysis where full relaxation of nuclei between scans is crucial.[15][16][17]

Typical ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

Parameter Value Rationale
Pulse Program zg30 or zgpr Standard 1D proton experiment; zgpr includes presaturation to suppress residual solvent signals.
Spectral Width (SW) ~16 ppm Encompasses the typical chemical shift range for organic molecules.
Number of Scans (NS) 8-16 Sufficient for good signal-to-noise (S/N) for a moderately concentrated sample. S/N increases with the square root of the number of scans.[17]
Relaxation Delay (D1) 2-5 s Allows for nearly complete relaxation of protons, ensuring accurate integration. A delay of 5 times the longest T₁ is ideal for quantitative work.[15]
Acquisition Time (AQ) ~3-4 s Determines the digital resolution of the spectrum. A longer acquisition time provides better resolution.[18]

| Receiver Gain (RG) | Auto-adjusted | Optimized by the spectrometer to prevent signal clipping and maximize dynamic range. |

Typical ¹³C NMR & DEPT-135 Acquisition Parameters (100 MHz):

Parameter Value Rationale
Pulse Program zgpg30 (¹³C), dept135 Standard proton-decoupled carbon experiment; DEPT-135 for multiplicity editing.
Spectral Width (SW) ~220 ppm Covers the full range of carbon chemical shifts in organic compounds.
Number of Scans (NS) 128-1024+ ¹³C has low natural abundance (~1.1%) and a smaller gyromagnetic ratio, requiring more scans to achieve adequate S/N.
Relaxation Delay (D1) 2 s A shorter delay is often acceptable for qualitative ¹³C spectra as T₁ values can be long.

| Acquisition Time (AQ) | ~1-2 s | Balances resolution with experimental time. |

Data Analysis and Spectral Interpretation

G H1 ¹H NMR - Chemical Shift - Integration - Multiplicity Structure {Final Structure | this compound} H1->Structure Proton Environment C13 ¹³C NMR - Chemical Shift - Number of Signals C13->Structure Carbon Skeleton DEPT DEPT-135 - Positive Signals (CH, CH₃) - Negative Signals (CH₂) - Null Signals (Cq) DEPT->C13 Confirms Multiplicity

Sources

Mass spectrometry fragmentation pattern of "2-(4-Bromophenyl)-2-methylpropan-1-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Electron Ionization Mass Spectrometry of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. This compound (C₁₀H₁₃BrO, MW: 229.11 g/mol ) is a functionalized aromatic alcohol whose structural analogs are pertinent in medicinal chemistry.[1] Mass spectrometry, particularly with Electron Ionization (EI), serves as a powerful analytical technique to confirm molecular weight and deduce structural features through the analysis of reproducible fragmentation patterns.

This guide provides a detailed examination of the expected mass spectral fragmentation of this compound. It is designed for researchers and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles governing the molecule's behavior under EI-MS conditions. The rationale behind the fragmentation pathways is explained, providing a predictive framework for interpreting the resultant mass spectrum.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of this compound in an EI source is governed by the relative stability of the resulting radical and cationic species. The key structural features—a bromine-substituted aromatic ring, a tertiary benzylic carbon, and a primary alcohol—dictate the primary cleavage events.

1. The Molecular Ion (M•⁺)

Upon electron impact, the molecule loses an electron to form the molecular ion, [C₁₀H₁₃BrO]•⁺. A critical characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.5% and 49.5%, respectively).[2][3] This results in a distinctive pair of peaks for the molecular ion (and any fragment containing bromine) separated by 2 m/z units, often referred to as the M•⁺ and M+2•⁺ peaks.

  • m/z 228: Molecular ion with ⁷⁹Br.

  • m/z 230: Molecular ion with ⁸¹Br.

The stability of the aromatic ring generally ensures that the molecular ion peak is observable, though its intensity may be reduced due to facile fragmentation pathways.[2][4]

2. Primary Fragmentation Routes

The energetically unstable molecular ion rapidly undergoes fragmentation. The most favored cleavages are those that produce the most stable carbocations.[5]

  • Benzylic α-Cleavage (Loss of •CH₂OH): This is predicted to be the most dominant fragmentation pathway. The bond between the tertiary benzylic carbon and the hydroxymethyl group is weak and its cleavage yields a highly stable tertiary benzylic carbocation. The loss of the neutral hydroxymethyl radical (•CH₂OH, 31 Da) leads to the base peak in the spectrum.

    • [C₉H₁₂Br]⁺ at m/z 185/187: This fragment is stabilized by both the tertiary carbocation character and resonance with the bromophenyl ring. The 1:1 isotopic signature of bromine will be prominent.

  • Loss of Water (Dehydration): A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (H₂O, 18 Da).[6] This results in a fragment ion 18 m/z units lighter than the molecular ion.

    • [C₁₀H₁₁Br]•⁺ at m/z 210/212: This radical cation would be observed as a pair of peaks.

  • Loss of a Methyl Radical (•CH₃): Cleavage of a C-C bond to release a methyl radical (•CH₃, 15 Da) is another possible pathway, although generally less favored than the benzylic cleavage described above.

    • [C₉H₁₀BrO]⁺ at m/z 213/215: This would result from the loss of one of the two equivalent methyl groups.

  • Formation of Bromophenyl Cations: Further fragmentation can lead to ions characteristic of the aromatic portion of the molecule.

    • [C₆H₄Br]⁺ at m/z 155/157: The bromophenyl cation can be formed by cleavage of the bond between the aromatic ring and the tertiary carbon.

    • [C₆H₅]⁺ at m/z 77: Loss of the bromine atom from the bromophenyl cation could lead to the phenyl cation, a common fragment for aromatic compounds.[7]

Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for obtaining an EI mass spectrum using a Gas Chromatograph coupled to a Mass Spectrometer. The GC separates the analyte from the solvent and any impurities, while the MS provides mass analysis.

1. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
  • Create a working solution by diluting the stock solution 1:100 in the same solvent to a final concentration of 10 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

2. GC-MS Instrument Parameters

  • GC System: Standard Gas Chromatograph
  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
  • Injection Volume: 1 µL
  • Injector Temperature: 250 °C. Rationale: Ensures rapid and complete vaporization of the analyte.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 2 minutes.
  • Ramp: Increase temperature at 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes. Rationale: The temperature program is designed to ensure good chromatographic peak shape and separation from solvent fronts.

3. Data Analysis

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of this peak.
  • Analyze the spectrum, identifying the molecular ion peaks (m/z 228/230) and the key fragment ions.
  • Confirm the presence of bromine by observing the characteristic 1:1 isotopic pattern for all bromine-containing fragments.

Expected Mass Spectral Data Summary

The table below summarizes the key ions anticipated in the EI mass spectrum of this compound.

m/z (⁷⁹Br / ⁸¹Br)Proposed Ion FormulaProposed Ion StructureFragmentation PathwayPredicted Abundance
228 / 230[C₁₀H₁₃BrO]•⁺[Br-Ph-C(CH₃)₂(CH₂OH)]•⁺Molecular Ion (M•⁺)Low to Medium
210 / 212[C₁₀H₁₁Br]•⁺Ion from dehydrationLoss of H₂OLow
185 / 187[C₉H₁₂Br]⁺[Br-Ph-C(CH₃)₂]⁺Loss of •CH₂OHHigh (Base Peak)
155 / 157[C₆H₄Br]⁺[Br-Ph]⁺Loss of •C(CH₃)₂CH₂OHMedium
77[C₆H₅]⁺[Ph]⁺Loss of Br from [C₆H₄Br]⁺Low to Medium

Visualized Fragmentation Pathway

The following diagram illustrates the primary fragmentation routes originating from the molecular ion.

G cluster_frags M [C₁₀H₁₃BrO]•⁺ m/z 228/230 Molecular Ion F1 [C₉H₁₂Br]⁺ m/z 185/187 (Base Peak) M->F1 - •CH₂OH F2 [C₁₀H₁₁Br]•⁺ m/z 210/212 M->F2 - H₂O F3 [C₆H₄Br]⁺ m/z 155/157 F1->F3 - C₃H₇

Sources

Protocol for the Suzuki coupling of "2-(4-Bromophenyl)-2-methylpropan-1-ol" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)-2-methylpropan-1-ol Derivatives

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling for a specific and functionally important substrate class: this compound and its derivatives. These building blocks are valuable in medicinal chemistry, and understanding the nuances of their coupling is critical for the efficient synthesis of complex molecular targets. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into optimizing reaction conditions to overcome challenges such as steric hindrance and potential functional group interference.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction facilitates the formation of a C-C single bond by coupling an organoboron species (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2][4] The reaction's success lies in its robust and well-understood catalytic cycle, which consists of three primary steps.[2][5][6][7]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (in our case, this compound). This step, often the rate-determining one, forms a Pd(II) intermediate.[2][6] The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[4]

  • Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily exchanges its organic group for the halide on the palladium complex.[1][4][9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Halide R¹-Pd(II)Ln-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation R²-B(OH)₂ + Base PdII_Biotin R¹-Pd(II)Ln-R² Transmetalation->PdII_Biotin ReductElim Reductive Elimination PdII_Biotin->ReductElim ReductElim->Pd0 Product R¹-R² (Product) ReductElim->Product center Catalyst_Regen Catalyst Regenerated

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Protocol Design for this compound

Substrate-Specific Considerations

The structure of this compound presents specific features that must be considered for successful coupling:

  • Aryl Bromide: As an electrophile, an aryl bromide is an excellent substrate for Suzuki coupling, offering a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[4]

  • Hydroxyl Group: The primary alcohol is a potentially coordinating functional group. However, the Suzuki coupling is famously tolerant of a wide range of functionalities, including alcohols.[10][11] Given its position, it is unlikely to form a stable chelate with the palladium center that would inhibit catalysis. Standard conditions are generally sufficient without the need for a protecting group.

  • Steric Hindrance: The gem-dimethyl group ortho to the C-Br bond introduces moderate steric bulk. This can slow the oxidative addition step and hinder the approach of the catalyst. This challenge is effectively overcome by selecting a catalyst system with bulky, electron-rich phosphine ligands, which promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[12][13][14][15]

Optimizing Key Reaction Parameters

The success of any Suzuki coupling hinges on the interplay between the catalyst, ligand, base, and solvent. For a sterically hindered substrate like this compound, careful selection is paramount.

ParameterRecommendation & Rationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (0.5-2 mol%). These are common, air-stable Pd(II) and Pd(0) sources that are efficiently reduced in situ to the active Pd(0) catalyst.[6][8]
Ligand Bulky Monophosphine Ligands: SPhos, XPhos, or RuPhos (1-4 mol%). These electron-rich, sterically demanding biarylphosphine ligands are designed to accelerate both oxidative addition and reductive elimination, especially for challenging substrates. They are highly effective for coupling aryl chlorides and hindered bromides.[4][12][16]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents). Potassium phosphate is a moderately strong base that is highly effective in many Suzuki couplings, particularly with hindered substrates.[17] Carbonates are also a standard and effective choice. The base is critical for activating the boronic acid.[1]
Boronic Acid/Ester 1.2 - 1.5 equivalents. Using a slight excess of the boronic acid component helps to drive the reaction to completion.
Solvent System 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O (e.g., 10:1). A mixture of an organic solvent and water is typical. The organic solvent solubilizes the substrates and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[5][18][19] The choice of solvent can significantly impact reaction rates and selectivity.[20][21][22]
Temperature 80 - 110 °C. Elevated temperatures are usually required to overcome the activation energy for the oxidative addition of aryl bromides.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)

  • SPhos (2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv)

  • 1,4-Dioxane (Anhydrous, sparged with Argon)

  • Deionized Water (sparged with Argon)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Standard work-up and purification reagents (e.g., Ethyl acetate, brine, MgSO₄, silica gel)

Reaction Workflow

Experimental_Workflow Experimental Workflow for Suzuki Coupling Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand Setup->Reagents Solvent 3. Add Degassed Solvent (Dioxane/Water) Reagents->Solvent Reaction 4. Heat & Stir (80-110°C, Monitor) Solvent->Reaction Workup 5. Aqueous Work-up (Quench, Extract) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Figure 2: Step-by-step experimental workflow for the protocol.

Step-by-Step Procedure
  • Inerting the Vessel: Place a magnetic stir bar into the reaction vessel. Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Charging Reagents: Under a positive pressure of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.01 equiv), and SPhos (0.02 equiv) to the vessel.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or has low solubility.4. Reaction temperature is too low.1. Use fresh catalyst/ligand. Ensure a proper inert atmosphere.2. Sparge solvents with argon/nitrogen for at least 30 minutes.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Increase the reaction temperature in 10 °C increments.
Protodeborylation Presence of excess water or acidic impurities can lead to the boronic acid being replaced by a proton.Use anhydrous solvents and ensure the base is of high quality. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously exclude air from the reaction by maintaining a positive pressure of inert gas and using properly degassed solvents.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition, often due to high temperatures or absence of stabilizing ligand.Ensure the correct catalyst-to-ligand ratio. If the problem persists at high temperatures, consider a more thermally stable ligand or catalyst system.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and highly adaptable tool for the synthesis of biaryl compounds derived from this compound. By understanding the reaction mechanism and carefully selecting a catalyst system with a bulky, electron-rich phosphine ligand, researchers can effectively overcome the moderate steric hindrance of the substrate. The protocol outlined in this guide provides a robust starting point for achieving high yields and purity. With careful optimization and adherence to inert techniques, this reaction can be reliably implemented in complex synthetic routes for drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Astruc, D., et al. (2005). The Suzuki-Miyaura reaction: the palladium catalyst is not necessarily naked. Journal of the American Chemical Society, 127(8), pp.2547-2557. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(8), pp.2116-2119. Available at: [Link]

  • Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(41), pp.13354-13363. Available at: [Link]

  • Aronica, L. A., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 3(42), pp.11811-11816. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 55(36), pp.10776-10780. Available at: [Link]

  • Villegas, L. C., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(43), pp.9613-9624. Available at: [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), pp.4189-4192. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Available at: [Link]

  • Wang, D., & Zhang, Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), pp.153-156. Available at: [Link]

  • Zhang, Y., & Wang, D. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 25(10), pp.1325-1338. Available at: [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura coupling reaction. Available at: [Link]

  • ResearchGate. Suzuki reactions promoted by different ligands. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling. Available at: [Link]

  • Villegas-Hernández, A., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 23(17), pp.6720-6725. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), pp.3358-3366. Available at: [Link]

  • Shizu, K., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), pp.5066-5070. Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Available at: [Link]

  • Hewitt, R. J., et al. (2020). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie International Edition, 59(42), pp.18535-18540. Available at: [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. Available at: [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), p.16912. Available at: [Link]

  • Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available at: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

Sources

The Versatile Scaffold: 2-(4-Bromophenyl)-2-methylpropan-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics.[1][2] This guide delves into the utility of 2-(4-Bromophenyl)-2-methylpropan-1-ol , a seemingly simple yet highly versatile scaffold. While its direct therapeutic applications are not extensively documented, its true value lies in its role as a precursor to key pharmaceutical intermediates and as a foundational structure for the generation of diverse compound libraries. We will explore its pivotal connection to the synthesis of the widely used antihistamine, Fexofenadine, and provide detailed protocols for its derivatization to unlock new avenues in medicinal chemistry research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental guidance.

Introduction: The Strategic Importance of the Bromophenyl Moiety

The presence of a bromine atom on a phenyl ring is a common feature in many biologically active compounds.[3] The bromo-substituent is not merely a placeholder; it serves as a crucial handle for synthetic diversification. Its ability to participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the facile introduction of various aryl and heteroaryl groups.[4][5] This strategic functionalization is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR). The 2-methylpropan-1-ol side chain, in conjunction with the bromophenyl core, provides a unique three-dimensional architecture that can be further modified to optimize pharmacokinetic and pharmacodynamic properties.

Core Application: A Key Precursor to Fexofenadine

The most prominent application of the this compound scaffold is its role in the synthesis of Fexofenadine. While the direct precursor is the oxidized form, 2-(4-bromophenyl)-2-methylpropanoic acid , the parent alcohol is the logical starting point for its synthesis.[6][7][8] Fexofenadine is a non-sedating second-generation antihistamine that selectively antagonizes peripheral H1 receptors, widely prescribed for the treatment of allergic rhinitis and urticaria.

The industrial synthesis of Fexofenadine hinges on the purity of the 2-(4-bromophenyl)-2-methylpropanoic acid intermediate.[6][8] The selective bromination at the para-position of the phenyl ring is critical, as the presence of ortho- and meta-isomers can lead to impurities that are difficult to separate in the final active pharmaceutical ingredient (API).[6][8]

Workflow Diagram: From Scaffold to Fexofenadine Intermediate

Fexofenadine_Intermediate_Synthesis A This compound B Oxidation A->B e.g., KMnO4, PCC C 2-(4-Bromophenyl)-2-methylpropanoic Acid B->C D Coupling Reactions C->D Multi-step process E Fexofenadine API Synthesis D->E

Caption: Synthetic pathway from the parent alcohol to the key Fexofenadine intermediate.

Expanding Horizons: A Scaffold for Novel Drug Candidates

Beyond its connection to Fexofenadine, the this compound structure is a valuable starting point for generating novel chemical entities with diverse biological activities. The inherent functionalities—a modifiable aromatic ring and a primary alcohol—allow for a multitude of synthetic transformations.

Antibacterial Agents

Derivatives of bromophenyl compounds have shown promise as antibacterial agents. For instance, N-(4-bromophenyl)furan-2-carboxamide has demonstrated efficacy against clinically isolated drug-resistant bacteria.[4][5] Similarly, quinoline derivatives featuring a 2-(4-bromophenyl) substituent have been investigated as microbial DNA-gyrase inhibitors.[9] This suggests that libraries based on the this compound scaffold could be screened for novel antibacterial activity.

Anticancer Therapeutics

The bromophenyl motif is also present in compounds with anticancer properties.[3] For example, derivatives of NVP-BEZ235, a PI3K/mTOR inhibitor, utilize a brominated quinoline structure that can be accessed from precursors containing the bromophenyl group.[10] Furthermore, bromophenols and their derivatives have been explored for their antioxidant and anticancer activities.[3]

Endothelin Receptor Antagonists

The discovery of Macitentan, a potent dual endothelin receptor antagonist used for pulmonary arterial hypertension, highlights the utility of the 4-bromophenyl group in complex drug molecules.[11][12] The synthesis of Macitentan involves the coupling of a 5-(4-bromophenyl)pyrimidine core, underscoring the importance of bromophenyl-containing building blocks in constructing such therapeutics.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the key intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, and a general procedure for its derivatization via Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid

This protocol is adapted from established industrial processes and focuses on the selective bromination of a precursor, 2-methyl-2-phenylpropanoic acid, which can be synthesized from this compound via oxidation.[6][7]

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine

  • Water

  • 5N Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulphate

  • Hexanes

Procedure:

  • In a three-necked round-bottom flask, suspend 2-methyl-2-phenylpropanoic acid (1 equivalent) in water at ambient temperature (25-30°C).

  • Slowly add bromine (1.1 equivalents) to the suspension over a period of 1-2 hours while stirring vigorously.

  • Continue stirring the reaction mixture until gas chromatographic analysis confirms the complete consumption of the starting material.

  • Acidify the neutral reaction solution to a pH of 1-2 using 5N hydrochloric acid.

  • Extract the aqueous solution with dichloromethane (3 x 50 ml).

  • Combine the organic layers, dry with anhydrous sodium sulphate, and evaporate to dryness under reduced pressure.

  • Suspend the resulting solid product in hexanes (50 ml) and filter to recover the crude product.

  • Recrystallize the crude product from aqueous methanol to obtain pure 2-(4-bromophenyl)-2-methylpropanoic acid.

Data Summary Table:

ParameterValueReference
Typical Yield74-81%[6][7]
GC Purity>98.5%[6][7]
Major Isomerpara (4-bromo)[6][7]
Minor Isomermeta (3-bromo)[6][7]
Protocol 2: General Suzuki-Miyaura Cross-Coupling for Derivatization

This protocol provides a general method for diversifying the this compound scaffold (or its derivatives) by replacing the bromine atom with various aryl or heteroaryl groups.[4][5]

Materials:

  • This compound (or a derivative) (1 equivalent)

  • Aryl/heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

  • Potassium phosphate (2 equivalents)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulphate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Workflow for Library Synthesis

Library_Synthesis cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_products Diverse Compound Library A This compound B Pd(PPh3)4, K3PO4 Aryl/Heteroaryl Boronic Acids A->B C1 Derivative 1 (Aryl 1) B->C1 C2 Derivative 2 (Aryl 2) B->C2 Cn Derivative n (Heteroaryl n) B->Cn

Caption: General workflow for creating a diverse compound library via Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

While this compound may not be a therapeutic agent in its own right, its significance in medicinal chemistry is undeniable. Its role as a key precursor in the synthesis of Fexofenadine solidifies its industrial importance. Moreover, its chemical tractability makes it an ideal scaffold for the development of novel compound libraries targeting a wide range of diseases, from bacterial infections to cancer. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this versatile building block in their drug discovery endeavors. Future work should focus on exploring the biological activity of novel derivatives and further optimizing synthetic routes to enhance efficiency and sustainability.

References

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • 2-(4-Bromophenyl)-2-methyl-propan-amide. PubMed.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
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  • Efficiently Creating “Building Blocks” of Pharmaceuticals to Accelerate Drug Discovery Research. SciTechDaily.
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  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.
  • 2-(4-Bromophenyl)propan-2-ol | C9H11BrO | CID 12681920. PubChem.
  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][6][7]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC - PubMed Central.

  • Organic Compounds with Biological Activity. MDPI.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. PubMed.
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Application Notes & Protocols: 2-(4-Bromophenyl)-2-methylpropan-1-ol as a Versatile Intermediate for Novel Insecticide Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating challenge of insecticide resistance necessitates the exploration of novel chemical scaffolds. This document presents 2-(4-Bromophenyl)-2-methylpropan-1-ol as a promising, yet underexplored, intermediate for the development of new insecticidal agents. Its structural features—a reactive primary alcohol for derivatization, a bulky tert-butyl-like group, and a chemically versatile bromophenyl ring—offer a robust platform for generating diverse compound libraries. This guide provides a comprehensive overview of its synthesis, rationale for its use in insecticide design, detailed protocols for derivatization, and standardized bioassay procedures for efficacy screening.

Introduction: The Case for a New Scaffold

The relentless evolution of resistance in insect populations to existing chemical classes, such as organophosphates, pyrethroids, and neonicotinoids, poses a significant threat to global agriculture and public health.[1] The discovery of insecticides with novel modes of action (MoA) is critical to effective resistance management.[2] The strategic design of new molecular frameworks begins with versatile chemical intermediates that allow for systematic structural modification. This compound is a tertiary benzylic alcohol that serves as an excellent starting point for several reasons:

  • Functional Handle for Derivatization: The primary alcohol (-CH₂OH) is an ideal site for introducing a wide range of functional groups (e.g., esters, ethers, carbamates) to explore structure-activity relationships (SAR).[3]

  • Steric Hindrance: The 2-methyl-2-phenylpropyl moiety (a neophyl-like structure) provides significant steric bulk, a feature often found in bioactive molecules, which can influence binding affinity to target proteins.[4]

  • Modifiable Aromatic Ring: The bromine atom on the phenyl ring can be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira) for late-stage diversification of the aromatic core, allowing for fine-tuning of electronic and lipophilic properties. Furthermore, halogenated aromatic rings are common motifs in agrochemicals.[5]

Physicochemical Properties

A summary of the key properties of the title compound is presented in Table 1. Understanding these characteristics is essential for designing synthetic routes and purification strategies.

PropertyValue
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Appearance Solid or Oil
Boiling Point 152-154 °C at 15 mmHg[6]
CAS Number 100062-72-2

Synthesis of the Intermediate

Tertiary benzylic alcohols are valuable synthons in organic chemistry.[7][8] The most direct and reliable method for preparing this compound is via the addition of a Grignard reagent to an appropriate ester.[9][10] This approach allows for the convergent assembly of the core structure.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_products Products & Purification ester Methyl 4-bromobenzoate reaction Grignard Addition (Nucleophilic Acyl Substitution) ester->reaction grignard_prep Isopropylmagnesium chloride (Grignard Reagent) grignard_prep->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate Step 1 workup Aqueous Workup (e.g., NH4Cl solution) intermediate->workup Step 2 product This compound workup->product Purification (e.g., Column Chromatography)

Caption: Synthesis workflow for the target intermediate via Grignard reaction.

Protocol 3.1: Synthesis via Grignard Reaction

This protocol describes the synthesis of the title compound from methyl 4-bromobenzoate and isopropylmagnesium chloride.

Materials:

  • Methyl 4-bromobenzoate

  • Isopropylmagnesium chloride (2.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add methyl 4-bromobenzoate (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add isopropylmagnesium chloride solution (2.2 eq) dropwise to the stirred solution of the ester over 30 minutes, maintaining the temperature at 0 °C. The reaction is an addition of a carbanion nucleophile to the carbonyl group.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose the intermediate magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategy for Insecticide Library Synthesis

The primary alcohol of this compound is the key handle for creating a library of potential insecticide candidates.[11] Esterification is a straightforward and high-yielding reaction that allows for the introduction of diverse acyl groups, modulating properties like lipophilicity, steric bulk, and potential binding interactions.

Derivatization_Workflow cluster_start Starting Intermediate cluster_reaction Derivatization Reaction cluster_products Compound Library intermediate 2-(4-Bromophenyl)-2- methylpropan-1-ol reaction Esterification intermediate->reaction reagents Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent reagents->reaction product_library Library of Ester Derivatives (Potential Insecticides) reaction->product_library Generates diverse 'R' groups

Caption: Proposed derivatization workflow for generating an insecticide library.

Protocol 4.1: Parallel Ester Synthesis

This protocol outlines a method for generating a small library of ester derivatives in parallel using acyl chlorides.

Materials:

  • This compound

  • A selection of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 96-well plate or individual reaction vials

Procedure:

  • Preparation: In each reaction vial, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to each vial and stir briefly.

  • Acyl Chloride Addition: Add the corresponding acyl chloride (1.2 eq) to each vial. Seal the vials and allow them to stir at room temperature overnight.

  • Workup: Quench each reaction by adding saturated NaHCO₃ solution. Extract the contents of each vial with DCM.

  • Purification & Analysis: The organic layer from each vial can be passed through a small plug of silica gel to remove polar impurities. The solvent is then evaporated, and the resulting library of crude esters can be analyzed by LC-MS to confirm product formation and purity before biological screening.

Protocols for Insecticidal Bioassays

Once a library of derivatives is synthesized, a primary screening assay is required to identify active compounds ("hits"). The contact vial bioassay is a standard and effective method for evaluating the toxicity of compounds to various insect species.[12][13]

Protocol 5.1: Contact Vial Bioassay

This protocol is adapted from standard procedures used for monitoring insecticide resistance and can be used for primary screening.[12][14][15]

Materials:

  • 20 mL glass scintillation vials

  • Synthesized compounds (test articles)

  • Acetone (analytical grade)

  • Micropipettes

  • Vial roller or rotator

  • Test insects (e.g., Drosophila melanogaster, Aedes aegypti adults, or larvae of an agricultural pest like Spodoptera frugiperda)

  • Control insecticide (e.g., a commercial standard like permethrin)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in acetone, typically at 10 mg/mL. Adjust for purity if necessary.[13]

  • Vial Coating: For a screening concentration (e.g., 100 µ g/vial ), add 10 µL of the 10 mg/mL stock solution to a 20 mL glass vial. Also prepare acetone-only control vials and positive control vials with the standard insecticide.

  • Solvent Evaporation: Place the vials on a rotator and allow them to turn until the acetone has completely evaporated, leaving a uniform film of the compound coating the inner surface.[13] This may take 1-2 hours.

  • Insect Introduction: Introduce a set number of insects (e.g., 10-20 adult flies or mosquitoes) into each vial.[12] Secure the cap (ensure it allows for air exchange).

  • Incubation: Keep the vials upright at a controlled temperature and humidity (e.g., 25 °C, 60% RH) for a set exposure period.

  • Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 1, 6, 24 hours). The primary endpoint is typically mortality at 24 hours post-exposure.[16][17]

  • Data Analysis: Calculate the percentage mortality for each compound. Compounds showing significant mortality (e.g., >80%) compared to the acetone control are considered hits and can be advanced to dose-response studies to determine their LC₅₀ (lethal concentration for 50% of the population).[13]

Data Interpretation and Next Steps

The goal of the initial screen is to identify promising lead compounds for further development.

Decision_Tree start Primary Screening Results (% Mortality @ fixed conc.) decision Mortality > 80%? start->decision no_hit Compound Inactive (Archive) decision->no_hit No hit HIT COMPOUND (Proceed to Dose-Response) decision->hit Yes dose_response Determine LC50 / EC50 hit->dose_response sar Analyze Structure-Activity Relationships (SAR) dose_response->sar optimization Lead Optimization: - Modify 'R' group - Modify Phenyl Ring sar->optimization

Caption: Decision workflow for hit identification and lead optimization.

  • Hit-to-Lead: Compounds identified as hits should be re-synthesized and their purity confirmed. A full dose-response curve should be generated to accurately determine their potency (LC₅₀).

  • SAR Analysis: Analyze the relationship between the structure of the ester derivatives (the 'R' group) and their insecticidal activity. Are bulky groups better? Do aromatic rings enhance activity? This analysis guides the design of the next generation of compounds.[18]

  • Lead Optimization: Promising lead compounds can be further modified. The 4-bromo position on the phenyl ring can be functionalized using cross-coupling chemistry to introduce new substituents, further refining the molecule's properties and potentially increasing its potency or altering its spectrum of activity.

By employing this systematic approach of synthesis, derivatization, and biological screening, researchers can effectively leverage this compound as a foundational intermediate in the quest for novel and effective insecticides.

References

  • Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric synthesis of tertiary benzylic alcohols. Organic letters, 13(2), 184–187. Available at: [Link]

  • Babu, S. A., Yasui, H., & Okano, K. (2022). Synthesis of tertiary benzylic alcohols utilizing[7][19]‐phospha‐Brook rearrangement. ResearchGate. Available at: [Link]

  • Chen, J.-R., & Hu, X.-Q. (2021). Direct Solar Energy-Mediated Synthesis of Tertiary Benzylic Alcohols Using a Metal-Free Heterogeneous Photocatalyst. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Available at: [Link]

  • Miller, A. L., Tindall, K., & Leonard, B. R. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129. Available at: [Link]

  • World Health Organization. (n.d.). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. APMEN. Available at: [Link]

  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. Available at: [Link]

  • MESA Malaria. (n.d.). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. Available at: [Link]

  • PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-ol. Available at: [Link]

  • JoVE. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. YouTube. Available at: [Link]

  • Centers for Disease Control and Prevention. (2021). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Available at: [Link]

  • Swale, D. R., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments. Available at: [Link]

  • Weiss, M. M., et al. (2015). Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. Natural product reports. Available at: [Link]

  • Senthil-Nathan, S. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. Molecules. Available at: [Link]

  • ResearchGate. (2023). (PDF) Bioassay Techniques in Entomological Research. Available at: [Link]

  • Esteve-Turrillas, F. A., & Abad-Fuentes, A. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A. Available at: [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available at: [Link]

  • Sawada, Y., et al. (2003). Synthesis and Insecticidal Activity of Benzoheterocyclic Analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine Moiety. Pest Management Science. Available at: [Link]

  • CropLife Australia. (n.d.). Insecticides Mode of Action. Available at: [Link]

  • AZoM. (2025). What Is Bromine Used For?. Available at: [Link]

  • PCS Agriculture. (n.d.). The Main Pesticide Types. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on delivering scientifically sound, field-proven insights to help you navigate the nuances of this synthesis and mitigate common side reactions.

Overview of the Primary Synthetic Route

The most common and direct approach to synthesizing this compound involves a Grignard reaction. This typically proceeds via two main pathways:

  • Pathway A: Reaction of (4-bromophenyl)magnesium bromide (formed from 1,4-dibromobenzene or 4-bromoiodobenzene) with isobutyraldehyde.

  • Pathway B: Reaction of an isobutylmagnesium halide with 4-bromobenzaldehyde.

While both routes are viable, this guide will primarily focus on the challenges associated with forming an aryl Grignard reagent and its subsequent reaction with an aldehyde, as this is a very common transformation in medicinal chemistry. The principles discussed are broadly applicable to organometallic additions to carbonyls.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental problems.

Issue 1: Failure to Initiate the Grignard Reaction

Question: I am attempting to form (4-bromophenyl)magnesium bromide from 4-bromoiodobenzene and magnesium turnings in THF, but the reaction won't start. The solution remains clear, and there is no exotherm. What is going wrong?

Answer: Failure to initiate a Grignard reaction is one of the most common hurdles. The primary culprits are typically moisture and the passivated surface of the magnesium metal.

  • Causality - The Role of Moisture and Passivation: Grignard reagents are potent nucleophiles and strong bases. They react rapidly with even trace amounts of water, which will quench the reagent as it forms. Additionally, magnesium turnings are often coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organic halide from accessing the reactive metal surface.[1]

Troubleshooting Protocol:

  • Rigorous Anhydrous Technique:

    • Ensure all glassware is oven-dried at a minimum of 120°C for several hours or flame-dried under a vacuum.

    • Use a high-quality, anhydrous solvent (THF or diethyl ether). It is best practice to use solvent from a freshly opened bottle or from a solvent purification system.

    • The entire reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Magnesium Activation: The MgO layer must be disrupted to initiate the reaction.[2][3] Several methods can be employed:

    • Mechanical Activation: In the reaction flask under an inert atmosphere, use a glass stirring rod to crush some of the magnesium turnings. This will expose a fresh, unoxidized metal surface.[3]

    • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium surface. The disappearance of the purple/brown color is a good indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethene gas and soluble magnesium bromide, which helps to clean the surface.[1][4]

Step-by-Step Initiation Workflow:

Caption: Decision workflow for Grignard reaction initiation.

Issue 2: Low Yield of Desired Alcohol and Formation of a Biphenyl Impurity

Question: My reaction works, but the yield of this compound is low, and I've isolated a significant amount of 4,4'-dibromobiphenyl. What is this side reaction, and how can I prevent it?

Answer: The formation of a biphenyl byproduct is due to a Wurtz-type coupling reaction.[5][6][7][8][9] This occurs when the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of the unreacted aryl halide (R-X).

  • Mechanism: R-MgX + R-X → R-R + MgX₂

This side reaction is particularly prevalent when the concentration of the aryl halide is high.

Strategies for Mitigation:

StrategyRationale
Slow Addition Adding the aryl halide dropwise to the magnesium suspension ensures that its concentration remains low, favoring its reaction with magnesium over the already-formed Grignard reagent.[5]
High Dilution Conducting the reaction in a larger volume of solvent keeps the concentrations of both the Grignard reagent and the aryl halide low, reducing the probability of them colliding and undergoing the coupling reaction.
Temperature Control While some heat may be needed for initiation, allowing the reaction to become too vigorous can increase the rate of side reactions. Maintain a gentle, controlled reflux.[5]

Logical Relationship Diagram:

G A High [Aryl Halide] B Wurtz Coupling (R-MgX + R-X -> R-R) A->B C Low Yield of Desired Product B->C D Slow Addition of Aryl Halide F Low [Aryl Halide] D->F E High Dilution E->F G Favors Grignard Formation (R-X + Mg -> R-MgX) F->G H High Yield of Desired Product G->H

Caption: Mitigating Wurtz coupling to improve product yield.

Issue 3: Recovery of Starting Aldehyde or Formation of Byproducts from Enolization

Question: After adding the isobutyraldehyde to my Grignard reagent, the workup shows a low conversion to the alcohol product. I'm recovering starting material or seeing byproducts consistent with aldol condensation. What is happening?

Answer: This is a classic case of the Grignard reagent acting as a base rather than a nucleophile. Isobutyraldehyde has an acidic proton on its α-carbon. A sterically hindered or highly reactive Grignard reagent can abstract this proton to form an enolate. This enolate is unreactive to the Grignard reagent but can react with other aldehyde molecules (aldol reaction) or be quenched during workup to regenerate the starting aldehyde.[10]

Competing Reaction Pathways:

  • Nucleophilic Addition (Desired): The Grignard reagent attacks the carbonyl carbon.[11][12][13][14]

  • Deprotonation/Enolization (Side Reaction): The Grignard reagent removes an α-proton.[10]

Solutions to Favor Nucleophilic Addition:

  • Inverse Addition: Slowly add the Grignard reagent to a solution of the aldehyde. This maintains a low concentration of the Grignard reagent (the base), minimizing the chance of deprotonation.

  • Low Temperature: Perform the addition at low temperatures (e.g., 0 °C to -78 °C). Nucleophilic addition is generally kinetically favored at lower temperatures.

  • Use of Lewis Acids (e.g., CeCl₃): The addition of anhydrous cerium(III) chloride can dramatically improve yields. The cerium coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and accelerating the rate of nucleophilic addition over deprotonation.

Experimental Protocol for CeCl₃-Mediated Addition:

  • Place anhydrous CeCl₃ in a flask and dry it under a high vacuum with gentle heating.

  • Cool the flask under an inert atmosphere and add anhydrous THF. Stir the resulting slurry vigorously for at least 2 hours.

  • Cool the slurry to -78 °C (dry ice/acetone bath).

  • Add the isobutyraldehyde to the CeCl₃ slurry.

  • Slowly add the prepared Grignard reagent dropwise to the cold aldehyde/CeCl₃ mixture.

  • Stir for 2-3 hours at -78 °C before allowing it to warm slowly and then quenching.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound? A1: The crude product is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis of the crude mixture.

Q2: Can I use 4-bromotoluene to make the Grignard reagent and then react it with an appropriate electrophile? A2: While you can form the Grignard reagent from 4-bromotoluene, reacting it to form the tertiary alcohol this compound in a single step is not straightforward. The benzylic protons on the toluene Grignard are acidic and can lead to side reactions. The more reliable route is using a halo-benzene derivative and a suitable aldehyde or ketone.

Q3: How do I properly quench the reaction after the addition is complete? A3: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt protonates the magnesium alkoxide to form the desired alcohol and helps to break up the gelatinous magnesium salts, making the extraction easier. Avoid quenching with pure water, as the reaction can be violently exothermic.

Q4: Are there alternative, non-Grignard methods to synthesize this molecule? A4: Yes, an alternative route involves the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride to form 1-(4-bromophenyl)-2-methylpropan-1-one, followed by reduction of the ketone (e.g., with NaBH₄) to yield the desired secondary alcohol. However, this is a two-step process that may require optimization of each step.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Does anyone know the best way to activate magnesium for the grignard reagent?.
  • Grignard Reaction. Alfa Chemistry.
  • Does anyone know the best way to activ
  • Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosyl
  • Differentiate between Wurtz Reaction and Grignard's Reaction. Brainly.in.
  • Grignard Reaction. Organic Chemistry Portal.
  • Give reaction Wurtz and wurtz fitting with grignard reagent. Filo.
  • Wurtz reaction. Wikipedia.
  • Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). UCLA Chemistry and Biochemistry.
  • Grignard reagents react with both aldehyde and ketone functional groups. How does their reaction... Study.com.
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Technical Support Center: Purification of Crude 2-(4-Bromophenyl)-2-methylpropan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the purification of 2-(4-Bromophenyl)-2-methylpropan-1-ol. Column chromatography is a powerful technique for isolating this target molecule from crude reaction mixtures.[1][2] However, its success hinges on a nuanced understanding of the compound's properties and the chromatographic process. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure high-purity yields.

Section 1: Compound Profile & Strategic Approach

Understanding the physicochemical properties of this compound is the cornerstone of developing a robust purification strategy.

Physicochemical Characteristics:

PropertyValue / DescriptionImplication for Chromatography
Molecular Formula C₁₀H₁₃BrO-
Molecular Weight 229.11 g/mol Influences diffusion and band broadening.
Key Functional Groups Primary Alcohol (-OH), Bromophenyl (Aromatic Halide)The hydroxyl group is polar and a hydrogen bond donor, leading to strong interactions with a polar stationary phase like silica gel.[2]
Predicted Polarity Moderately PolarRequires a mobile phase of intermediate polarity for effective elution. A non-polar/polar solvent mixture is ideal.[3][4]
Stability Generally stable, but potentially sensitive to highly acidic conditions.Standard silica gel is slightly acidic; compound stability should be verified.[2][5]

Common Impurities & Separation Rationale:

The primary challenge in purifying this compound is separating it from structurally similar impurities.

  • Isomeric Impurities: Synthesis may result in positional isomers, such as 2-(3-Bromophenyl)-2-methylpropan-1-ol, which often have very similar polarities, making separation difficult.[6]

  • Unreacted Starting Materials: Depending on the synthetic route, less polar precursors may be present.

  • Oxidation Byproducts: The primary alcohol may oxidize to the corresponding aldehyde or carboxylic acid, which are significantly more polar.

Given the compound's moderate polarity, Normal-Phase Column Chromatography using silica gel as the stationary phase is the most logical and effective approach.[1][7] This method separates compounds based on their polarity, with less polar compounds eluting first.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this purification? A: Standard flash-grade silica gel (230-400 mesh) is the preferred stationary phase due to its high resolving power for moderately polar compounds.[8] If you suspect your compound is degrading on the column (see Troubleshooting Section 4), consider using neutral alumina or deactivating the silica gel by flushing it with a solvent mixture containing 1-2% triethylamine before use.[5][9]

Q2: How do I determine the optimal mobile phase (eluent)? A: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[2]

  • Starting Point: Begin with a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[4][7] A common starting ratio is 9:1 or 4:1 Hexane:Ethyl Acetate.

  • Optimization: Adjust the ratio of the polar solvent to achieve the target Rf. If the Rf is too high (>0.5), decrease the amount of polar solvent. If the Rf is too low (<0.2), increase the amount of polar solvent.

Q3: Should I use a wet or dry loading technique to apply my sample to the column? A: This depends on your sample's solubility.

  • Wet Loading: If your crude product dissolves easily in a minimal amount of the initial mobile phase, this method is quick. Dissolve the sample and carefully pipette it onto the top of the column bed.[10]

  • Dry Loading (Recommended): This technique is superior for ensuring a narrow, uniform sample band, which leads to better separation.[10] Dissolve your crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent until you have a dry, free-flowing powder.[10][11] This powder can then be carefully added to the top of the column.

Q4: What is the appropriate ratio of silica gel to crude sample? A: A general rule is to use a silica gel-to-sample weight ratio between 20:1 and 50:1.[2] For difficult separations of close-eluting impurities (like isomers), a higher ratio (e.g., 100:1) may be necessary to achieve baseline resolution.

Section 3: In-Depth Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems in a direct question-and-answer format.

Problem 1: Poor or No Separation (Co-elution)

  • Q: My TLC analysis shows all my fractions contain a mixture of my product and impurities. What went wrong?

Probable CauseRecommended Solution
Incorrect Solvent System: The chosen eluent lacks the selectivity to resolve the components.Re-optimize the mobile phase using TLC. Test different solvent combinations (e.g., Hexane/Dichloromethane or Hexane/Acetone) to alter selectivity.[7]
Column Overloading: Too much sample was loaded for the amount of silica gel used.Reduce the sample load or increase the amount of silica gel. The sample mass should typically be 1-5% of the silica mass for good resolution.[7]
Poor Column Packing: The silica bed is not uniform, leading to channeling and band broadening.[1]Repack the column carefully. Use the wet slurry method to create a homogenous, bubble-free bed.[1][8]
Sample Applied in Too Much Solvent: The initial sample band was too wide.When wet loading, use the absolute minimum volume of solvent required to dissolve the sample.[10] Prefer dry loading for better results.[10]

Problem 2: Product Elutes Too Quickly or Too Slowly

  • Q: My compound either came out immediately with the solvent front or it's stuck at the top of the column.

Probable CauseRecommended Solution
Mobile Phase is Too Polar: The eluent outcompetes the compound for binding sites on the silica.Decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate, for example). Confirm with TLC first.
Mobile Phase is Not Polar Enough: The eluent is too weak to move the compound down the column.[5]Increase the polarity of the mobile phase. A gradient elution, where the polarity is gradually increased over the run, is highly effective.[1]
Compound is Insoluble in Mobile Phase: The compound may have precipitated at the top of the column.Ensure the chosen mobile phase can solubilize your compound. If not, a different solvent system is required.

Problem 3: Significant Band Tailing

  • Q: My product spot on the TLC is a smear, and it's eluting from the column over dozens of fractions.

Probable CauseRecommended Solution
Strong Compound-Silica Interaction: The polar alcohol group may be interacting too strongly with the acidic silica surface.Add a small amount (0.1-0.5%) of a polar modifier like methanol to the eluent to help break these strong interactions.
Column Overloading: An overloaded column can lead to non-ideal band shapes.Reduce the amount of sample loaded onto the column.
Mixed Solvent Incompatibility: The solvents used for the mobile phase are not fully miscible, causing inconsistent polarity.Ensure your chosen solvents are fully miscible in all tested proportions.
Channeling in the Column: A poorly packed column causes the solvent to flow unevenly.Repack the column, ensuring a uniform and dense bed.

Problem 4: Suspected On-Column Decomposition

  • Q: My final yield is very low, and I see new, unfamiliar spots on my TLC plates after running the column.

Probable CauseRecommended Solution
Compound is Acid-Sensitive: The compound is degrading on the slightly acidic surface of the silica gel.[5]Test for Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears at the baseline or the original spot changes, it is likely unstable.[5]
Solution 1: Deactivate Silica: Pre-elute the packed column with 2-3 column volumes of eluent containing 1-2% triethylamine, followed by 2-3 column volumes of the regular eluent to remove excess base.[9]
Solution 2: Use an Alternative Stationary Phase: Switch to a neutral stationary phase like neutral alumina.[5][9]

Section 4: Standard Operating Protocol (SOP)

This protocol outlines a reliable method for the purification of 1 gram of crude this compound.

1. TLC Analysis for Solvent System Optimization

  • Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

  • Dissolve a small amount of the crude material in dichloromethane and spot it on the TLC plates.

  • Develop the plates and visualize under UV light and/or with a potassium permanganate stain.

  • Select the solvent system that provides an Rf value of ~0.3-0.4 for the product spot and shows good separation from impurities.

2. Column Preparation (Wet Slurry Method)

  • Select a glass column of appropriate size (e.g., 2-3 cm diameter for 1g sample).

  • Place a small cotton or glass wool plug at the bottom and add a 1 cm layer of sand.[8]

  • In a beaker, weigh 40 g of silica gel (for a 40:1 ratio).

  • Add the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc) to the silica to form a consistent slurry.

  • Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure uniform packing.[8]

  • Open the stopcock to drain some solvent, allowing the silica to settle into a firm bed. Add a protective 1 cm layer of sand on top.

  • Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.[8]

3. Sample Preparation and Loading (Dry Loading)

  • Dissolve 1 g of crude material in ~10 mL of dichloromethane in a round-bottom flask.

  • Add 2-3 g of silica gel to the flask.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10]

  • Carefully transfer this powder to the top of the prepared column, forming an even layer.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute).

  • Start with the low-polarity solvent system determined by TLC (isocratic elution). If impurities are far apart, you can use a step-gradient, systematically increasing the percentage of the polar solvent to elute more polar components.[1]

  • Collect the eluent in small, numbered test tubes or flasks (e.g., 10-20 mL fractions).[8]

5. Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions in a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the final yield and confirm purity using analytical techniques such as NMR, GC, or HPLC.

Section 5: Workflow Visualizations

Diagram 1: General Purification Workflow

Crude Crude Material TLC 1. TLC Optimization (e.g., Hexane:EtOAc) Crude->TLC Prep 2. Column Preparation (Silica Gel Slurry) TLC->Prep Defines Eluent Load 3. Dry Loading of Sample Prep->Load Elute 4. Elution & Fraction Collection (Isocratic or Gradient) Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Rf Match Waste Impure Fractions Analyze->Waste Impure/Mixed Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification via column chromatography.

Diagram 2: Troubleshooting Decision Tree

Start Problem with Separation? PoorSep Poor Separation (Co-elution) Start->PoorSep Yes NoElute Product Stuck on Column Start->NoElute Yes Tailing Band Tailing or Streaking Start->Tailing Yes Decomp Low Yield & New Spots Start->Decomp Yes Sol1 Optimize Eluent (TLC) Decrease Sample Load PoorSep->Sol1 Sol2 Increase Eluent Polarity (Use Gradient) NoElute->Sol2 Sol3 Add Polar Modifier (MeOH) Repack Column Tailing->Sol3 Sol4 Test Stability Deactivate Silica or Use Alumina Decomp->Sol4

Caption: Decision tree for troubleshooting common issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • PubChem. 2-(4-Bromophenyl)propanal. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? YouTube. Available from: [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. Available from: [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Available from: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • PubChem. 2-(4-Bromophenyl)propan-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • LCGC International. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

  • PubChem. Methyl 2-(4-bromophenyl)propanoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-(4-Bromophenyl)propan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. Procedure for Column Chromatography. Available from: [Link]

  • PubMed. 2-(4-Bromophenyl)-2-methyl-propan-amide. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the mechanistic rationale behind procedural choices, provide detailed troubleshooting guides in a direct question-and-answer format, and offer validated protocols to enhance the reliability and success of your experiments.

Primary Synthetic Pathway: Reduction of a Propan-1-one Precursor

A robust and frequently employed method for synthesizing this compound involves the reduction of a carbonyl precursor, specifically 2-(4-bromophenyl)-2-methylpropanal or a related ketone. However, a more common and scalable approach often involves the reduction of the corresponding carboxylic acid or its ester derivative, which are accessible via established methods like the bromination of 2-methyl-2-phenylpropanoic acid.[1][2][3] This section focuses on the final reduction step, a critical transformation for achieving high yield and purity.

Experimental Workflow: Reduction Pathway

cluster_0 Precursor Synthesis cluster_1 Reduction Stage PPA 2-Methyl-2- phenylpropanoic Acid Bromination Electrophilic Bromination PPA->Bromination Acid 2-(4-Bromophenyl)-2- methylpropanoic Acid Bromination->Acid Esterification Esterification (e.g., MeOH, H+) Acid->Esterification Ester Methyl 2-(4-bromophenyl)-2- methylpropionate Esterification->Ester Reduction Reduction (e.g., LiAlH4 in THF) Ester->Reduction Product 2-(4-Bromophenyl)-2- methylpropan-1-ol Reduction->Product

Caption: Workflow for the synthesis via reduction of a carboxylic acid intermediate.

Troubleshooting & FAQs: The Reduction Pathway

This section addresses common issues encountered during the reduction of 2-(4-bromophenyl)-2-methylpropanoic acid or its ester to the target alcohol.

Q1: My final yield is significantly lower than expected. What are the likely causes?

Answer: Low yield in a hydride reduction can stem from several factors. Let's break down the most common culprits:

  • Reagent Inactivity: Lithium aluminum hydride (LiAlH₄) is extremely sensitive to moisture and atmospheric oxygen.[4] If the reagent is old, has been improperly stored, or is handled in a non-inert atmosphere, its effective concentration will be reduced, leading to incomplete conversion. Always use freshly opened, high-purity LiAlH₄ and perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Insufficient Reagent: For the reduction of an ester, a minimum of 2 equivalents of hydride are consumed (one for the reduction, one to form an alkoxide salt). For a carboxylic acid, 3 equivalents are needed (the first is consumed in an acid-base reaction). It is standard practice to use a slight excess (e.g., 1.5-2.0 molar equivalents for an ester) to ensure the reaction goes to completion.

  • Inadequate Reaction Time or Temperature: While often fast, some reductions can be sluggish. If you observe incomplete conversion via TLC or GC analysis, consider extending the reaction time or gently heating to reflux, provided the solvent is appropriate (e.g., THF).

  • Losses During Workup: The product, being an alcohol, has some water solubility. During the aqueous quench and extraction, significant product loss can occur if the aqueous phase is not thoroughly extracted. Additionally, emulsions can trap product. Ensure you perform multiple extractions (e.g., 3x with ethyl acetate or diethyl ether) and combine the organic layers.

Q2: During the aqueous workup of my LiAlH₄ reaction, a thick, gelatinous precipitate formed that is impossible to filter or separate. How can I resolve this?

Answer: This is a very common issue caused by the formation of aluminum and lithium salts. The key is to perform a careful and sequential quenching procedure. The Fieser workup is a widely accepted and reliable method:

  • Cool the reaction vessel in an ice bath.

  • Slowly and cautiously add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.

  • Slowly add 'x' mL of 15% aqueous NaOH or KOH solution.

  • Finally, add '3x' mL of water.

  • Stir the resulting mixture vigorously at room temperature for 15-30 minutes.

This procedure is designed to produce a granular, easily filterable solid, allowing for efficient recovery of the organic solution. The mixture can then be filtered through a pad of Celite®, and the solid cake should be washed thoroughly with the extraction solvent.

Q3: My starting material is an acid, not an ester. Can I reduce it directly with LiAlH₄?

Answer: Yes, LiAlH₄ is powerful enough to reduce carboxylic acids directly to primary alcohols. However, there are critical considerations:

  • Stoichiometry: The first equivalent of LiAlH₄ will be consumed in a vigorous, exothermic acid-base reaction with the carboxylic acid proton, evolving hydrogen gas. You must account for this and use at least 2 additional equivalents for the reduction itself.

  • Safety: The initial deprotonation can be violent if the reagent is added too quickly. The acid should be dissolved in an anhydrous ether solvent (like THF) and the LiAlH₄ should be added portion-wise at a controlled temperature (e.g., 0 °C).

  • Alternative Reagents: For large-scale work, the hydrogen evolution from the acid-LiAlH₄ reaction can be a safety hazard. A common industrial strategy is to first convert the acid to its ester (e.g., the methyl ester using methanol and a catalytic amount of sulfuric acid), which can then be reduced more smoothly.[1][2]

Alternative Synthetic Pathway: Grignard Reaction

An alternative and powerful C-C bond-forming strategy is the Grignard reaction. To obtain the target tertiary carbon center, one could react a Grignard reagent with a suitable ketone or ester. A plausible route is the addition of 4-bromophenylmagnesium bromide to methyl isobutyrate.

Experimental Workflow: Grignard Pathway

cluster_0 Grignard Formation cluster_1 Addition & Workup ArylHalide 4-Bromobenzene Grignard 4-Bromophenyl- magnesium Bromide ArylHalide->Grignard Anhydrous Ether/THF Mg Magnesium Turnings Mg->Grignard Anhydrous Ether/THF Addition Nucleophilic Addition Grignard->Addition Ester Methyl Isobutyrate Ester->Addition Workup Aqueous Acidic Workup (e.g., NH4Cl) Addition->Workup Product 2-(4-Bromophenyl)-2- methylpropan-1-ol Workup->Product

Caption: Workflow for the synthesis via a Grignard reaction.

Troubleshooting & FAQs: The Grignard Pathway

Grignard reactions are notoriously sensitive. This section addresses the most frequent points of failure.

Q1: I've combined my aryl halide and magnesium, but the reaction won't start. What can I do to initiate it?

Answer: This is the most common problem in Grignard synthesis. The cause is typically the passivating layer of magnesium oxide on the surface of the magnesium turnings.[5] Here are several activation techniques, from simplest to most aggressive:

  • Mechanical Agitation: Vigorously stir or crush the magnesium turnings with a dry glass rod to expose a fresh metal surface.

  • Chemical Activation (Iodine): Add a single small crystal of iodine.[5][6][7] The iodine reacts with the magnesium surface, and the disappearance of the brown color is a good indicator that the magnesium is activated and ready to react with your halide.

  • Co-solvent/Initiator: Add a small amount of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, which helps to clean and activate the surface.

  • Pre-formed Grignard: Add a few drops of a previously prepared Grignard reagent solution to initiate the reaction.

Crucially, ensure your glassware is flame- or oven-dried and your solvent is truly anhydrous.[4][6][8] Diethyl ether and THF are the most common solvents; THF is a better solvent for stabilizing the Grignard reagent.[6]

Q2: My reaction worked, but my yield is low and I have a significant amount of 4,4'-dibromobiphenyl as a byproduct. Why did this happen?

Answer: The formation of a homocoupled biphenyl product is indicative of a Wurtz-type side reaction.[4][6] This occurs when a molecule of your newly formed Grignard reagent (which is nucleophilic) attacks the C-Br bond of a starting material molecule (which is electrophilic). This side reaction can be minimized by:

  • Slow Addition: Add the 4-bromobenzene solution slowly to the magnesium suspension. This keeps the concentration of the aryl halide low at any given moment, favoring its reaction with the magnesium surface over reaction with another Grignard molecule.[9]

  • Temperature Control: Avoid excessive heating during Grignard formation. While some reactions require gentle reflux to sustain, high temperatures can promote side reactions.

Q3: How can I be sure of the concentration of my Grignard reagent before using it in the next step?

Answer: Assuming 100% conversion based on starting materials is a common source of error. The concentration of a freshly prepared Grignard reagent should always be determined by titration before use.[4] A common and simple method involves:

  • Take a precise aliquot (e.g., 1.0 mL) of your Grignard solution and quench it in a flask containing a known excess of a standard iodine solution (I₂) in THF.

  • The Grignard reagent reacts with the iodine.

  • Titrate the remaining, unreacted iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.

  • By calculating how much iodine was consumed by the Grignard reagent, you can determine its molarity accurately.

Data Summary: Comparison of Synthetic Routes

FeatureReduction PathwayGrignard Pathway
Starting Materials 2-(4-Bromophenyl)-2-methylpropanoic acid or ester, LiAlH₄4-Bromobenzene, Magnesium, Methyl Isobutyrate
Key Transformation Carbonyl ReductionC-C Bond Formation
Typical Yields 80-95% (for the reduction step)60-85% (overall)
Pros - High-yielding final step- Less sensitive to moisture once precursor is made- Well-defined stoichiometry- Convergent synthesis- Builds molecular complexity quickly
Cons - Requires synthesis of the precursor acid/ester- Use of hazardous hydride reagents- Potential for difficult workups- Extremely sensitive to anhydrous conditions- Initiation can be difficult- Prone to Wurtz coupling side reactions

References

  • PrepChem. (n.d.). Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-ol. Retrieved from PrepChem.com. [Link]

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from Reddit. [Link]

  • ResearchGate. (n.d.). Cross-coupling Reaction of Grignard Reagents with Alkyl Halides Catalyzed by Green, Economical Copper Bromide Catalyst. Retrieved from ResearchGate. [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • National Institutes of Health (NIH). (n.d.). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Retrieved from NIH. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. Retrieved from ACS Publications. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from MSU. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from web.mnstate.edu. [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from Patsnap. [Link]

Sources

Technical Support Center: Purification of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-2-methylpropan-1-ol. Our focus is on addressing common impurities and challenges encountered during its purification, ensuring you achieve high purity for your downstream applications.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Oily Product Instead of Expected White Solid

Question: My reaction work-up yielded an oil, but I was expecting this compound as a white solid. What could be the cause, and how do I fix it?

Answer: This is a common issue that typically points to the presence of impurities that are depressing the melting point of your compound or preventing crystallization. The most likely culprits are residual solvents or unreacted starting materials.

  • Causality: this compound has a relatively low melting point (reported around 39-42°C). The presence of even small amounts of solvents like ethyl acetate, dichloromethane, or hexanes can lead to the formation of a viscous oil. Additionally, unreacted liquid starting materials or low-melting point byproducts from the synthesis can have the same effect. For instance, if a Grignard reaction was used for synthesis, residual bromobenzene or related aromatic precursors could be present.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all residual solvent has been thoroughly removed. The best practice is to use a rotary evaporator followed by placing the sample under high vacuum for several hours. Gently heating the flask (to ~30-35°C) while under vacuum can help drive off more volatile impurities.

    • Purity Check: Obtain a ¹H NMR spectrum of the crude oil. This will give you a definitive answer on the presence of solvent and other impurities. The characteristic peaks for this compound should be two singlets for the methyl groups and aromatic protons, along with a broad singlet for the hydroxyl proton.

    • Induce Crystallization: If the NMR shows your product is reasonably pure, you can attempt to induce crystallization.

      • Scratch the inside of the flask with a glass rod at the solvent-air interface.

      • Add a seed crystal from a previous successful batch, if available.

      • Cool the sample in an ice bath or refrigerator.

    • Purification: If significant impurities are detected, proceed with purification via column chromatography or recrystallization as detailed in the protocols below.

Issue 2: Presence of a Non-polar Impurity in TLC/NMR

Question: My TLC plate shows a fast-moving, non-polar spot, and my ¹H NMR has unexpected aromatic signals. What is this impurity, and how do I remove it?

Answer: A fast-moving, non-polar spot often corresponds to a byproduct from the coupling of the Grignard reagent, typically 4,4'-dibromobiphenyl. This occurs when the Grignard reagent (4-bromophenylmagnesium bromide) reacts with unreacted 4-bromobenzyl halide (if used as a precursor).

  • Causality: The formation of biphenyl compounds is a classic side reaction in Grignard syntheses. These compounds are highly non-polar and will therefore have a high Rf value on a TLC plate. Their presence in the ¹H NMR will be indicated by aromatic signals that do not correspond to your target molecule.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for removing non-polar impurities like biphenyls from a more polar product like an alcohol. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, will allow the non-polar impurity to elute first, followed by your desired product.

    • Recrystallization: If the impurity is present in a small amount, recrystallization can be effective. Choose a solvent system where your product has good solubility at high temperatures but poor solubility at low temperatures, while the impurity remains soluble. A mixture of hexanes and a small amount of ethyl acetate is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent systems for flash column chromatography of this compound?

A1: The polarity of this compound is primarily dictated by the hydroxyl group. A good starting point for developing a solvent system for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

Solvent SystemTypical Ratio (v/v)Target RfNotes
Ethyl Acetate / Hexanes10-30% EtOAc0.25 - 0.35A standard, effective system. Start with 10% EtOAc and increase polarity for faster elution.
Dichloromethane / Hexanes20-50% DCM0.25 - 0.35Good for resolving less polar impurities. Ensure you use a well-ventilated fume hood.
Diethyl Ether / Hexanes15-40% Et2O0.25 - 0.35Diethyl ether can sometimes provide better separation than ethyl acetate for certain impurities.

Q2: Can I use recrystallization to purify this compound? What solvents are recommended?

A2: Yes, recrystallization is a highly effective method for purifying this compound, provided it is a solid at room temperature. The key is to select a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Recommended Solvents:

    • Heptane or Hexanes: These non-polar solvents are often excellent choices. Dissolve the crude product in a minimal amount of hot heptane, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Toluene/Hexanes: If the compound is too soluble in hot hexanes, dissolving it in a minimum of hot toluene and then slowly adding hexanes until the solution becomes turbid can be an effective strategy. Upon cooling, crystals should form.

    • Water/Methanol: For more polar impurities, a polar solvent system might be necessary. Dissolve the compound in a minimal amount of hot methanol and add water dropwise until turbidity persists. Reheat to clarify and then cool slowly.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

  • Slurry Preparation: In a small beaker, dissolve ~1 g of the crude product in a minimal amount of dichloromethane (~2-3 mL). Add ~2 g of silica gel to this solution and mix to form a slurry.

  • Solvent Removal: Remove the solvent from the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.

  • Column Packing: Prepare a glass chromatography column with a diameter of ~2-3 cm. Pack the column with silica gel in a 10% ethyl acetate/hexanes mixture. Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Begin eluting the column with 5% ethyl acetate in hexanes. Use a constant flow rate and collect fractions. Monitor the elution using a TLC plate.

  • Gradient Elution: Gradually increase the polarity of the eluent to 15-20% ethyl acetate in hexanes to elute your product. The target compound should have an Rf of ~0.3 in the elution solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for purifying solid, crude this compound.

  • Solvent Selection: Choose an appropriate solvent (e.g., heptane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. You should observe crystal formation.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualized Workflow: Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow start Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid is_oily Product is an oil is_solid->is_oily  No recrystallize Perform Recrystallization (Protocol 2) is_solid->recrystallize  Yes high_purity_check Is purity >90% by NMR? is_oily->high_purity_check column_chrom Perform Column Chromatography (Protocol 1) high_purity_check->column_chrom  No induce_cryst Attempt to Induce Crystallization high_purity_check->induce_cryst  Yes final_product Pure Product recrystallize->final_product column_chrom->final_product induce_cryst->final_product end Characterize (NMR, MP, etc.) final_product->end

"2-(4-Bromophenyl)-2-methylpropan-1-ol" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS 32454-37-8).[1] This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a key intermediate in various synthetic pathways, understanding its stability profile is critical for ensuring experimental reproducibility, the integrity of analytical data, and the quality of final products.

This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols for common stability and degradation challenges. Our approach is grounded in fundamental chemical principles and validated through established analytical practices, ensuring you have the necessary information to anticipate and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the key structural features of this compound that influence its stability?

Answer: The stability of this compound is dictated by three primary structural features:

  • Tertiary Benzylic Carbon: The carbon atom attached to both the bromophenyl ring and the hydroxyl-bearing methyl group is tertiary and benzylic. This position is sterically hindered but electronically activated, making it susceptible to carbocation formation. This facilitates degradation pathways such as dehydration, particularly under acidic conditions.

  • Primary Alcohol (-CH₂OH): The primary alcohol group is susceptible to oxidation. Under oxidative stress, it can be converted first to an aldehyde (2-(4-bromophenyl)-2-methylpropanal) and subsequently to a carboxylic acid (2-(4-bromophenyl)-2-methylpropanoic acid).[2][3]

  • Bromophenyl Group (C-Br bond): The carbon-bromine bond on the aromatic ring can be susceptible to photolytic cleavage upon exposure to high-energy light (e.g., UV radiation), potentially leading to radical-mediated degradation pathways.

Understanding these features allows researchers to anticipate potential degradation products and design experiments to minimize their formation.

Q2: What are the recommended storage and handling conditions for this compound?

Answer: Proper storage is the first line of defense against degradation. Based on safety data sheets and chemical properties, the following conditions are recommended:

ConditionRecommendationRationale
Temperature Store at room temperature for short-term use.[4][5] For long-term storage, refrigeration (2-8°C) is advisable to slow kinetic degradation processes.Lower temperatures reduce the rate of all chemical reactions, including degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially after the container has been opened.Minimizes contact with atmospheric oxygen, reducing the risk of oxidative degradation.
Container Keep in a tightly sealed, airtight container. Use amber glass vials or protect clear vials from light.Prevents evaporation of residual solvents and ingress of moisture and oxygen. Amber glass protects the compound from photolytic degradation.[6]
Ventilation Handle in a well-ventilated area or a chemical fume hood.[7][8]Ensures user safety by preventing inhalation of any vapors or fine particulates.[8]
Avoid Keep away from direct sunlight, heat, open flames, and strong oxidizing or acidic agents.[4]These conditions are known stressors that can initiate and accelerate degradation pathways.[9]
Q3: What are the primary degradation pathways I should be aware of during my experiments?

Answer: Based on the compound's structure, three main degradation pathways are of primary concern. These pathways can be intentionally induced in forced degradation studies to develop stability-indicating methods.[6][9]

  • Dehydration: Under acidic conditions or heat, the tertiary benzylic alcohol can undergo E1 elimination. The hydroxyl group is protonated, leaves as a water molecule to form a stable tertiary benzylic carbocation, which then loses a proton to form the alkene, 1-bromo-4-(2-methylprop-1-en-1-yl)benzene. This process has been documented for similar structures.[10]

  • Oxidation: The primary alcohol is a key site for oxidation. Using common laboratory oxidants or exposure to atmospheric oxygen over time can yield 2-(4-bromophenyl)-2-methylpropanal and, with further oxidation, 2-(4-bromophenyl)-2-methylpropanoic acid.

  • Photodegradation: As mandated by ICH Q1B guidelines, photosensitive molecules must be evaluated.[6] Exposure to UV or high-intensity visible light can cause cleavage of the C-Br bond, leading to a variety of radical-based impurities.

The diagram below illustrates the two most common chemical degradation pathways.

G cluster_main This compound cluster_path1 Dehydration Pathway cluster_path2 Oxidation Pathway main Start Compound dehyd 1-bromo-4-(2-methylprop-1-en-1-yl)benzene main->dehyd H⁺ / Heat oxid1 Aldehyde Intermediate main->oxid1 [O] oxid2 Carboxylic Acid Product oxid1->oxid2 [O]

Primary degradation pathways of the target compound.
Q4: What is a "stability-indicating method," and why is it essential for my work?

Answer: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[11][12]

It is essential because:

  • Ensures Accuracy: It guarantees that you are measuring the intact parent compound, not a mixture of the parent and its degradants, which would lead to an overestimation of stability.

  • Tracks Degradation: It allows for the separation and quantification of degradation products, providing critical data on the rate and pathways of degradation.[13]

  • Regulatory Requirement: For drug development professionals, developing and validating such a method is a mandatory requirement by regulatory agencies like the FDA and is outlined in ICH guidelines.[9][12]

High-Performance Liquid Chromatography (HPLC), particularly with UV or mass spectrometric detection, is the most common technique for developing stability-indicating methods.[14][15][16]

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental issues you may encounter.

Issue 1: I am observing unexpected peaks in my HPLC/GC analysis of a sample that was pure upon preparation.
  • Observation: New peaks, often with different retention times, appear in the chromatogram of a sample that has been stored for some time or used in an experiment.

G start New peak observed in chromatogram check_storage Review sample storage conditions (Temp, Light, pH) start->check_storage check_mobile_phase Is mobile phase acidic/basic? check_storage->check_mobile_phase Storage OK photolysis Likely Photodegradation Product check_storage->photolysis Exposed to Light id_peak Identify peak structure (LC-MS, GC-MS) check_mobile_phase->id_peak No (Neutral) dehydration Likely Dehydration Product (Alkene) check_mobile_phase->dehydration Yes (Acidic) oxidation Likely Oxidation Product (Aldehyde/Acid) id_peak->oxidation

Logic diagram for identifying unknown peaks.

Possible Cause & Solution

  • Cause A: Dehydration

    • Why it happens: If your sample is stored in an acidic solution (e.g., acidic mobile phase, residual acid catalyst) or has been exposed to heat, the tertiary benzylic alcohol can dehydrate to form an alkene.[10] This degradant will be less polar and likely elute later in reversed-phase HPLC.

    • Verification: Use LC-MS to check the mass of the new peak. The expected alkene degradant (C₁₀H₁₁Br) would have a molecular weight of 210.10 g/mol , a loss of 18 amu (water) from the parent compound (229.11 g/mol ).[1]

    • Solution:

      • pH Control: Ensure all solutions are maintained at a neutral pH (6-8). Buffer your solutions if necessary.

      • Temperature Control: Avoid heating samples unless required by the experimental protocol. Store samples in a refrigerator or freezer.

  • Cause B: Oxidation

    • Why it happens: Exposure to air, especially in the presence of trace metal ions or light, can lead to the oxidation of the primary alcohol.

    • Verification: Use LC-MS. The aldehyde intermediate would have a mass of 227.09 g/mol , while the carboxylic acid would be 243.09 g/mol .

    • Solution:

      • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon.

      • Solvent Purity: Use high-purity, peroxide-free solvents.

      • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with your experiment.

  • Cause C: Photodegradation

    • Why it happens: The sample was exposed to UV or intense ambient light.

    • Verification: This can lead to a complex mixture of products. Compare a light-exposed sample to a dark control. A significant increase in impurity levels in the light-exposed sample confirms photosensitivity.

    • Solution:

      • Light Protection: Always store the compound and its solutions in amber vials or wrap clear vials in aluminum foil.

      • Lab Environment: Minimize exposure to direct sunlight or strong overhead lighting during sample preparation.

Issue 2: My stock solution's concentration is inconsistent or appears to decrease over time.
  • Observation: Repeated analysis of the same stock solution yields progressively lower concentration values, even when no new peaks are obvious.

Possible Cause & Solution

  • Cause A: Adsorption to Surfaces

    • Why it happens: Polar molecules can adsorb to the active sites on glass surfaces, especially at low concentrations.

    • Solution: Use silanized glass vials or polypropylene containers to minimize surface interactions.

  • Cause B: Solvent Evaporation

    • Why it happens: If the container is not perfectly sealed, volatile organic solvents will evaporate, increasing the concentration of the analyte. If the solvent is water, this is less of an issue.

    • Solution: Use vials with high-quality septa and caps. Parafilm can be used for extra security during long-term storage. Always bring refrigerated or frozen samples to ambient temperature before opening to prevent condensation from diluting the sample.

  • Cause C: Slow, Low-Level Degradation

    • Why it happens: The compound may be degrading, but the degradation products are not being detected (e.g., they are not UV-active, are too volatile, or are retained on the column).

    • Solution: A mass balance analysis is crucial. This involves comparing the decrease in the main peak area with the sum of the areas of all new peaks. If the loss in the main peak is not accounted for by the new peaks, it suggests that some degradants are not being detected.[13] A different analytical method (e.g., a different HPLC detector or column) may be needed.

Part 3: Experimental Protocol: Forced Degradation Study

To develop a robust, stability-indicating method, you must challenge your compound and analytical method with conditions that are more severe than those it will encounter during normal storage.[9][17] This protocol outlines a standard set of forced degradation experiments.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate the specificity of the analytical method. An ideal study aims for 5-20% degradation of the parent compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a C18 column and UV/PDA detector

  • pH meter

  • Photostability chamber (ICH Q1B compliant)[6]

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Perform Stress Studies: For each condition below, prepare a sample in a separate vial. Include a control sample (stock solution diluted to the final concentration, stored at 2-8°C in the dark) for comparison.

Stress ConditionProtocolRationale
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours. Cool, then neutralize with 0.1 M NaOH before analysis.To test susceptibility to acid-catalyzed degradation, primarily dehydration.[16]
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4-8 hours. Cool, then neutralize with 0.1 M HCl before analysis.To test stability in alkaline conditions. While no direct hydrolysis is expected, base can catalyze other reactions.[15]
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours in the dark.To induce oxidative degradation of the primary alcohol.[9]
Thermal Degradation Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.
Photostability Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[6] Keep a parallel sample wrapped in foil as a dark control.To identify any potential for photodegradation as per ICH Q1B guidelines.
  • Analysis:

    • Dilute all stressed samples, including the control, to a suitable concentration (e.g., 100 µg/mL).

    • Analyze by HPLC-PDA. Ensure the method separates the parent peak from all newly formed peaks.

    • Perform peak purity analysis using the PDA detector to confirm that the parent peak in the stressed samples is not co-eluting with any degradants.

    • Calculate the percentage degradation and perform a mass balance assessment.

This systematic approach will provide a comprehensive stability profile of this compound and is the foundation for developing a fully validated, stability-indicating method for its analysis.

References
  • PrepChem. (n.d.). Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-ol. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (n.d.). RESULTS OF FORCED DEGRADATION STUDY. Retrieved from ResearchGate. [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Alsante, K. M., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from an academic publisher. [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from Eureka. [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave online. [Link]

  • Jorgensen, L., et al. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Shinde, N. G., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 32454-37-8. Retrieved from Matrix Fine Chemicals. [Link]

  • ChemBK. (2024). 2-(4-Bromophenyl)Propan-2-Ol. Retrieved from ChemBK.com. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile. Retrieved from PubChem. [Link]

  • PubMed. (2010). 2-(4-Bromophenyl)-2-methyl-propan-amide. Retrieved from PubMed. [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. Retrieved from PubMed. [Link]

  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from csbsju.edu. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from IOSR Journal. [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from OPUS. [Link]

  • Deshpande, M. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. [Link]

  • NIH. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from PMC. [Link]

  • Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from Semantic Scholar. [Link]

  • PubMed. (2011). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. Retrieved from PubMed. [Link]

  • YouTube. (2017). Dehydration of 2-methylpropan-1-ol in a Pasteur pipette. Retrieved from YouTube. [Link]

  • ResearchGate. (2012). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. Retrieved from ResearchGate. [Link]

Sources

Optimizing reaction conditions for the oxidation of "2-(4-Bromophenyl)-2-methylpropan-1-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, we present a comprehensive technical support guide for the oxidation of "2-(4-Bromophenyl)-2-methylpropan-1-ol." This document is structured as a dynamic troubleshooting and FAQ center, designed by Senior Application Scientists to provide researchers, chemists, and drug development professionals with field-proven insights and actionable solutions. Moving beyond generic protocols, this guide delves into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Technical Support Center: Oxidation of this compound

The oxidation of the primary alcohol this compound to its corresponding aldehyde, 2-(4-bromophenyl)-2-methylpropanal, is a critical transformation. However, the substrate's unique structure—featuring a sterically hindered neopentyl-like center adjacent to the reactive hydroxyl group—presents significant challenges. This guide provides solutions to common issues encountered during this synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction is extremely slow or stalls completely. What are the primary causes and how can I drive it to completion?

A: Incomplete conversion is the most common issue for this substrate and is almost always due to steric hindrance. The bulky tert-butyl-like group shields the primary alcohol, impeding the approach of the oxidizing agent.

  • Causality: Many common oxidizing agents, particularly those involving bulky metal complexes like chromium reagents (e.g., PCC), struggle to access the sterically congested reaction site. The reaction rate is therefore significantly diminished compared to that of unhindered primary alcohols.

  • Solutions & Protocols:

    • Switch to a Less Sterically Demanding Reagent: The most effective solution is to employ an oxidant with a smaller active species.

      • Swern Oxidation: This method utilizes a small, highly reactive chloro(dimethyl)sulfonium species formed in situ. It is highly effective for hindered alcohols but requires strict temperature control.[1][2]

      • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that is exceptionally mild and efficient for hindered systems. The reaction is typically fast at room temperature.[3][4][5]

    • Increase Reaction Temperature (with caution): Gently warming the reaction can increase the rate. However, this must be done judiciously. For Swern oxidations, exceeding -60 °C can trigger a Pummerer rearrangement, a notorious side reaction.[6] For DMP or PCC, a modest increase to 30-40 °C may be beneficial.

    • Extend Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Hindered substrates may require significantly longer reaction times (e.g., 4-24 hours) than their unhindered counterparts.

Q2: I'm observing significant over-oxidation to the carboxylic acid. How can I selectively form the aldehyde?

A: The formation of 2-(4-bromophenyl)-2-methylpropanoic acid is a frequent issue, particularly because the benzylic aldehyde product is itself susceptible to further oxidation.[7] This is exacerbated by the presence of water.

  • Causality: In aqueous media, aldehydes can form hydrate intermediates, which are readily oxidized to carboxylic acids.[8][9] Strong oxidizing agents like KMnO₄ or Jones Reagent (H₂CrO₄) are designed for this transformation and should be avoided if the aldehyde is the target.[10][11][12]

  • Solutions & Protocols:

    • Maintain Strictly Anhydrous Conditions: This is the most critical factor.

      • Use freshly distilled, anhydrous solvents (e.g., Dichloromethane - DCM).

      • Dry all glassware thoroughly in an oven before use.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Select a Non-Aqueous Oxidant:

      • PCC (Pyridinium Chlorochromate): PCC was specifically developed to oxidize primary alcohols to aldehydes in anhydrous DCM, halting the reaction at the aldehyde stage.[9][13][14][15]

      • Swern and DMP Oxidations: Both are performed under strictly anhydrous conditions and are excellent choices for preventing over-oxidation.[16][17]

    • Control Stoichiometry and Time: Use a slight excess (1.1-1.5 equivalents) of the oxidant. Do not let the reaction run for an extended period after the starting material has been consumed (as monitored by TLC), as this increases the likelihood of aldehyde oxidation.

Q3: My reaction yields a complex mixture of byproducts, resulting in a low yield of the desired aldehyde. What are the likely side reactions?

A: A messy reaction profile indicates that either the reaction conditions are too harsh or an inappropriate reagent was chosen, leading to specific side reactions.

  • Causality & Solutions by Reagent:

    • Swern Oxidation: The primary side reaction is the Pummerer rearrangement , which occurs if the reaction temperature rises above -60 °C.[6] This forms a methylthiomethyl (MTM) ether byproduct.

      • Solution: Maintain a cryogenic temperature (-78 °C, a dry ice/acetone bath) throughout the addition of reagents and for the duration of the reaction until the quench.

    • PCC Oxidation: PCC is acidic and can sometimes produce a difficult-to-remove brown tar of reduced chromium species.[8]

      • Solution: Add an inert solid like Celite® or powdered molecular sieves to the reaction mixture. This adsorbs the chromium byproducts, simplifying filtration and workup.[8]

    • Dess-Martin Oxidation: The reaction stoichiometrically produces two equivalents of acetic acid.[3] If your substrate or product contains acid-sensitive functional groups, this can cause decomposition.

      • Solution: Buffer the reaction by adding 1-2 equivalents of pyridine or sodium bicarbonate to neutralize the acetic acid as it forms.[3]

Comparative Overview of Recommended Oxidation Methods

The choice of oxidant is paramount for this challenging substrate. The following table summarizes the key operational parameters and considerations for the most suitable methods.

FeatureSwern OxidationDess-Martin Periodinane (DMP)PCC OxidationTEMPO-Catalyzed Oxidation
Active Species Chloro(dimethyl)sulfonium ionHypervalent Iodine(V)Chromium(VI) complexN-oxoammonium cation
Temperature -78 °C (Critical) Room TemperatureRoom Temperature0 °C to Room Temperature
Key Advantage Excellent for hindered alcohols, clean workupVery mild, fast, high-yieldingStops cleanly at the aldehydeCatalytic, greener alternative
Common Issue Pummerer rearrangement if too warm[6]Acetic acid byproduct[3]Chromium tar formation[8]Can be slow with hindered substrates
Workup Aqueous quench, extraction. Malodorous Me₂S byproduct.[18]Basic quench (e.g., Na₂S₂O₃/NaHCO₃), extractionFiltration through Celite/silica, extractionAqueous quench, extraction
Toxicity Generates toxic CO gas[18]Iodine-based, relatively low toxicityChromium(VI) is a carcinogenBenign radical, bleach co-oxidant

Experimental Workflow & Decision Making

The following diagram outlines a logical workflow for approaching the oxidation and troubleshooting common problems.

G cluster_start Oxidation Strategy cluster_choice Primary Method Selection cluster_execution Execution & Monitoring cluster_analysis Troubleshooting cluster_solution Corrective Actions cluster_end Goal start Start: Oxidize This compound choice Recommended Methods: 1. Dess-Martin Periodinane (DMP) 2. Swern Oxidation start->choice execute Run Reaction Monitor by TLC choice->execute analysis Analyze Outcome execute->analysis incomplete Incomplete Reaction / Slow analysis->incomplete No overoxid Over-oxidation to Acid analysis->overoxid No byproducts Byproducts / Low Yield analysis->byproducts No end_node Success: Pure Aldehyde analysis->end_node Yes, Clean Conversion sol_incomplete Action: - Increase reaction time - Switch to DMP or Swern - Gently warm (if not Swern) incomplete->sol_incomplete sol_overoxid Action: - Ensure anhydrous conditions - Use PCC, DMP, or Swern - Avoid KMnO4/Jones overoxid->sol_overoxid sol_byproducts Action (Reagent-specific): - Swern: Maintain -78°C - DMP: Add Pyridine buffer - PCC: Add Celite byproducts->sol_byproducts sol_incomplete->execute Re-attempt sol_overoxid->execute Re-attempt sol_byproducts->execute Re-attempt

Caption: Decision workflow for oxidizing the target alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the detailed, step-by-step protocol for a Swern oxidation of this alcohol?

A: The following protocol is a robust starting point.

Protocol: Swern Oxidation of this compound

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Oxalyl chloride (1.5 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

    • Triethylamine (TEA) (5.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Three-neck round-bottom flask, dropping funnels, thermometer, magnetic stirrer

    • Dry ice/acetone bath (-78 °C)

  • Procedure:

    • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen inlet. Place the flask in a -78 °C bath.

    • Activator Formation: Charge the flask with anhydrous DCM and oxalyl chloride. To this solution, add DMSO dropwise via a dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 20 minutes at -78 °C. This forms the reactive chloro(dimethyl)sulfonium chloride.[18]

    • Alcohol Addition: Dissolve the alcohol in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes, again maintaining the temperature below -65 °C. Stir for 45-60 minutes at -78 °C.

    • Base Addition: Add triethylamine dropwise over 10 minutes. A thick white precipitate (triethylammonium chloride) will form. After the addition is complete, stir the slurry for 1 hour at -78 °C.

    • Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by slowly adding water.

    • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde. The product can be purified by silica gel chromatography.

    • Deodorizing: Rinse all glassware that came into contact with dimethyl sulfide with bleach to oxidize the malodorous byproduct.[18]

Q2: Can I use a catalytic or "greener" method for this oxidation?

A: Yes, a TEMPO-catalyzed oxidation is a viable and more environmentally friendly alternative to chromium- or DMSO-based methods.[19][20]

  • Mechanism & Considerations: (2,2,6,6-Tetramethylpiperidine-1-oxyl), or TEMPO, is a stable radical that acts as a catalyst. It is first oxidized by a stoichiometric co-oxidant (the "terminal oxidant") to the active N-oxoammonium cation, which then oxidizes the alcohol.[21]

  • For this Substrate: Due to the steric hindrance of this compound, the reaction may be slower than with simpler primary alcohols. The key advantage of TEMPO is its remarkable selectivity for primary over secondary alcohols.[22]

  • Recommended System (Anelli-type oxidation):

    • Catalyst: TEMPO (0.01-0.05 eq)

    • Co-oxidant: Sodium hypochlorite (bleach, ~1.2 eq)

    • Phase Transfer Catalyst: KBr (0.1 eq)

    • Solvent System: Biphasic DCM/water with NaHCO₃ buffer.

    • Procedure: The alcohol is stirred vigorously in the biphasic system with the catalysts, and the bleach is added slowly at 0 °C. The reaction is monitored by TLC until completion.

Q3: How do I effectively monitor the reaction progress by TLC?

A: TLC is essential for determining reaction completion and preventing side reactions.

  • Eluent System: A good starting point is a 10-20% Ethyl Acetate in Hexanes mixture. Adjust the polarity as needed.

  • Visualization:

    • UV Light (254 nm): Both the starting material and the product contain a bromophenyl ring and will be clearly visible under UV light.

    • Potassium Permanganate (KMnO₄) Stain: The starting alcohol will stain brightly (yellow/brown) upon heating with a KMnO₄ dip, as the alcohol is oxidized by the permanganate. The product aldehyde will stain much less intensely or not at all. This differential staining is definitive proof that the alcohol has been consumed.

The following diagram illustrates the core mechanism of the Swern oxidation, emphasizing the temperature-sensitive steps.

Swern_Mechanism DMSO DMSO + Oxalyl Chloride Activator Chloro(dimethyl)sulfonium Chloride (Active Oxidant) DMSO->Activator <-70°C CO, CO₂ released Alkoxysulfonium Alkoxysulfonium Ion Activator->Alkoxysulfonium -78°C Alcohol Substrate Alcohol (R-CH₂OH) Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Add Et₃N -78°C Pummerer Pummerer Rearrangement (Side Reaction) Alkoxysulfonium->Pummerer Temp > -60°C TS Five-Membered Transition State Ylide->TS -78°C Product Aldehyde (R-CHO) + Me₂S + HCl TS->Product Elimination

Caption: Simplified Swern oxidation mechanism highlighting the critical low-temperature steps.

References

  • Cella, J. A., Kelley, J. A., & Kenehan, E. F. (1975). Nitroxide-catalyzed oxidation of alcohols using m-chloroperbenzoic acid. A new method. The Journal of Organic Chemistry, 40(11), 1860–1862. Available at: [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. Available at: [Link]

  • Chem-Station. (2014). TEMPO Oxidation. Chem-Station International Edition. Available at: [Link]

  • Chem-Station. (2014). Swern Oxidation. Chem-Station International Edition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Available at: [Link]

  • WordPress. (2026). DMSO –Oxalyl Chloride, Swern Oxidation. Process Development Chemistry in the Pharmaceutical Industry. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • Royal Society of Chemistry. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Available at: [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Available at: [Link]

  • Varsity Tutors. (n.d.). Using PCC. Organic Chemistry Help. Available at: [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Available at: [Link]

  • Pearson+. (n.d.). How does the reactivity of benzylic alcohols in oxidation compare... Study Prep. Available at: [Link]

  • Chemguide. (n.d.). oxidation of alcohols. Available at: [Link]

  • University of Calgary. (n.d.). Reactions of Alcohols. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Available at: [Link]

  • YouTube. (2018). Other oxidation reactions of alcohols. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. PubMed Central. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important intermediate. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially adaptable method for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, 4-bromophenylmagnesium bromide, with isobutyraldehyde[1]. The Grignard reagent is typically prepared in situ from 4-bromobenzene and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Q2: What are the critical parameters to control during a Grignard reaction for this synthesis?

The success of a Grignard reaction is highly dependent on several critical parameters:

  • Anhydrous Conditions: Grignard reagents are potent bases and will react with any protic source, especially water[2]. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent, which would lead to reduced yields.

  • Magnesium Quality: The surface of the magnesium metal must be active. Old or oxidized magnesium turnings can hinder the initiation of the reaction.[3]

  • Reaction Initiation: The formation of the Grignard reagent is an exothermic process that can sometimes be difficult to initiate. Once initiated, the reaction can proceed vigorously.

  • Temperature Control: Due to the exothermic nature of both the Grignard formation and its subsequent reaction with the aldehyde, careful temperature management is crucial to prevent side reactions and ensure safety, especially during scale-up.[4][5]

Q3: What are the primary safety concerns when scaling up this synthesis?

Scaling up any exothermic reaction, particularly a Grignard reaction, introduces significant safety challenges.[5] The primary concerns include:

  • Thermal Runaway: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient. An uncontrolled exotherm can lead to a dangerous increase in temperature and pressure.[5][6]

  • Flammability: The ethereal solvents typically used (diethyl ether, THF) are highly flammable and have low boiling points.[2][7]

  • Reagent Handling: Grignard reagents can be pyrophoric. Proper handling under an inert atmosphere is essential.

It is highly recommended to perform a thorough risk assessment and consider reaction calorimetry to understand the thermal profile before proceeding with a large-scale reaction.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty Initiating Grignard Reaction 1. Wet glassware or solvent.2. Passivated magnesium surface.3. Low reactivity of the aryl bromide.1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents.[2][8]2. Activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[3][8]3. Add a small portion of the 4-bromobenzene to the magnesium and gently warm the mixture. An ultrasonic bath can also aid initiation.
Low Yield of Final Product 1. Incomplete Grignard formation.2. Quenching of the Grignard reagent by moisture or acidic impurities.3. Side reactions, such as Wurtz coupling of the aryl halide.[8]1. Titrate the Grignard reagent before adding the aldehyde to determine its exact concentration.2. Ensure all reagents and the reaction atmosphere are scrupulously dry.[2]3. Add the 4-bromobenzene slowly to the magnesium suspension to maintain a controlled reaction and minimize side reactions.
Formation of Impurities 1. Biphenyl formation from Wurtz coupling.2. Unreacted starting materials.3. Formation of byproducts from the reaction of the Grignard reagent with impurities in the isobutyraldehyde.1. Use a slight excess of magnesium and control the addition rate of the aryl bromide.2. Monitor the reaction progress by TLC or GC to ensure complete consumption of starting materials.3. Use freshly distilled isobutyraldehyde.
Exotherm Becomes Uncontrollable During Scale-Up 1. Addition rate of the reagent is too fast.2. Inefficient heat removal from the reactor.1. The addition of the Grignard reagent to the aldehyde (or vice-versa) should be slow and controlled, with careful monitoring of the internal temperature.[5]2. Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket). For large-scale reactions, consider a semi-batch process where one reagent is added portion-wise.[6]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is intended for a laboratory setting and should be performed in a chemical fume hood.

Materials:

  • Magnesium turnings

  • 4-Bromobenzene, anhydrous

  • Anhydrous diethyl ether or THF

  • Iodine (a single crystal)

  • Isobutyraldehyde, freshly distilled

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a single crystal of iodine to activate the magnesium.[8]

    • Add a small amount of anhydrous diethyl ether or THF.

    • In the dropping funnel, prepare a solution of 4-bromobenzene (1.0 equivalent) in anhydrous ether/THF.

    • Add a small portion of the 4-bromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

    • Once initiated, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of freshly distilled isobutyraldehyde (1.0 equivalent) in anhydrous ether/THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure[1].

Protocol 2: Considerations for Scaling Up the Synthesis

Scaling up requires a shift in focus towards process safety and control.

  • Reactor Setup: Use a jacketed reactor with overhead stirring and a temperature probe. Ensure the cooling capacity of the system is sufficient to handle the reaction exotherm.

  • Reagent Addition: The addition of the 4-bromobenzene to form the Grignard reagent, and the subsequent addition of the Grignard to the aldehyde, must be carefully controlled and linked to the internal temperature.[5] This is often done using a programmable pump.

  • Reverse Addition: Consider adding the Grignard reagent to the isobutyraldehyde solution (reverse addition) to maintain a low concentration of the reactive Grignard reagent in the flask, which can help control the exotherm.

  • Quenching: The quenching step is also exothermic and can generate flammable gases. Ensure the quench is performed slowly, with adequate cooling and venting.

  • Process Analytical Technology (PAT): For larger scales, consider implementing in-situ monitoring tools (e.g., FTIR) to track the consumption of reagents and formation of the product in real-time. This allows for better control and understanding of the reaction.[4]

Visualizing the Workflow

Grignard Synthesis Workflow

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Aldehyde Addition cluster_workup Work-up & Purification prep_glass Flame-Dry Glassware initiate Initiate Reaction (Heat/Iodine) prep_glass->initiate prep_solv Anhydrous Solvents add_aryl Add 4-Bromobenzene to Mg/Solvent prep_solv->add_aryl prep_reag Activate Mg prep_reag->initiate reflux Controlled Reflux add_aryl->reflux initiate->add_aryl cool Cool to 0 °C reflux->cool add_ald Add Isobutyraldehyde cool->add_ald react React at RT add_ald->react quench Quench (aq. NH4Cl) react->quench extract Extract & Dry quench->extract purify Purify (Distillation/Chromo.) extract->purify

Caption: Workflow for the Grignard synthesis of this compound.

Scale-Up Safety Considerations

G Scale-Up Scale-Up Heat Transfer Issues Heat Transfer Issues Scale-Up->Heat Transfer Issues Decreased Surface/Volume Ratio Mixing Inefficiency Mixing Inefficiency Scale-Up->Mixing Inefficiency Exotherm Control Exotherm Control Scale-Up->Exotherm Control Thermal Runaway Risk Thermal Runaway Risk Heat Transfer Issues->Thermal Runaway Risk Localized Hotspots Localized Hotspots Mixing Inefficiency->Localized Hotspots Controlled Addition Rate Controlled Addition Rate Exotherm Control->Controlled Addition Rate Jacketed Reactor Jacketed Reactor Exotherm Control->Jacketed Reactor Process Safety Management Process Safety Management Thermal Runaway Risk->Process Safety Management Localized Hotspots->Process Safety Management

Caption: Key safety considerations for scaling up exothermic Grignard reactions.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]

  • American Chemical Society. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • University of Illinois. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • PrepChem. Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-ol. [Link]

  • University of Illinois Division of Research Safety. Scale-up Reactions. [Link]

  • Quora. What precaution would you adopt while preparing a Grignard reagent? [Link]

  • Reddit r/chemistry. Troubleshooting my grignard reactions. [Link]

  • Reddit r/Chempros. Grignard Formation - Troubleshooting and Perfecting. [Link]

Sources

Technical Support Center: Controlled Oxidation of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-bromophenyl)-2-methylpropanal from its corresponding alcohol. The oxidation of 2-(4-Bromophenyl)-2-methylpropan-1-ol, a sterically hindered primary alcohol, presents a significant challenge: achieving high conversion to the desired aldehyde while preventing over-oxidation to the corresponding carboxylic acid. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: My primary issue is over-oxidation to 2-(4-bromophenyl)-2-methylpropanoic acid. How can I prevent this?

Over-oxidation is the most common pitfall in this transformation. It occurs when the initially formed aldehyde is further oxidized to a carboxylic acid. For primary alcohols, this can happen if the reaction conditions are too harsh, if water is present (facilitating hydrate formation which is then oxidized), or if an overly aggressive oxidizing agent is used.[1] The steric hindrance from the gem-dimethyl group on the alpha-carbon of this compound helps to slow the initial oxidation, but careful selection of reagents and reaction conditions is paramount to stop the reaction at the aldehyde stage.

Core Causality: The propensity for over-oxidation is directly linked to the strength of the oxidant and the presence of water, which can lead to the formation of an aldehyde hydrate, a species readily oxidized to a carboxylic acid.[1]

Solutions & Explanations:

  • Choice of Oxidant: The most critical factor is selecting a mild and selective oxidizing agent. Strong, chromium-based oxidants (like Jones reagent) or permanganate should be avoided as they readily oxidize primary alcohols to carboxylic acids.[1] Anhydrous, non-acidic conditions are ideal.

    • Dess-Martin Periodinane (DMP): This is often the reagent of choice. DMP is a hypervalent iodine compound that operates under mild, neutral conditions (room temperature, in solvents like dichloromethane) and offers high chemoselectivity with simplified workups.[2][3][4][5] It is particularly effective for sensitive substrates and avoids the use of toxic heavy metals.[2][4]

    • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[6][7] It is highly effective for converting primary alcohols to aldehydes without over-oxidation because the reaction is run under anhydrous conditions and the byproducts are volatile.[7] However, it requires strict temperature control and produces foul-smelling dimethyl sulfide.[8]

    • TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidine-1-oxyl) is a stable nitroxyl radical that acts as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[9][10] This method can be highly selective for primary alcohols and is considered a "green" alternative.[9][11] Careful control of pH and reaction time is necessary to stop the oxidation at the aldehyde stage.[12]

  • Strict Temperature Control: For many oxidation reactions, especially the Swern oxidation, low temperature is critical. The reactive intermediate in the Swern oxidation, chloro(dimethyl)sulfonium chloride, is unstable above -60 °C.[6][13] Running the reaction at -78 °C prevents decomposition and unwanted side reactions.

  • Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used. Water can react with the desired aldehyde to form a gem-diol (hydrate), which can be readily over-oxidized.

  • Reaction Monitoring: Do not run the reaction for a predetermined time without verification. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol and the appearance of the aldehyde product. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation.

Diagram 1: Oxidation Pathways

G cluster_main Oxidation of this compound Alcohol Starting Alcohol This compound Aldehyde Desired Product 2-(4-bromophenyl)-2-methylpropanal Alcohol->Aldehyde Controlled Oxidation (DMP, Swern, TEMPO) Carboxylic_Acid Over-oxidation Product 2-(4-bromophenyl)-2-methylpropanoic acid Aldehyde->Carboxylic_Acid Over-oxidation (e.g., KMnO4, excess oxidant, H2O)

Caption: Desired vs. undesired oxidation pathways.

FAQ 2: I'm observing low yields or incomplete conversion. What are the likely causes?

Low yields can stem from several factors, often related to the sterically hindered nature of the substrate or the quality of the reagents.

Solutions & Explanations:

  • Reagent Quality:

    • DMP: Dess-Martin periodinane is sensitive to moisture. Use a fresh bottle or ensure it has been stored properly under inert gas and refrigerated.[14] Interestingly, partially hydrolyzed DMP can sometimes be a more effective oxidant, so if rates are slow, adding a catalytic amount of water might accelerate the reaction, but this must be done cautiously to avoid over-oxidation.[2][15]

    • Swern Reagents: DMSO and the solvent (typically dichloromethane) must be strictly anhydrous. Oxalyl chloride should be fresh, as it can decompose over time.

  • Steric Hindrance: The neopentyl-like structure of this compound can slow down the reaction rate compared to unhindered primary alcohols.

    • Increase Reaction Time: Monitor the reaction via TLC and allow it to proceed until the starting material is consumed. This may take longer than protocols for simpler alcohols.

    • Slightly Elevated Temperature: For DMP oxidations, if the reaction is sluggish at room temperature, gentle warming to 35-40 °C can sometimes improve the rate. This should be done with careful TLC monitoring. For Swern oxidations, maintaining -78 °C is crucial for the initial steps, but allowing the reaction to warm to -40 °C after the alcohol addition may help in some cases.[16]

  • Improper Stoichiometry: Ensure you are using a slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents for DMP or Swern reagents) to drive the reaction to completion.

Table 1: Comparison of Recommended Oxidation Methods
FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO-Catalyzed Oxidation
Primary Reagents DMP in CH₂Cl₂DMSO, (COCl)₂, Et₃NTEMPO (cat.), NaOCl (stoich.)
Temperature Room Temperature-78 °C0 °C to Room Temperature
Key Advantages Mild, neutral pH; simple workup; high chemoselectivity.[2][3][4]Excellent for sensitive substrates; no over-oxidation; volatile byproducts.[7]Catalytic; "Green" oxidant (bleach); highly selective for 1° alcohols.[9][11]
Key Disadvantages Potentially explosive reagent[2]; relatively expensive.Requires cryogenic temps; produces foul-smelling DMS[6]; strict anhydrous conditions needed.Can cause chlorination on sensitive substrates[12]; pH control is critical.
Typical Workup Quench with Na₂S₂O₃, filter, extract.[5]Quench with sat. NH₄Cl, extract.[13]Quench, separate phases, extract.
FAQ 3: Can you provide a reliable, step-by-step protocol for oxidizing this substrate?

Yes. The Dess-Martin Periodinane (DMP) oxidation is highly recommended for its operational simplicity and mild conditions, making it an excellent choice for this specific transformation.

Protocol: Dess-Martin Oxidation of this compound

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP), 1.2 equivalents

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add DMP (1.2 eq) in one portion. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) every 30 minutes. The reaction is typically complete in 1-3 hours.[5]

  • Quenching: Once TLC indicates full consumption of the starting alcohol, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer becomes clear. The thiosulfate reduces the excess DMP and its byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel if necessary.

Diagram 2: Troubleshooting Workflowdot

G start Reaction Outcome Unsatisfactory check_overox Over-oxidation Observed? start->check_overox check_sm Starting Material (SM) Remains? check_overox->check_sm No sol_overox {Solutions for Over-oxidation|• Use milder oxidant (DMP > Swern) • Ensure anhydrous conditions • Quench immediately upon SM consumption • Avoid high temperatures } check_overox->sol_overox Yes sol_incomplete {Solutions for Incomplete Conversion|• Check reagent quality/age (esp. DMP) • Increase reaction time (monitor by TLC) • Use slight excess of oxidant (1.2-1.5 eq) • Consider gentle warming (35-40°C for DMP) } check_sm->sol_incomplete Yes sol_ok Reaction Successful Proceed to Purification check_sm->sol_ok No (Product is clean)

Sources

Alternative catalysts for the synthesis of "2-(4-Bromophenyl)-2-methylpropan-1-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol. This tertiary alcohol is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of more complex molecules. The traditional and most direct route to its synthesis involves the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2] Specifically, this typically involves the nucleophilic attack of a Grignard reagent, such as 4-bromophenylmagnesium bromide, on a suitable electrophile like isobutylene oxide.

While robust, the Grignard reaction is notoriously sensitive to moisture and air, and its highly basic nature can limit its compatibility with certain functional groups.[3][4] This guide provides a comprehensive overview of alternative catalytic strategies that offer milder conditions, improved functional group tolerance, and alignment with green chemistry principles.[5] We will also address common experimental challenges through detailed troubleshooting guides and FAQs designed for researchers, scientists, and drug development professionals.

Alternative Catalytic Strategies: A Comparative Overview

The quest for more efficient, sustainable, and versatile synthetic methods has led to the development of several alternatives to traditional organometallic reagents. Below is a comparative analysis of promising catalytic systems for the synthesis of tertiary alcohols like this compound.

Data Presentation: Catalyst Performance Comparison
Catalyst TypeExample Catalyst SystemGeneral MechanismAdvantagesDisadvantages
Photoredox Catalysis Eosin Y or [Ir(ppy)₃] with a Hantzsch esterVisible light excites the photocatalyst, which then engages in single-electron transfer (SET) to generate radical intermediates for C-C coupling.[6][7][8]Exceptionally mild conditions (room temp, visible light); high functional group tolerance; avoids strong bases/nucleophiles.[9]Requires specialized photoreactor setup; catalyst can be expensive (Iridium); potential for side reactions from radical species.
Biocatalysis Lipases, Esterases, or engineered HydrolasesEnzymes catalyze the stereoselective formation of C-C or C-O bonds, often through kinetic resolution of racemic mixtures or direct asymmetric synthesis.[10][11]Environmentally benign (aqueous media); exceptional enantioselectivity for chiral synthesis; biodegradable catalysts.[12][13]Substrate scope can be limited; enzyme stability and activity are sensitive to conditions (pH, temp); slower reaction times.[14]
Transition Metal Catalysis Manganese or Iridium PNP Pincer Complexes"Borrowing Hydrogen" or "Hydrogen Auto-Transfer" mechanism where an alcohol is temporarily oxidized to an aldehyde/ketone in situ for reaction, followed by reduction.[15][16]High atom economy (water is the only byproduct); uses readily available alcohols as starting materials.[15]Often requires high temperatures; catalyst synthesis can be complex; may have limited tolerance for certain functional groups.
Organocatalysis Proline or its derivativesSmall organic molecules activate substrates through the formation of transient iminium or enamine intermediates, facilitating C-C bond formation.[17]Metal-free, avoiding heavy metal contamination; catalysts are often inexpensive and readily available; can provide high enantioselectivity.Higher catalyst loadings may be required compared to metal catalysts; substrate scope can be narrower.

Troubleshooting Guide & FAQs

This section is designed to provide direct, actionable solutions to common problems encountered during the synthesis of this compound and related compounds.

Troubleshooting Workflow

TroubleshootingFlowchart start Problem Encountered q1 Reaction Fails to Initiate? start->q1 q2 Low Yield or Complex Mixture? start->q2 q3 Incorrect Regioisomer Formed? start->q3 sub_q1 Primarily Grignard Reaction? q1->sub_q1 sub_q2 Side Product Identified? q2->sub_q2 a3 Epoxide Ring Opening Issue. Grignard attacks the least sterically hindered carbon. Confirm starting epoxide structure. q3->a3 a1_yes Activate Mg Surface: - Crush Mg turnings - Add I₂ crystal - Use 1,2-dibromoethane sub_q1->a1_yes Yes a1_no Check Catalyst/Reagents: - Verify photocatalyst activity - Check enzyme viability - Ensure anhydrous solvents sub_q1->a1_no No a2_biphenyl Wurtz Coupling Likely. - Add starting halide slowly - Ensure Mg is in excess sub_q2->a2_biphenyl Biphenyl a2_unreacted Incomplete Reaction. - Extend reaction time - Increase temperature (if applicable) - Check reagent stoichiometry sub_q2->a2_unreacted Starting Material a2_other Purification Issue. - Optimize column chromatography - Attempt recrystallization sub_q2->a2_other Other

Caption: Decision flowchart for troubleshooting common synthesis issues.

Question & Answer Troubleshooting

Q1: My Grignard reaction is not starting. The solution remains colorless and there is no heat evolution. What's wrong? A1: This is a classic issue, almost always related to the magnesium metal's passivated surface or the presence of moisture.[1][3]

  • Magnesium Activation: The surface of magnesium turnings is coated with a layer of magnesium oxide (MgO), which prevents the reaction. You must activate it.

    • Mechanical Activation: Before adding solvent, use a glass rod to crush the magnesium turnings against the side of the flask to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, creating some MgI₂, which helps disrupt the oxide layer. You should see the brown color of the iodine fade. Alternatively, a small amount of 1,2-dibromoethane can be used; its reaction with Mg produces ethylene gas, providing a visual cue of activation.[3]

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by water. Ensure all glassware was flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

Q2: My reaction worked, but the yield is low and I have a significant amount of a non-polar side product, identified as 4,4'-dibromobiphenyl. How do I prevent this? A2: You are observing the result of a Wurtz-type coupling reaction, a common side reaction in Grignard synthesis.[1] It occurs when the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X).

  • Control the Addition: Add the 4-bromobenzyl halide solution slowly to the suspension of magnesium. This maintains a low concentration of the halide, favoring its reaction with magnesium over reaction with the already-formed Grignard reagent.

  • Ensure Magnesium Excess: Use a slight excess of magnesium (e.g., 1.2-1.5 equivalents) to ensure the aryl halide is consumed quickly as it is added.

Q3: I reacted 4-bromophenylmagnesium bromide with propylene oxide, but I formed 1-(4-bromophenyl)propan-2-ol instead of the desired this compound. What happened? A3: This is an issue of regioselectivity in epoxide ring-opening. Under the basic/nucleophilic conditions of a Grignard reaction, the attack occurs via an SN2-like mechanism at the least sterically hindered carbon atom of the epoxide.[2][18][19]

  • Correct Electrophile: For the synthesis of this compound, the correct epoxide is isobutylene oxide (2,2-dimethyloxirane). The Grignard reagent will attack the primary carbon (CH₂), leading to the desired tertiary alcohol structure after workup. Propylene oxide has a primary and a secondary carbon; the attack occurs at the less-hindered primary carbon, leading to a secondary alcohol.

Q4: My photoredox-catalyzed reaction is sluggish or fails completely. What are the key parameters to check? A4: Photoredox catalysis is sensitive to a different set of variables than traditional two-electron chemistry.

  • Light Source: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite your chosen photocatalyst and that the light is effectively penetrating the reaction mixture.

  • Degassing: Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is thoroughly degassed via several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Catalyst Integrity: Photocatalysts can degrade over time, especially with prolonged exposure to light and air. Use a fresh sample or one that has been stored properly in the dark and under inert gas.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct laboratory-scale method for synthesizing this compound? A1: The most straightforward approach is the reaction of a Grignard reagent with an epoxide. Specifically, reacting 4-bromophenylmagnesium bromide (prepared from 4-dibromobenzene and magnesium) with isobutylene oxide, followed by an acidic workup, will yield the target molecule.[2]

Q2: Why is it critical to use an ether solvent like diethyl ether or THF for Grignard reactions? A2: Ethereal solvents are crucial for two reasons. First, they are aprotic and relatively unreactive towards the Grignard reagent. Second, the lone pairs on the ether's oxygen atom coordinate to the magnesium center, stabilizing the Grignard reagent in solution and preventing it from precipitating.[3] This stabilization is known as the Schlenk equilibrium.

Q3: What are the primary "green chemistry" advantages of using biocatalysis for this type of synthesis? A3: Biocatalysis offers significant environmental benefits.[5] Reactions are typically run in water or benign co-solvents at ambient temperature and pressure, reducing energy consumption.[10] The enzymes themselves are biodegradable and derived from renewable resources. Furthermore, they can provide unparalleled stereoselectivity, which can eliminate the need for protecting groups or chiral auxiliaries, leading to higher atom economy.[12]

Q4: Can I synthesize the target molecule by reacting 4-bromobenzylmagnesium chloride with acetone? A4: Yes, this is another valid Grignard approach. Reacting 4-bromobenzylmagnesium chloride with acetone will form the tertiary alkoxide intermediate, which upon acidic workup will yield this compound. The choice between this method and the epoxide route may depend on the availability and cost of the starting materials (isobutylene oxide vs. acetone and 4-bromobenzyl chloride).

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with Isobutylene Oxide

GrignardWorkflow cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Reaction with Epoxide cluster_workup Step 3: Workup & Purification prep1 Flame-dry glassware under vacuum. Assemble under N₂ atmosphere. prep2 Add Mg turnings (1.2 eq) and a small I₂ crystal to the flask. prep1->prep2 prep3 Add anhydrous THF. prep2->prep3 prep4 Slowly add 4-bromophenyl bromide (1.0 eq) in THF. Maintain gentle reflux. prep3->prep4 react1 Cool Grignard solution to 0 °C. prep4->react1 react2 Add isobutylene oxide (1.1 eq) dropwise via syringe. react1->react2 react3 Allow to warm to room temperature and stir for 2-4 hours. react2->react3 workup1 Cool to 0 °C and slowly quench with saturated aq. NH₄Cl. react3->workup1 workup2 Extract with ethyl acetate (3x). workup1->workup2 workup3 Wash combined organic layers with brine, dry over Na₂SO₄, and filter. workup2->workup3 workup4 Concentrate under reduced pressure. workup3->workup4 workup5 Purify by column chromatography (e.g., Hexanes:Ethyl Acetate). workup4->workup5

Caption: Experimental workflow for the Grignard synthesis route.

Materials:

  • Magnesium turnings

  • 4-Dibromobenzene

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Isobutylene oxide (2,2-dimethyloxirane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Preparation: Assemble a flame-dried three-neck flask with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 eq) and an iodine crystal. Add anhydrous THF to cover the magnesium. Slowly add a solution of 4-dibromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction should initiate (indicated by heat and disappearance of the iodine color) and be maintained at a gentle reflux. Stir until most of the magnesium is consumed.

  • Reaction: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Slowly add isobutylene oxide (1.1 eq) dropwise.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Asymmetric Synthesis via Biocatalytic Reduction (Conceptual)

This protocol outlines a conceptual approach using a biocatalyst for the asymmetric reduction of a precursor ketone, 2-(4-bromophenyl)-2-methylpropanal, to the chiral alcohol. This method is advantageous if an enantiomerically pure product is desired.

Materials:

  • 2-(4-Bromophenyl)-2-methylpropanal (precursor)

  • Whole-cell biocatalyst (e.g., a specific strain of Candida or engineered E. coli expressing a ketoreductase)

  • Phosphate buffer (e.g., pH 7.0)

  • Co-solvent (e.g., Isopropanol, which also acts as the hydride source)

  • n-Heptane

  • Ethyl acetate

Procedure:

  • Biocatalyst Preparation: Harvest and wash the microbial cells with phosphate buffer.

  • Reaction Setup: In a reaction vessel, create a biphasic system with the cell suspension in phosphate buffer and a solution of the precursor aldehyde, 2-(4-bromophenyl)-2-methylpropanal, in n-heptane. Add isopropanol as the co-solvent and reducing agent.[12]

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress using chiral HPLC or GC.

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting chiral alcohol can be further purified by column chromatography if necessary.

References

  • PubMed. (n.d.). Biocatalytic synthesis of optically active tertiary alcohols.
  • ACS Publications. (2024). Photoredox-Catalyzed Cross-Coupling of In Situ Generated Quinoxalinones with Indoles for the Synthesis of Tertiary Alcohols. The Journal of Organic Chemistry.
  • ACS Publications. (2019). Visible-Light Photoredox Enables Ketone Carbonyl Alkylation for Easy Access to Tertiary Alcohols. ACS Catalysis.
  • ACS Publications. (2024). Photoredox-Catalyzed Cross-Coupling of In Situ Generated Quinoxalinones with Indoles for the Synthesis of Tertiary Alcohols. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products. The Journal of Organic Chemistry.
  • PubMed Central. (n.d.). Alcohols as Alkylating Agents: Photoredox-Catalyzed Conjugate Alkylation via In Situ Deoxygenation.
  • ResearchGate. (2025). Enzymatic Synthesis of Tertiary Alcohols | Request PDF.
  • PubMed Central. (n.d.). Synthesis of alcohols: streamlined C1 to Cn hydroxyalkylation through photoredox catalysis.
  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides.
  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules.
  • Unknown Source. (n.d.). Grignard Reaction.
  • ResearchGate. (2025). Organocatalytic methods for CC bond formation.
  • NIH. (n.d.). Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer.
  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka.
  • Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by C-C coupling.
  • MDPI. (2022). Progress in C-C and C-Heteroatom Bonds Construction Using Alcohols as Acyl Precursors. Molecules.
  • ResearchGate. (2025). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Chemistry Stack Exchange. (2018). Reaction involving opening of epoxides.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). A Review on Grignard Reagent.
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  • Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide.
  • ResearchGate. (2018). (PDF) Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.
  • MDPI. (n.d.). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles.

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth comparison of viable synthetic routes to obtain 2-(4-Bromophenyl)-2-methylpropan-1-ol, a tertiary benzylic alcohol with potential applications as a building block in medicinal chemistry and materials science. We will delve into two primary, field-proven methodologies: the reduction of a carboxylic acid precursor and a Grignard reagent-based approach. This document will provide detailed experimental protocols, a comparative analysis of their respective merits and drawbacks, and the underlying chemical principles guiding these transformations.

Introduction to the Target Molecule

This compound (CAS 32454-37-8) is a valuable synthetic intermediate. Its structure, featuring a sterically hindered tertiary alcohol adjacent to a brominated phenyl ring, offers multiple avenues for further functionalization, making it a versatile component in the design of complex molecular architectures. The presence of the bromine atom, for instance, allows for subsequent cross-coupling reactions to introduce a variety of substituents.

Synthetic Strategy Overview

Two principal retrosynthetic disconnections for this compound are considered in this guide. The first and most direct approach involves the reduction of the corresponding carboxylic acid, 2-(4-bromophenyl)-2-methylpropanoic acid. The second strategy employs a carbon-carbon bond-forming reaction using a Grignard reagent.

G target This compound precursor1 2-(4-Bromophenyl)-2-methylpropanoic acid target->precursor1 Reduction precursor2 4-Bromobenzaldehyde target->precursor2 Grignard Reaction precursor3 Isopropylmagnesium bromide precursor2->precursor3

Caption: Retrosynthetic analysis of this compound.

Route 1: Reduction of 2-(4-Bromophenyl)-2-methylpropanoic Acid

This two-step approach begins with the synthesis of the carboxylic acid precursor followed by its reduction to the target alcohol.

Step 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid

A reliable method for the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid involves the selective bromination of 2-methyl-2-phenylpropanoic acid. This reaction can be carried out in an aqueous medium, which is a significant advantage in terms of environmental impact and safety compared to methods using chlorinated solvents.[1][2][3]

Experimental Protocol:

  • To a stirred solution of 2-methyl-2-phenylpropanoic acid in water, slowly add bromine at room temperature.

  • Heat the reaction mixture to 75-80°C and monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • Cool the mixture to ambient temperature. The product may precipitate out of the solution.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-(4-bromophenyl)-2-methylpropanoic acid can be further purified by recrystallization from a suitable solvent system like aqueous methanol to achieve high purity.[3]

Step 2: Reduction of the Carboxylic Acid to the Alcohol

The reduction of the carboxylic acid to the primary alcohol is effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[4][5] This reagent is highly reactive and must be handled with care under anhydrous conditions.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 2-(4-bromophenyl)-2-methylpropanoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is a critical step that must be performed with caution due to the vigorous evolution of hydrogen gas.[6]

  • Filter the resulting aluminum salts and wash the filter cake with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

G cluster_0 Route 1: Reduction Pathway 2-Methyl-2-phenylpropanoic acid 2-Methyl-2-phenylpropanoic acid 2-(4-Bromophenyl)-2-methylpropanoic acid 2-(4-Bromophenyl)-2-methylpropanoic acid 2-Methyl-2-phenylpropanoic acid->2-(4-Bromophenyl)-2-methylpropanoic acid Bromination (Br₂, H₂O) This compound This compound 2-(4-Bromophenyl)-2-methylpropanoic acid->this compound Reduction (LiAlH₄, THF) G cluster_1 Route 2: Grignard Pathway Isopropyl bromide Isopropyl bromide Isopropylmagnesium bromide Isopropylmagnesium bromide Isopropyl bromide->Isopropylmagnesium bromide Mg, Et₂O 4-Bromobenzaldehyde 4-Bromobenzaldehyde This compound This compound 4-Bromobenzaldehyde->this compound 1. Isopropylmagnesium bromide 2. H₃O⁺ workup

Sources

A Comparative Guide to the Biological Activity of 2-(4-Bromophenyl)-2-methylpropan-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating and comparing the biological activity of the chemical compound 2-(4-bromophenyl)-2-methylpropan-1-ol and its structural isomers. While direct experimental data on the specific biological activities of this compound and its isomers are not extensively available in public literature, this document outlines a robust, scientifically-grounded approach for their investigation. By leveraging established methodologies and drawing parallels from structurally related molecules, this guide serves as a foundational resource for researchers initiating studies in this area.

The core principle underpinning this guide is the well-established concept in medicinal chemistry that even minor structural variations, such as the position of a functional group or the spatial arrangement of atoms (stereoisomerism), can profoundly influence a molecule's biological activity.[1][2] This guide will equip you with the rationale and detailed protocols to systematically explore these differences.

Introduction to this compound and its Isomers

This compound is a substituted aromatic alcohol. Its core structure consists of a propan-1-ol backbone with a methyl group and a 4-bromophenyl group attached to the second carbon atom. The bromine atom, a halogen, can significantly influence the compound's lipophilicity and electronic properties, which in turn can affect its interaction with biological targets.

The primary isomers of interest for a comparative biological activity study would include:

  • Positional Isomers: These isomers differ in the position of the bromine atom on the phenyl ring (e.g., 2-(2-bromophenyl)-2-methylpropan-1-ol and 2-(3-bromophenyl)-2-methylpropan-1-ol). The electronic and steric environment of the bromophenyl moiety will vary, potentially leading to different biological effects.

  • Functional Group Isomers: An important isomer to consider is 2-(4-bromophenyl)propan-2-ol, where the hydroxyl group is on the tertiary carbon.[3] This change from a primary to a tertiary alcohol can dramatically alter metabolic stability and hydrogen bonding capabilities.

  • Chiral Isomers (Enantiomers): If the molecule possesses a chiral center, its enantiomers (non-superimposable mirror images) may exhibit different biological activities. This is a critical consideration in drug development, as often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even contribute to toxicity.[1][2] For instance, the herbicidal activity of MRC-01 was found in only one of its optical isomers.[4]

Proposed Experimental Workflow for Comparative Biological Activity

To objectively compare the biological activities of these isomers, a tiered experimental approach is recommended. This workflow is designed to first assess general cytotoxicity and then proceed to more specific mechanistic studies.

Caption: A tiered experimental workflow for the comparative biological evaluation of isomers.

Step-by-Step Protocol: In Vitro Cytotoxicity Assessment

The initial step in evaluating the biological activity of a novel compound is often to determine its cytotoxicity against a panel of relevant cell lines. This provides a baseline understanding of its potential as a therapeutic agent or its risk as a toxic substance.[5][6] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its isomers in a human cancer cell line (e.g., HepG2, a human liver cancer cell line) and a normal human cell line (e.g., IMR-90, a human fibroblast cell line).

Materials:

  • This compound and its synthesized isomers

  • HepG2 and IMR-90 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 and IMR-90 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of each test compound in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Comparative Data

The following table presents a hypothetical data summary to illustrate how the results of the cytotoxicity assays could be presented for a clear comparison. Note: This data is for illustrative purposes only and is not based on actual experimental results.

CompoundIsomer TypeHepG2 IC50 (µM)IMR-90 IC50 (µM)Selectivity Index (IMR-90 IC50 / HepG2 IC50)
This compound Parent 25.3> 100> 3.95
2-(2-Bromophenyl)-2-methylpropan-1-olPositional45.8> 100> 2.18
2-(3-Bromophenyl)-2-methylpropan-1-olPositional15.180.45.32
2-(4-Bromophenyl)propan-2-olFunctional78.2> 100> 1.28
(R)-2-(4-Bromophenyl)-2-methylpropan-1-olEnantiomer18.9> 100> 5.29
(S)-2-(4-Bromophenyl)-2-methylpropan-1-olEnantiomer52.1> 100> 1.92

Interpretation of Hypothetical Data:

In this hypothetical scenario, the 3-bromo positional isomer and the (R)-enantiomer show the highest potency against the HepG2 cancer cell line. The higher selectivity index of these compounds suggests they are more toxic to cancer cells than to normal cells, a desirable characteristic for potential anticancer agents. The functional group isomer, 2-(4-bromophenyl)propan-2-ol, demonstrates significantly lower cytotoxicity. This underscores the importance of the primary alcohol moiety for the hypothetical biological activity.

Delving Deeper: Investigating Mechanisms of Action

Should the initial screening reveal significant and selective cytotoxicity for any of the isomers, the next logical step is to investigate the underlying mechanism of cell death. A key distinction to make is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Caption: A simplified diagram illustrating the potential induction of apoptosis or necrosis by a bioactive compound.

Further investigations could involve assays to measure the generation of reactive oxygen species (ROS), which can be a common mechanism of cytotoxicity.[7] Analysis of key signaling pathways involved in cell survival and death, such as the p53 and NF-κB pathways, would also provide valuable mechanistic insights.

Conclusion and Future Directions

This guide provides a strategic and methodologically sound approach for the comparative analysis of the biological activity of this compound and its isomers. The key takeaway for researchers is the critical importance of isomeric structure in defining biological function. While the bromophenyl moiety is present in various biologically active compounds, including some with antibacterial and anticancer properties, the specific activity of the title compound and its isomers remains to be elucidated.[9][10][11][12]

Future research should focus on the synthesis and purification of the individual isomers, followed by the systematic execution of the proposed experimental workflow. The results of such studies will not only contribute to the fundamental understanding of structure-activity relationships but could also unveil novel compounds with therapeutic potential.

References

  • PubChem. 2-(4-Bromophenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • Peretto, I., et al. (2020). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 25(23), 5691. [Link]

  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. (n.d.). Journal of Chemical, Biological and Physical Sciences. [Link]

  • PubChem. 2-(4-Bromophenyl)-2-methylpropanenitrile. National Center for Biotechnology Information. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Zhang, J. (2010). 2-(4-Bromophenyl)-2-methyl-propan-amide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o925. [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Süzen, S. (n.d.). Stereochemistry and Biological Activity of Drugs. Ankara University. [Link]

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  • Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 275. [Link]

  • Ghotb, M. S., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • Uivarosi, V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6548. [Link]

  • Lee, D. L., et al. (2001). Separation of Optical Isomers of MRC-01 and Their Biological Activities. Journal of Agricultural and Food Chemistry, 49(5), 2223-2226. [Link]

  • Gribble, G. W. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(3), 58. [Link]

  • Pal, A. K., et al. (1996). Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 52(Pt 5), 1213-1215. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(10), 997-1016. [Link]

  • Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Toxics, 10(11), 711. [Link]

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  • Shevyrin, V., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Link]_in_the_forensic_facilities)

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A Spectroscopic Journey: Characterizing the Synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules at each stage of a reaction is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process, providing an unambiguous roadmap of a molecule's transformation. This guide offers an in-depth spectroscopic comparison of the tertiary alcohol, 2-(4-Bromophenyl)-2-methylpropan-1-ol, and its key precursors, providing researchers with the data and rationale to confidently monitor its synthesis.

The chosen synthetic route involves a two-step process: a Fischer esterification of 4-bromophenylacetic acid to yield methyl 2-(4-bromophenyl)acetate, followed by a Grignard reaction to produce the target tertiary alcohol. This pathway is not only efficient but also serves as an excellent case study for observing distinct and predictable changes in the spectroscopic signatures of the functional groups involved—specifically, the transformation of a carboxylic acid to an ester, and subsequently to an alcohol.

The Synthetic Pathway: A Visual Overview

The conversion of 4-bromophenylacetic acid to this compound is a classic two-step transformation taught in introductory and advanced organic chemistry. The initial step protects the acidic proton of the carboxylic acid via esterification, making the carbonyl carbon susceptible to nucleophilic attack. The subsequent addition of an organometallic (Grignard) reagent facilitates the formation of a new carbon-carbon bond, leading to the desired tertiary alcohol.

Synthetic_Pathway Precursor1 4-Bromophenylacetic Acid Precursor2 Methyl 2-(4-bromophenyl)acetate Precursor1->Precursor2 CH₃OH, H₂SO₄ (cat.) Fischer Esterification Product This compound Precursor2->Product 1) 2 eq. CH₃MgBr 2) H₃O⁺ Grignard Reaction

Caption: Synthetic route from 4-bromophenylacetic acid to this compound.

Spectroscopic Characterization of Precursor 1: 4-Bromophenylacetic acid

4-Bromophenylacetic acid is a solid at room temperature and serves as our starting material.[1] Its structure is defined by a carboxylic acid group attached to a methylene bridge, which is in turn bonded to a para-substituted bromophenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. The most prominent feature is the extremely broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which is a result of strong hydrogen-bonding dimers.[2] This broad absorption often overlaps with the sharper C-H stretching peaks. Additionally, a strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700 cm⁻¹.[3]

  • ¹H NMR Spectroscopy: In the proton NMR spectrum, the acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, typically between 10-12 ppm. The two protons of the methylene group (-CH₂-) will appear as a singlet around 3.6 ppm. The aromatic protons will present as a classic AA'BB' system, appearing as two distinct doublets between 7.0 and 7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key signal, typically found around 178 ppm. The methylene carbon (-CH₂-) signal appears around 40 ppm. The aromatic carbons will show four distinct signals: two for the protonated carbons and two for the quaternary carbons (one bonded to the bromine and one to the methylene group).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is indicative of the presence of a single bromine atom. The nominal mass for C₈H₇BrO₂ is 214/216 g/mol .[4][5]

Spectroscopic Characterization of Precursor 2: Methyl 2-(4-bromophenyl)acetate

The conversion of the carboxylic acid to its methyl ester is a crucial intermediate step. This transformation can be readily monitored by observing key spectroscopic changes that confirm the successful esterification.

  • Infrared (IR) Spectroscopy: The most significant change in the IR spectrum is the disappearance of the broad O-H stretch of the carboxylic acid.[6][7] In its place, the spectrum is dominated by a strong C=O stretch for the ester, which typically appears at a slightly higher wavenumber (around 1735-1750 cm⁻¹) compared to the carboxylic acid due to the absence of hydrogen bonding dimers.[8][9] Additionally, two distinct C-O stretching bands will appear in the 1000-1300 cm⁻¹ region.[9]

  • ¹H NMR Spectroscopy: The most telling signal for successful ester formation is the appearance of a new singlet at approximately 3.7 ppm, corresponding to the three protons of the methyl ester (-OCH₃) group. Concurrently, the broad singlet for the carboxylic acid proton above 10 ppm will have vanished completely. The signals for the methylene and aromatic protons will remain largely unchanged in their chemical shift and splitting patterns.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a new signal around 52 ppm for the methoxy carbon (-OCH₃). The carbonyl carbon of the ester is typically found slightly upfield from the carboxylic acid, around 172 ppm.

  • Mass Spectrometry (MS): The molecular weight increases by 14 units (CH₂) from the acid to the methyl ester. The mass spectrum will show the molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 228 and 230, respectively, again with the characteristic 1:1 bromine isotope pattern.[10][11]

Spectroscopic Characterization of the Final Product: this compound

The final step involves the reaction of the ester with two equivalents of a Grignard reagent, such as methylmagnesium bromide. This reaction transforms the ester into a tertiary alcohol, a change that is clearly reflected in the resulting spectra.[12][13]

  • Infrared (IR) Spectroscopy: The defining change is the complete disappearance of the strong C=O carbonyl stretch from the ester at ~1740 cm⁻¹.[6] A new, broad absorption will appear in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of an alcohol.[3] This peak is generally less broad than that of a carboxylic acid.

  • ¹H NMR Spectroscopy: The spectrum undergoes a significant transformation. The methylene singlet (~3.6 ppm) and the methyl ester singlet (~3.7 ppm) are no longer present. New signals confirm the formation of the tertiary alcohol:

    • A singlet integrating to six protons appears around 1.3 ppm, corresponding to the two new, chemically equivalent methyl groups added via the Grignard reagent.

    • A singlet integrating to two protons appears around 3.6 ppm, corresponding to the methylene group of the primary alcohol (-CH₂OH).

    • A broad singlet, typically between 1.5-2.5 ppm (its position can vary with concentration and solvent), corresponds to the hydroxyl proton (-OH). The aromatic protons will remain as two doublets, though their precise chemical shifts may be slightly altered.

  • ¹³C NMR Spectroscopy: The carbonyl signal (~172 ppm) will be absent. New signals will appear in the aliphatic region: one for the two equivalent methyl carbons (around 25 ppm), one for the methylene carbon (-CH₂OH) around 70 ppm, and a signal for the quaternary carbon bonded to the phenyl ring and the two methyl groups around 45 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show molecular ion peaks corresponding to C₁₀H₁₃BrO at m/z 230 and 232. A common fragmentation pattern for alcohols is the loss of water, which would result in peaks at m/z 212 and 214.

Comparative Spectroscopic Data Summary

The table below provides a concise summary of the key diagnostic spectroscopic features for each compound in the synthetic pathway.

Spectroscopic Feature4-Bromophenylacetic acidMethyl 2-(4-bromophenyl)acetateThis compound
IR: O-H Stretch (cm⁻¹) 2500-3300 (very broad)Absent3200-3600 (broad)
IR: C=O Stretch (cm⁻¹) ~1700 (strong)~1740 (strong)Absent
¹H NMR: -COOH/-OH (ppm) ~11.0 (broad s, 1H)Absent~2.0 (broad s, 1H)
¹H NMR: -OCH₃ (ppm) Absent~3.7 (s, 3H)Absent
¹H NMR: Benzylic -CH₂- (ppm) ~3.6 (s, 2H)~3.6 (s, 2H)Absent
¹H NMR: New Signals (ppm) N/AN/A~1.3 (s, 6H, 2xCH₃), ~3.6 (s, 2H, -CH₂OH)
¹³C NMR: C=O (ppm) ~178~172Absent
MS: [M]⁺, [M+2]⁺ (m/z) 214, 216228, 230230, 232

Experimental Methodologies

The following protocols are standard procedures for the synthesis described. Researchers should always adhere to laboratory safety guidelines and perform reactions in a well-ventilated fume hood.

Protocol 1: Synthesis of Methyl 2-(4-bromophenyl)acetate

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 4-bromophenylacetic acid and methanol in a round-bottom flask. B Add a catalytic amount of concentrated sulfuric acid. A->B C Reflux the mixture for 2-3 hours. B->C D Monitor reaction progress by TLC. C->D E Cool, then neutralize with sodium bicarbonate solution. D->E F Extract with an organic solvent (e.g., ethyl acetate). E->F G Dry the organic layer and remove solvent under reduced pressure. F->G

Caption: Workflow for Fischer Esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromophenylacetic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).[1]

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester, which can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Grignard Reagent Preparation: This step must be performed under strictly anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon). Prepare the Grignard reagent by slowly adding methyl bromide or methyl iodide to magnesium turnings in anhydrous diethyl ether or THF.

  • Reaction: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of methyl 2-(4-bromophenyl)acetate (1.0 eq) in anhydrous ether/THF to the stirred Grignard solution (using at least 2.0 eq of the Grignard reagent).[12][14]

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude tertiary alcohol can be purified by recrystallization or column chromatography.

Conclusion

The transformation from a carboxylic acid to an ester and finally to a tertiary alcohol provides a clear and instructive example of how functional group conversions can be meticulously tracked using a suite of standard spectroscopic tools. By understanding the expected changes in IR, NMR, and MS spectra—such as the appearance and disappearance of hydroxyl and carbonyl signals or the addition of new alkyl groups—researchers can confidently verify the identity and purity of their intermediates and final product. This guide serves as a practical reference for professionals in drug development and chemical research, reinforcing the indispensable role of spectroscopy in modern organic synthesis.

References

  • Scribd. IR Spectra: Acids, Alcohols, Esters. [Link]

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  • Scribd. ir spectra of a carboxylic acid, alcohol, and ester. [Link]

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Reactivity comparison of "2-(4-Bromophenyl)-2-methylpropan-1-ol" with other aryl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

<_ _2_4_5_1_2_5_2_4_3>## A Comparative Analysis of the Reactivity of 2-(4-Bromophenyl)-2-methylpropan-1-ol and Other Aryl Alcohols

Introduction

Aryl alcohols, particularly those with benzylic hydroxyl groups, are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and materials.[1][2] Their reactivity is intricately governed by the substitution pattern on the aromatic ring and the structure of the alkyl chain bearing the hydroxyl group. This guide provides an in-depth comparative analysis of the reactivity of This compound , a tertiary benzylic alcohol, with other representative aryl alcohols. We will explore how electronic and steric factors influence key transformations such as oxidation and dehydration, supported by established experimental data and mechanistic principles.

Structural Considerations: The Unique Profile of this compound

This compound possesses a distinct structural framework that dictates its chemical behavior. Key features include:

  • Tertiary Benzylic Alcohol: The hydroxyl group is attached to a carbon that is bonded to a benzene ring and three other carbon atoms. This tertiary nature precludes oxidation reactions that require a benzylic hydrogen.[3]

  • Neophyl-like Structure: The presence of a quaternary carbon adjacent to the aromatic ring creates significant steric hindrance around the benzylic position.

  • Para-Bromo Substituent: The bromine atom at the para position exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect. This influences the stability of potential carbocation intermediates.[4][5][6]

For a comparative study, we will evaluate its reactivity against the following aryl alcohols, which represent primary, secondary, and other tertiary benzylic alcohols with varying electronic and steric environments:

  • Benzyl Alcohol (Primary): The simplest benzylic alcohol.

  • 1-Phenylethanol (Secondary): A secondary benzylic alcohol.

  • 2-Phenyl-2-propanol (Tertiary): A tertiary benzylic alcohol without the steric bulk of the target molecule.

  • 2-(4-Methoxyphenyl)-2-methylpropan-1-ol (Tertiary, Electron-Donating Group): To assess the impact of an electron-donating substituent.

  • 2-(4-Nitrophenyl)-2-methylpropan-1-ol (Tertiary, Electron-Withdrawing Group): To evaluate the effect of a strong electron-withdrawing group.

Comparative Reactivity in Key Transformations

The reactivity of these aryl alcohols will be compared across two fundamental reaction types: oxidation and dehydration. These transformations are highly sensitive to the structural and electronic features of the starting material.

Oxidation Reactions

The oxidation of benzylic alcohols is a common synthetic transformation.[7] However, the feasibility and outcome of this reaction are highly dependent on the substitution at the benzylic carbon.

Key Experimental Insight: A crucial requirement for the oxidation of a benzylic carbon to a carboxylic acid using strong oxidizing agents like KMnO4 or H2CrO4 is the presence of at least one benzylic hydrogen.[3][8]

Comparative Performance:

CompoundStructureBenzylic HydrogensReactivity with Strong Oxidants (e.g., KMnO4)
This compound 0No Reaction
Benzyl Alcohol2Readily oxidized to benzoic acid
1-Phenylethanol1Oxidized to acetophenone and then to benzoic acid
2-Phenyl-2-propanol0No Reaction
2-(4-Methoxyphenyl)-2-methylpropan-1-ol0No Reaction
2-(4-Nitrophenyl)-2-methylpropan-1-ol0No Reaction

As the data indicates, this compound, being a tertiary alcohol with no benzylic hydrogens, is resistant to oxidation under standard conditions.[3] This lack of reactivity is a key differentiator from primary and secondary benzylic alcohols.

Recent studies have shown that tertiary benzylic alcohols can undergo a tandem elimination/allylic oxidation with oxoammonium salts to yield allylic ethers.[9] This alternative reactivity pathway highlights the unique chemical space occupied by this class of compounds.

Dehydration Reactions

Acid-catalyzed dehydration is a characteristic reaction of alcohols, proceeding through a carbocation intermediate. The stability of this intermediate is paramount in determining the reaction rate.[10]

Mechanistic Considerations: The dehydration of benzylic alcohols typically follows an E1 mechanism, where the rate-determining step is the formation of a benzylic carbocation. The stability of this carbocation is influenced by:

  • Substitution: More substituted carbocations are more stable (tertiary > secondary > primary).[11][12][13][14]

  • Resonance: The positive charge can be delocalized into the aromatic ring, significantly stabilizing the intermediate.[8][13][15]

  • Substituent Effects: Electron-donating groups on the phenyl ring further stabilize the carbocation, while electron-withdrawing groups destabilize it.[5][16][17][18]

dot

Dehydration_Mechanism A Aryl Alcohol B Protonated Alcohol A->B + H⁺ C Benzylic Carbocation B->C - H₂O (Rate-Determining) D Alkene C->D - H⁺ H2O H₂O H_plus H⁺

Caption: Generalized E1 dehydration mechanism for benzylic alcohols.

Comparative Reactivity and the Hammett Equation:

The influence of substituents on the rate of reactions involving aromatic compounds can be quantitatively assessed using the Hammett equation: log(k/k₀) = σρ.[19][20]

  • σ (sigma): The substituent constant, which is positive for electron-withdrawing groups and negative for electron-donating groups.

  • ρ (rho): The reaction constant, which reflects the sensitivity of the reaction to substituent effects. A negative ρ value indicates that the reaction is accelerated by electron-donating groups, which is characteristic of reactions involving the formation of a positive charge in the transition state.[4]

For the dehydration of benzylic alcohols, a large, negative ρ value is expected, signifying substantial positive charge development at the benzylic position in the transition state leading to the carbocation.

Predicted Order of Dehydration Reactivity:

Based on the principles of carbocation stability, the predicted order of reactivity for our selected aryl alcohols is:

2-(4-Methoxyphenyl)-2-methylpropan-1-ol > 2-Phenyl-2-propanol > This compound > 2-(4-Nitrophenyl)-2-methylpropan-1-ol

The para-methoxy group is strongly electron-donating, leading to the most stable carbocation and the fastest reaction rate. Conversely, the para-nitro group is strongly electron-withdrawing, destabilizing the carbocation and significantly slowing the reaction.[21] The para-bromo substituent has a weaker deactivating effect compared to the nitro group, placing the reactivity of this compound between that of the unsubstituted and the nitro-substituted analogues.

Experimental Protocol for Comparative Dehydration:

The following protocol can be employed to experimentally validate the predicted reactivity order.

dot

Dehydration_Workflow cluster_prep Reaction Setup cluster_workup Workup & Analysis A Dissolve Aryl Alcohol in Toluene B Add Acid Catalyst (e.g., p-TsOH) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor by TLC/GC C->D E Quench Reaction D->E F Extract & Purify E->F G Characterize Product (NMR, GC-MS) F->G

Caption: Experimental workflow for comparative dehydration of aryl alcohols.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the aryl alcohol (1.0 mmol) and toluene (10 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Heating: Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Follow the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product to determine the yield of the corresponding alkene. The reaction time required for complete conversion will serve as a measure of the relative reactivity.

Conclusion

This compound exhibits a reactivity profile that is distinctly shaped by its tertiary, sterically hindered structure and the electronic nature of the para-bromo substituent. Its resistance to oxidation under standard conditions starkly contrasts with the reactivity of primary and secondary benzylic alcohols. In acid-catalyzed dehydration reactions, its reactivity is intermediate, governed by the stability of the corresponding benzylic carbocation. The electron-withdrawing nature of the bromine atom deactivates the system compared to unsubstituted or electron-rich analogues, but to a lesser extent than strongly deactivating groups like nitro. This detailed comparison underscores the importance of a nuanced understanding of steric and electronic effects in predicting and controlling the reactivity of aryl alcohols in synthetic applications.

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A Comparative Guide to the Antimicrobial Screening of Novel Compounds Derived from Bromophenyl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, medicinal chemists are increasingly turning their attention to versatile chemical scaffolds that offer a foundation for the synthesis of diverse compound libraries. One such scaffold of interest is the bromophenyl moiety, valued for its unique electronic properties and its prevalence in a variety of biologically active molecules. This guide provides a comprehensive overview of the antimicrobial screening of compounds derived from bromophenyl precursors, with a conceptual focus on derivatives of "2-(4-Bromophenyl)-2-methylpropan-1-ol" and its structural analogs. While direct antimicrobial studies on derivatives of this specific alcohol are not extensively reported in publicly available literature, this guide will leverage data and methodologies from studies on closely related bromophenyl compounds to provide a robust framework for researchers in drug discovery.

The core objective of this document is to furnish researchers, scientists, and drug development professionals with an in-depth, technically sound comparison of antimicrobial screening methodologies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating reliable and reproducible data.

The Rationale for Screening Bromophenyl Derivatives

The inclusion of a bromine atom in a phenyl ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. These alterations can, in turn, impart or enhance antimicrobial activity. The 4-bromophenyl group, in particular, has been a key structural feature in a number of compounds exhibiting promising antibacterial and antifungal properties.[1][2][3] The exploration of derivatives from a simple starting material like "this compound" is a logical step in the quest for new therapeutic agents.

Experimental Design: A Multi-faceted Approach to Antimicrobial Evaluation

A robust antimicrobial screening cascade is essential for the identification and characterization of lead compounds. This typically involves a primary screen to identify active compounds, followed by secondary assays to quantify their potency and determine their spectrum of activity.

Selection of Test Compounds

For the purpose of this guide, we will consider a hypothetical library of compounds derived from a bromophenyl precursor. These derivatives could include, but are not limited to, esters, ethers, and heterocyclic adducts synthesized from the parent alcohol. As illustrative examples with tangible data, we will refer to studies on N-(4-bromophenyl)furan-2-carboxamide and 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives.[1][2]

Choice of Microbial Strains

The selection of a diverse panel of clinically relevant microorganisms is critical for determining the antimicrobial spectrum of the test compounds. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Bacillus subtilis.

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

  • Fungal pathogens: Candida albicans, Aspergillus niger.

Reference strains, such as those from the American Type Culture Collection (ATCC), should be used to ensure reproducibility.

Control Antibiotics

The inclusion of standard antibiotics as positive controls is crucial for validating the assay and providing a benchmark for the activity of the test compounds. A common selection includes:

  • Ciprofloxacin or Levofloxacin: Broad-spectrum fluoroquinolones.

  • Meropenem: A broad-spectrum carbapenem antibiotic.

  • Neomycin: An aminoglycoside antibiotic.

  • Amphotericin B or Fluconazole: For antifungal testing.

A negative control, typically the solvent used to dissolve the test compounds (e.g., Dimethyl sulfoxide - DMSO), should also be included to ensure it has no inhibitory effect on microbial growth.

Primary Screening: The Agar Well Diffusion Assay

The agar well diffusion method is a widely used, preliminary screening technique to assess the antimicrobial activity of test compounds.[4] It is a qualitative or semi-quantitative assay that provides a visual indication of antimicrobial efficacy.

Principle of the Agar Well Diffusion Assay

This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the potency of the compound and its diffusion characteristics.

Step-by-Step Protocol for Agar Well Diffusion
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Seeding of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate for bacteria or a Sabouraud Dextrose Agar (SDA) plate for fungi.

  • Well Preparation: A sterile cork borer (typically 6 mm in diameter) is used to punch wells into the agar.

  • Application of Test Compounds: A fixed volume (e.g., 50-100 µL) of each test compound solution (at a known concentration) and control antibiotics are added to the respective wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each well is measured in millimeters (mm).

Interpretation of Results

A larger zone of inhibition generally indicates greater antimicrobial activity. However, this method is influenced by factors such as the compound's solubility, diffusion rate, and the density of the microbial lawn. Therefore, it is primarily used for initial screening to identify promising candidates for further quantitative testing.

Secondary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a standardized and quantitative technique for determining MIC values.

Principle of Broth Microdilution

This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (i.e., microbial growth). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Step-by-Step Protocol for Broth Microdilution
  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared and serially diluted (two-fold) in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi in a 96-well plate.

  • Inoculum Preparation: The microbial inoculum is prepared as described for the agar well diffusion assay and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Inoculation of Microtiter Plate: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The plate is incubated under the same conditions as the agar well diffusion assay.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration of an antimicrobial agent that inhibits growth (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill the microorganism (bactericidal activity).[5]

Principle of MBC Determination

The MBC test is a follow-up to the MIC assay. Aliquots from the wells of the microtiter plate that show no visible growth in the MIC test are sub-cultured onto agar plates that do not contain the test compound. The plates are then incubated to allow for the growth of any surviving microorganisms. The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.[5]

Step-by-Step Protocol for MBC Determination
  • Sub-culturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is plated onto a fresh MHA or SDA plate.

  • Incubation: The agar plates are incubated for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Determination of MBC: The number of colonies on each plate is counted. The MBC is the lowest concentration of the test compound that results in no growth or a pre-defined reduction in the number of colonies compared to the initial inoculum.

Data Presentation and Comparison

For a clear and objective comparison of the antimicrobial performance of the derived compounds, the experimental data should be summarized in structured tables.

Comparative Antimicrobial Activity Data
CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Derivative A S. aureus1816322
E. coli1064>128>2
C. albicans1232642
Derivative B S. aureus228162
E. coli1532642
C. albicans1616322
Ciprofloxacin S. aureus25122
E. coli300.512
Fluconazole C. albicans208162

Note: The data presented in this table are hypothetical and for illustrative purposes only.

The MBC/MIC ratio is a useful parameter to differentiate between bacteriostatic and bactericidal activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Visualizing the Experimental Workflow

Diagrams are invaluable tools for visualizing complex experimental workflows. The following Graphviz diagrams illustrate the key stages of the antimicrobial screening process.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening Cascade cluster_primary Primary Screen cluster_secondary Secondary Screen Start This compound (or analog) Derivatives Library of Bromophenyl Derivatives Start->Derivatives Chemical Synthesis AgarWell Agar Well Diffusion Assay Derivatives->AgarWell MIC Broth Microdilution (MIC) AgarWell->MIC Active Compounds MBC Subculture for MBC MIC->MBC

Caption: High-level overview of the antimicrobial screening workflow.

Agar_Well_Diffusion A Prepare 0.5 McFarland Inoculum Suspension B Seed Mueller-Hinton or Sabouraud Dextrose Agar Plate A->B C Aseptically Bore Wells (6 mm diameter) B->C D Add Test Compounds & Controls to Wells C->D E Incubate Plates (37°C or 25-30°C) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Step-by-step workflow for the Agar Well Diffusion Assay.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare 2-fold Serial Dilutions of Compounds in 96-well Plate B Inoculate Wells with Standardized Microbial Suspension A->B C Incubate Plate B->C D Visually Assess for Turbidity (Determine MIC) C->D E Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates D->E Proceed with non-turbid wells F Incubate Agar Plates E->F G Count Colonies and Determine MBC F->G

Caption: Workflow for determining MIC and MBC.

Conclusion and Future Directions

The antimicrobial screening of novel compounds derived from bromophenyl scaffolds represents a promising avenue for the discovery of new therapeutic agents. This guide has provided a comprehensive framework for conducting such investigations, from initial screening to the determination of bactericidal or fungicidal activity. While the specific derivatives of "this compound" remain to be extensively explored, the methodologies and comparative data from related bromophenyl compounds offer a solid foundation for initiating such a research program.

Future work should focus on the synthesis and screening of a diverse library of derivatives from the target parent alcohol. Structure-activity relationship (SAR) studies will be crucial in identifying the key molecular features responsible for antimicrobial activity and in optimizing lead compounds for improved potency and a broader spectrum of activity. Furthermore, mechanistic studies to elucidate the mode of action of the most promising compounds will be essential for their development as next-generation antimicrobial drugs.

References

  • Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 18025–18040. [Link]

  • Al-Ostath, A., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

  • Anwar, M. U., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4432. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • National Committee for Clinical Laboratory Standards. (1999). Methods for determining bactericidal activity of antimicrobial agents; approved guideline M26-A.
  • Taylor, P. C., et al. (2023). Minimum bactericidal concentration. Grokipedia. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Zhang, L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Wikipedia. [Link]icidal_concentration)

Sources

Unambiguous Structural Confirmation of 2-(4-Bromophenyl)-2-methylpropan-1-ol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-(4-Bromophenyl)-2-methylpropan-1-ol, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the experimental workflow of this definitive method and contrast its capabilities with widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Subject Molecule: this compound

This compound is a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a brominated aromatic ring and a primary alcohol, presents an interesting case for structural analysis. While spectroscopic methods can provide strong evidence for its connectivity, only X-ray crystallography can deliver an unambiguous depiction of its solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline solid.[3][4][5] The method relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal, producing a unique diffraction pattern that can be mathematically translated into a three-dimensional electron density map.[6][7]

Key Advantages of X-ray Crystallography:
  • Unambiguous 3D Structure: Provides a complete and precise three-dimensional model of the molecule as it exists in the crystal lattice.[5]

  • Absolute Stereochemistry: Can definitively determine the absolute configuration of chiral centers.[3][5]

  • High Accuracy and Precision: Delivers highly accurate measurements of bond lengths and angles.[5]

Limitations:
  • Crystallization is Essential: The primary bottleneck is the requirement for a high-quality single crystal of sufficient size, which can be a challenging and time-consuming process.[3][4][5][6][8]

  • Solid-State Conformation: The determined structure represents the molecule's conformation in the solid state, which may differ from its conformation in solution.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure involves several critical stages:

1. Crystallization: The initial and often most challenging step is the growth of a suitable single crystal.[5][9] For small organic molecules like this compound, several techniques can be employed:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to crystal formation.[10][11]
  • Vapor Diffusion: Involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.[11]
  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble, allowing for slow mixing and crystal growth at the interface.[3]

2. Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector.[7] Modern diffractometers automate this process, collecting a complete dataset.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map.[6] This map is used to build a molecular model, which is then refined against the experimental data to yield the final, highly accurate structure.[9]

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, spectroscopic methods offer complementary and often more readily obtainable information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[12][13][14][15][16] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[12][13]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy A small amount of the sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the NMR spectrum.

Data Interpretation for this compound:

  • ¹H NMR: Would show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton. The splitting patterns (multiplicity) of these signals would provide information about neighboring protons.

  • ¹³C NMR: Would reveal the number of unique carbon environments in the molecule.[12]

NMR_Interpretation

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[17][18] It is invaluable for determining the molecular weight of a compound and can provide clues about its structure through fragmentation patterns.[17][18][19][20][21]

Experimental Protocol: Mass Spectrometry The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer, and finally detected.[17][18]

Data Interpretation for this compound: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation peaks would correspond to the loss of specific groups, such as the hydroxyl group or parts of the alkyl chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[22][23] It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.[22]

Experimental Protocol: IR Spectroscopy A beam of infrared light is passed through the sample, and the amount of light absorbed at each frequency is measured. The resulting spectrum shows absorption bands corresponding to the different functional groups.

Data Interpretation for this compound: The IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the alcohol functional group.

  • C-H stretches: Absorptions in the 2850-3000 cm⁻¹ region for the alkyl C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.[24]

  • C=C stretches: Peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

  • C-O stretch: An absorption in the 1000-1260 cm⁻¹ range.

  • C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Performance Comparison

Technique Information Provided Strengths Limitations
X-ray Crystallography Complete 3D structure, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination.[5]Requires a high-quality single crystal; structure is in the solid state.[5]
NMR Spectroscopy Connectivity, chemical environment of atoms, relative stereochemistry in solution.Provides detailed structural information in solution; non-destructive.[16]Does not provide absolute stereochemistry or precise bond lengths/angles.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, accurate molecular weight determination.[18][19]Provides limited information on connectivity and stereochemistry.
Infrared Spectroscopy Presence or absence of specific functional groups.Rapid and simple method for functional group identification.[22]Provides no detailed information on molecular structure or connectivity.

Analytical_Technique_Comparison

Conclusion

For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography is the definitive method, providing an unparalleled level of detail about its three-dimensional architecture. While NMR, MS, and IR spectroscopy are indispensable tools that offer crucial and complementary information regarding connectivity, molecular weight, and functional groups, they cannot provide the absolute and precise structural data afforded by X-ray diffraction. The synergistic use of these techniques provides a comprehensive and self-validating approach to structural elucidation, a cornerstone of modern chemical research and development.

References

  • What is Mass Spectrometry? | Broad Institute. Available at: [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. Available at: [Link]

  • Mass Spectrometry Molecular Weight Determination | Baitai Paike Biotechnology. Available at: [Link]

  • Chemical crystallization | SPT Labtech. Available at: [Link]

  • Determination of Molecular Weight by Mass Spectros | PDF - Scribd. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. Available at: [Link]

  • Mass Spectrometry - MSU chemistry. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Available at: [Link]

  • INFRARED SPECTROSCOPY to find the functional group | PPT - Slideshare. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). Available at: [Link]

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  • crystallization of small molecules. Available at: [Link]

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  • Comparison of Analytical and Computational Methods for the Analysis of Hyperstatic Structures - IJRASET. Available at: [Link]

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  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • This compound - PubChemLite. Available at: [Link]

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  • 4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z) - PubMed Central. Available at: [Link]

  • 1-(4-Bromophenyl)-2-methylpropan-1-one - PubChem. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC. Available at: [Link]

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A Comparative Guide to 2-(4-Bromophenyl)-2-methylpropan-1-ol as a Reference Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and quality control, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide provides a comprehensive comparison of 2-(4-Bromophenyl)-2-methylpropan-1-ol as a reference standard, evaluating its performance characteristics against potential alternatives. As a Senior Application Scientist, the insights presented herein are grounded in established analytical principles and data from structurally related compounds, offering a predictive performance analysis in the absence of direct comparative studies.

Introduction: The Role of this compound in Analytical Chemistry

This compound is a halogenated aromatic alcohol. Its structural features, including a stable bromophenyl group and a tertiary alcohol, make it a suitable candidate for a reference standard in various analytical applications. Notably, it is structurally related to potential impurities or metabolites of certain active pharmaceutical ingredients (APIs), such as the antihistamine fexofenadine. The accurate quantification of such impurities is a critical aspect of drug safety and regulatory compliance.

A high-quality reference standard must exhibit exceptional purity, stability, and consistent performance in the chosen analytical methodology. This guide will delve into these critical attributes for this compound and its halogenated analogs.

Core Performance Metrics: A Comparative Analysis

The selection of a reference standard is a meticulous process governed by several key performance indicators. Here, we compare this compound with its chloro- and iodo-analogs, providing a theoretical framework for their respective advantages and disadvantages.

Purity and Characterization

A reference standard must be of the highest achievable purity, with any impurities being identified and quantified. The synthesis of this compound can introduce process-related impurities, such as starting materials or by-products of the bromination reaction. For instance, the synthesis of the related compound 2-(4-bromophenyl)-2-methylpropanoic acid often yields isomeric impurities (e.g., the 3-bromo isomer) which can be challenging to separate due to similar physicochemical properties.[1]

Table 1: Comparison of Halogenated Analogs as Reference Standards

FeatureThis compound2-(4-Chlorophenyl)-2-methylpropan-1-ol2-(4-Iodophenyl)-2-methylpropan-1-ol
Molecular Weight 229.11 g/mol 184.65 g/mol 276.11 g/mol
Expected Purity High, with potential for isomeric impurities.High, with potential for isomeric impurities.High, though potential for lower stability.
Chromatographic Elution (RP-HPLC) Intermediate retention.Earlier elution than bromo-analog.Later elution than bromo-analog.
Mass Spectrometric Detection Characteristic isotopic pattern of bromine.Characteristic isotopic pattern of chlorine.Single major isotope, but susceptible to fragmentation.
Stability Generally stable.Highly stable.Potentially less stable (C-I bond is weaker).
Synthesis Complexity Moderate.Generally less complex than bromination/iodination.Moderate.

This table is based on general chemical principles and data from related compounds.

Chromatographic Behavior

The performance of a reference standard in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical selection criterion.

For reversed-phase HPLC (RP-HPLC), the retention time of the analyte is influenced by its hydrophobicity. The halogen atom at the para-position of the phenyl ring plays a significant role in this regard.

  • 2-(4-Chlorophenyl)-2-methylpropan-1-ol: Being the least hydrophobic of the three, it would be expected to have the shortest retention time. This can be advantageous for high-throughput analysis but may lead to co-elution with polar impurities if the chromatographic method is not sufficiently optimized.

  • This compound: Offers intermediate retention, providing a good balance between analysis time and resolution from other components in a mixture.

  • 2-(4-Iodophenyl)-2-methylpropan-1-ol: As the most hydrophobic, it will exhibit the longest retention time. This can be beneficial for achieving separation from less retained impurities but will result in longer run times.

The choice between these standards would depend on the specific analytical challenge, such as the polarity of the API and other known impurities.

Experimental Protocol: A Generalized RP-HPLC Method for Halogenated Phenylpropanols

This protocol is a starting point for the analysis of this compound and its analogs, based on methods for similar compounds.[2][3][4]

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (or a photodiode array detector to assess peak purity).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare accurate concentration of This compound in mobile phase Inject Inject into HPLC system Standard->Inject Sample Prepare sample solution (e.g., dissolved drug product) Sample->Inject Separate Separation on C18 column with gradient elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate peak areas Detect->Integrate Quantify Quantify against reference standard Integrate->Quantify Report Generate report with purity/concentration values Quantify->Report Reference_Standard_Selection Start Select Reference Standard Purity High Purity (>99.5%) Start->Purity Stability Chemical & Physical Stability Start->Stability Method Analytical Method Start->Method HPLC HPLC Compatibility Method->HPLC Yes GC GC Compatibility Method->GC No Solubility Good Solubility in Mobile Phase HPLC->Solubility Volatility Sufficient Volatility & Thermal Stability GC->Volatility End Suitable Reference Standard Solubility->End Volatility->End

Sources

A Comparative Guide to the Enantioselective Synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Tertiary Alcohols

Chiral tertiary alcohols, such as 2-(4-bromophenyl)-2-methylpropan-1-ol, represent a significant class of organic compounds. The presence of a quaternary stereocenter imparts unique conformational constraints and biological properties. The development of efficient and highly selective methods to access these molecules in an enantiomerically pure form is a persistent challenge in synthetic organic chemistry. This guide will compare and contrast several prominent strategies, providing the necessary data and protocols to inform your synthetic route selection.

Comparison of Synthetic Strategies

Three principal strategies for the enantioselective synthesis of this compound are evaluated:

  • Catalytic Asymmetric Addition of Organometallic Reagents to a Prochiral Ketone: A direct and atom-economical approach.

  • Enantioselective Reduction of a Prochiral Ketone: A classic and widely used method for generating chiral alcohols.

  • Enzymatic Kinetic Resolution of a Racemic Alcohol: A powerful biocatalytic method for separating enantiomers.

Strategy 1: Catalytic Asymmetric Addition of a Methyl Group to 4'-Bromoacetophenone

This strategy involves the direct addition of a methyl nucleophile to the prochiral ketone, 4'-bromoacetophenone, in the presence of a chiral catalyst or ligand. The success of this approach hinges on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic faces of the ketone carbonyl.

Mechanism of Asymmetric Grignard Addition with a Chiral Ligand:

The addition of a Grignard reagent, such as methylmagnesium bromide (MeMgBr), to a ketone is a fundamental carbon-carbon bond-forming reaction. In the presence of a chiral ligand, a transient chiral magnesium complex is formed. This complex coordinates to the ketone, creating a chiral environment that directs the nucleophilic attack of the methyl group to one face of the carbonyl, leading to the preferential formation of one enantiomer of the tertiary alcohol.

G cluster_0 Catalyst Activation cluster_1 Asymmetric Addition cluster_2 Workup MeMgBr MeMgBr ActiveCatalyst [Mg(Me)(L)]Br (Active Chiral Catalyst) MeMgBr->ActiveCatalyst Coordination ChiralLigand Chiral Ligand (L) ChiralLigand->ActiveCatalyst TransitionState Diastereomeric Transition State ActiveCatalyst->TransitionState Ketone 4'-Bromoacetophenone Ketone->TransitionState Product Chiral Magnesium Alkoxide TransitionState->Product Preferential face attack FinalProduct Enantioenriched this compound Product->FinalProduct Hydrolysis

Figure 1: Workflow for Asymmetric Grignard Addition.

Performance Comparison:

The enantioselective addition of Grignard reagents to ketones has been a long-standing challenge due to the high reactivity of the Grignard reagent, which can lead to a significant uncatalyzed background reaction. However, recent advancements in ligand design have led to highly effective systems.[1][2][3]

Table 1: Performance Data for Asymmetric Addition of Grignard Reagents to Aryl Ketones

KetoneGrignard ReagentChiral LigandYield (%)ee (%)Reference
AcetophenoneEtMgBr(R,R)-L128787 (S)[1]
Acetophenonep-Cl-PhMgBr(R,R)-L127394 (R)[1]
4'-ChloroacetophenoneMeMgBr(R,R)-L12'8592 (S)[1]

Note: Data for the specific addition of MeMgBr to 4'-bromoacetophenone is not explicitly available in the cited literature. The data for 4'-chloroacetophenone provides a reasonable proxy for expected performance.

Experimental Protocol: Asymmetric Addition of Methylmagnesium Bromide to 4'-Bromoacetophenone

This protocol is adapted from the work of Monasterolo et al.[1] for the asymmetric addition of Grignard reagents to ketones using a chiral biaryl diamine ligand.

  • Materials:

    • 4'-Bromoacetophenone (1.0 mmol)

    • (R,R)-N,N'-bis(2-methoxy-3,5-di-tert-butylbenzyl)-1,2-diaminocyclohexane ((R,R)-L12') (1.2 mol%)

    • Methylmagnesium bromide (3.0 M in Et₂O, 1.2 mmol)

    • Anhydrous toluene

    • Saturated aqueous NH₄Cl solution

    • Anhydrous MgSO₄

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral ligand (R,R)-L12' (1.2 mol%).

    • Add anhydrous toluene (2.0 mL) and cool the solution to -78 °C.

    • Slowly add methylmagnesium bromide (1.2 equiv) and stir the mixture for 15 minutes.

    • Add a solution of 4'-bromoacetophenone (1.0 equiv) in anhydrous toluene (1.0 mL) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for the time indicated by TLC analysis (typically 1-4 hours).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched this compound.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Strategy 2: Enantioselective Reduction of 4'-Bromoacetophenone (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] While this method directly produces a secondary alcohol, it serves as a crucial comparative benchmark for enantioselective synthesis. For the synthesis of the target tertiary alcohol, a subsequent nucleophilic addition of a methyl group would be required, which would not be stereocontrolled without further modification. However, the CBS reduction of 4'-bromoacetophenone provides the chiral secondary alcohol, 1-(4-bromophenyl)ethanol, which is a valuable chiral building block in its own right.

Mechanism of CBS Reduction:

The CBS reduction employs a chiral oxazaborolidine catalyst which coordinates with borane to form a super-Lewis acidic complex. This complex then coordinates to the ketone in a sterically defined manner, positioning the borane for a stereoselective hydride transfer to one face of the carbonyl group.[6]

G cluster_0 Catalyst Activation cluster_1 Asymmetric Reduction cluster_2 Workup CBS_Catalyst Chiral Oxazaborolidine (CBS) Active_Complex CBS-BH₃ Complex CBS_Catalyst->Active_Complex Borane BH₃ Borane->Active_Complex Transition_State Ternary Complex (Ketone-CBS-BH₃) Active_Complex->Transition_State Ketone 4'-Bromoacetophenone Ketone->Transition_State Coordination Product_Alkoxyborane Chiral Alkoxyborane Transition_State->Product_Alkoxyborane Intramolecular Hydride Transfer Final_Product Enantioenriched 1-(4-bromophenyl)ethanol Product_Alkoxyborane->Final_Product Hydrolysis

Figure 2: Mechanism of Corey-Bakshi-Shibata (CBS) Reduction.

Performance Comparison:

The CBS reduction is known for its high enantioselectivity across a broad range of ketone substrates.

Table 2: Performance Data for the CBS Reduction of Aryl Ketones

KetoneCatalyst Loading (mol%)Yield (%)ee (%)Reference
Acetophenone108991 (R)[7]
4'-Chloroacetophenone109294 (R)[7]
4'-Methoxyacetophenone109096 (R)[7]

Note: The data illustrates the high efficiency and enantioselectivity of the CBS reduction for structurally similar aryl ketones.

Experimental Protocol: CBS Reduction of 4'-Bromoacetophenone

This protocol is based on the in-situ generation of the oxazaborolidine catalyst.[7]

  • Materials:

    • 4'-Bromoacetophenone (5 mmol)

    • (1S, 2R)-(-)-cis-1-Amino-2-indanol (10 mol%)

    • Tetrabutylammonium borohydride (5 mmol)

    • Methyl iodide (5 mmol)

    • Anhydrous THF

    • Dilute HCl

    • Anhydrous Na₂SO₄

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%) in anhydrous THF.

    • Add tetrabutylammonium borohydride (1.0 equiv) and stir the mixture for 10 minutes at room temperature.

    • Add methyl iodide (1.0 equiv) and continue stirring for another 15 minutes.

    • Add a solution of 4'-bromoacetophenone (1.0 equiv) in anhydrous THF.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of dilute HCl.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield enantioenriched 1-(4-bromophenyl)ethanol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Strategy 3: Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the difference in reaction rates of the two enantiomers with a chiral catalyst or reagent.[8] Enzymatic kinetic resolution, particularly using lipases, is a highly effective and environmentally benign method for producing enantiopure alcohols.[9]

Mechanism of Lipase-Catalyzed Kinetic Resolution:

Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media. In the kinetic resolution of a racemic alcohol, the lipase selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture of the acylated, more reactive enantiomer and the unreacted, less reactive enantiomer, which can then be separated.

G cluster_0 Enzymatic Acylation RacemicAlcohol Racemic this compound ((R)- and (S)-enantiomers) Reaction Selective Acylation RacemicAlcohol->Reaction Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction AcylatedEnantiomer Acylated (S)-enantiomer (faster reacting) Reaction->AcylatedEnantiomer k_fast UnreactedEnantiomer Unreacted (R)-enantiomer (slower reacting) Reaction->UnreactedEnantiomer k_slow (unreacted) Separation Separation (e.g., Chromatography) AcylatedEnantiomer->Separation UnreactedEnantiomer->Separation FinalProduct1 Enantioenriched (S)-ester Separation->FinalProduct1 FinalProduct2 Enantioenriched (R)-alcohol Separation->FinalProduct2

Figure 3: Workflow for Enzymatic Kinetic Resolution.

Performance Comparison:

The efficiency of a kinetic resolution is determined by the selectivity factor (E-value), which is the ratio of the rate constants for the two enantiomers (E = k_fast / k_slow). A high E-value is essential for achieving high enantiomeric excess for both the product and the remaining starting material.

Table 3: Representative Data for Enzymatic Kinetic Resolution of Tertiary Alcohols

SubstrateEnzymeAcyl DonorSolventConversion (%)ee (product) (%)ee (substrate) (%)Reference
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-olCAL-AVinyl butyrateHeptane4596 (R)-ester>99 (S)-alcohol[10]
1-Methyl-2,3-dihydro-1H-inden-1-olCAL-AVinyl butyrateIsooctane4499 (R)-ester>99 (S)-alcohol[10]

Note: CAL-A refers to Lipase A from Candida antarctica. The data showcases the high selectivity achievable for structurally related tertiary benzylic alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a general procedure adapted from literature for the enzymatic kinetic resolution of tertiary alcohols.[10]

  • Materials:

    • Racemic this compound

    • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

    • Vinyl acetate (acyl donor)

    • Anhydrous organic solvent (e.g., heptane or isooctane)

    • Molecular sieves (optional, to ensure anhydrous conditions)

  • Procedure:

    • To a flask containing the racemic alcohol (1.0 mmol) in the chosen anhydrous solvent (10 mL), add the immobilized lipase (e.g., 20-50 mg/mmol of substrate).

    • Add vinyl acetate (2.0-5.0 equiv) to the mixture.

    • Seal the flask and shake it at a constant temperature (e.g., 30-45 °C) in an orbital incubator.

    • Monitor the reaction progress by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

    • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

    • Wash the enzyme with fresh solvent and combine the filtrates.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted alcohol from the ester by flash column chromatography.

    • Determine the final enantiomeric excess of both the recovered alcohol and the ester.

Synthesis of Precursors

The successful implementation of the compared synthetic strategies relies on the availability of the starting materials.

Synthesis of 4'-Bromoacetophenone

4'-Bromoacetophenone is a commercially available compound. However, it can also be readily synthesized in the laboratory via the Friedel-Crafts acylation of bromobenzene.[11]

Protocol: Friedel-Crafts Acylation of Bromobenzene

  • Materials:

    • Bromobenzene

    • Acetyl chloride or acetic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

    • Ice

    • Concentrated HCl

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, add acetyl chloride dropwise.

    • After the addition is complete, add bromobenzene dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or distillation to afford 4'-bromoacetophenone.[11]

Synthesis of Racemic this compound

The racemic starting material for the kinetic resolution can be prepared by the non-asymmetric addition of methylmagnesium bromide to ethyl 4-bromobenzoate.

Conclusion and Recommendations

The choice of the optimal synthetic route for enantioenriched this compound and its analogues depends on several factors, including the desired enantiomer, scalability, cost, and available laboratory equipment.

  • Catalytic Asymmetric Addition of a Methyl Grignard Reagent offers the most direct and atom-economical route to the target tertiary alcohol. With the development of highly effective chiral ligands, this method can provide high yields and enantioselectivities. This approach is recommended for researchers aiming for a concise synthesis, provided a suitable chiral ligand is accessible.

  • Enantioselective Reduction of the Prochiral Ketone (CBS Reduction) is a highly reliable and predictable method for generating the corresponding chiral secondary alcohol with excellent enantioselectivity. While it does not directly yield the tertiary alcohol, the resulting chiral secondary alcohol is a valuable synthetic intermediate. This method is recommended when the chiral secondary alcohol is also a target or when a robust and well-established procedure is preferred.

  • Enzymatic Kinetic Resolution is an excellent choice for obtaining high enantiomeric purity for both enantiomers of the target alcohol. The mild reaction conditions and the high selectivity of enzymes make this a very attractive "green" chemistry approach. This method is particularly advantageous when both enantiomers are desired for comparative biological studies. However, the maximum theoretical yield for a single enantiomer is 50%.

For drug development professionals, the scalability and robustness of the chosen method are paramount. Both the catalytic asymmetric addition and the enzymatic kinetic resolution have the potential for large-scale synthesis. The CBS reduction is also a well-established industrial process. Ultimately, the selection should be guided by a thorough evaluation of the specific project requirements and a cost-benefit analysis of each approach.

References

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. [Link]

  • The Chemical Synthesis Potential of 4'-Bromoacetophenone: A Versatile Organic Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. [Link]

  • Help needed with synthesis of 4-Bromoacetophenone. Reddit. [Link]

  • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. IJPRS. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Mastering Chirality. [Link]

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  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. [Link]

  • Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. ResearchGate. [Link]

  • Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. [Link]

  • Lipase-mediated kinetic resolution of racemic and desymmetrization of prochiral organophosphorus P-boranes. ResearchGate. [Link]

  • Enantioselective Addition of Grignard Reagents to Aldehydes. ResearchGate. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Enantioselective Addition of Grignard Reagents to Aldehydes. Sci-Hub. [Link]

  • Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses. Semantic Scholar. [Link]

  • Journal of Chromatography A. ElectronicsAndBooks. [Link]

  • Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and ... PubMed. [Link]

  • Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. NIH. [Link]

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A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromophenyl)-2-methylpropan-1-ol is a key building block in medicinal chemistry and materials science. Its tertiary alcohol moiety attached to a functionalized aromatic ring makes it a valuable precursor for a diverse range of molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of the primary catalytic and stoichiometric organometallic strategies for the synthesis of this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach. We will delve into the classic Grignard and organolithium reactions, as well as a more contemporary nickel-catalyzed cross-coupling approach, providing detailed experimental protocols and supporting data to inform your synthetic planning.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is often a balance between yield, reaction conditions, substrate scope, and the availability of starting materials and catalysts. Here, we compare three distinct approaches to the synthesis of this compound.

Parameter Grignard Reaction Organolithium Reaction Nickel-Catalyzed Cross-Coupling
Catalyst/Reagent Magnesium (stoichiometric)Organolithium (stoichiometric)Nickel complex (catalytic)
Starting Materials 4-Bromoacetophenone & Methylmagnesium bromide1,4-Dibromobenzene & Isobutylene oxide4-Bromo-tert-butylbenzene & Oxidant
Typical Yield Good to Excellent (70-90%)Good (60-80%)Moderate to Good (50-70%)
Reaction Temperature 0 °C to reflux-78 °C to room temperatureRoom temperature to elevated
Reaction Time 2-4 hours2-6 hours12-24 hours
Key Advantages Well-established, reliable, readily available reagents.Higher reactivity than Grignard reagents, useful for hindered substrates.Milder conditions, potential for broader functional group tolerance.
Key Disadvantages Sensitive to moisture and protic functional groups.Highly reactive and pyrophoric, requires stringent anhydrous and inert conditions.Catalyst and ligand sensitivity, may require optimization, less established for tertiary alcohols.

I. The Grignard Reaction: The Workhorse Approach

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[1][2] In the context of synthesizing this compound, the most direct route involves the nucleophilic addition of a methylmagnesium halide to 4-bromoacetophenone.[3]

Reaction Pathway & Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired tertiary alcohol.[4][5]

Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Methyl bromide or methyl iodide

  • 4-Bromoacetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction is initiated, add the remaining methyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Bromoacetophenone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-bromoacetophenone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Workflow Diagram

Grignard_Synthesis cluster_reagent Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification Mg Magnesium Turnings Grignard Methylmagnesium Bromide Mg->Grignard MeBr Methyl Bromide MeBr->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Ketone 4-Bromoacetophenone Ketone->Alkoxide Workup Acidic Workup (NH4Cl) Alkoxide->Workup Product This compound Workup->Product Purification Purification Product->Purification

Caption: Grignard synthesis workflow.

II. The Organolithium Approach: A More Reactive Alternative

Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for reactions with sterically hindered substrates.[6] For the synthesis of our target molecule, a plausible route involves the reaction of an aryllithium species with an epoxide.

Reaction Pathway & Mechanism

This route involves the generation of 4-bromophenyllithium via lithium-halogen exchange from 1,4-dibromobenzene. This potent nucleophile then attacks the less sterically hindered carbon of isobutylene oxide in an SN2-type ring-opening reaction.[7][8][9] Subsequent protonation of the resulting lithium alkoxide yields the final product.

Experimental Protocol

Materials:

  • 1,4-Dibromobenzene

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or THF

  • Isobutylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Generation of 4-Bromophenyllithium:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,4-dibromobenzene in anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise. Stir the mixture at -78 °C for 1 hour.

  • Reaction with Isobutylene Oxide:

    • To the freshly prepared 4-bromophenyllithium solution at -78 °C, add isobutylene oxide dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Workflow Diagram

Organolithium_Synthesis cluster_reagent Organolithium Formation cluster_reaction Epoxide Ring-Opening cluster_workup Workup & Purification DiBromo 1,4-Dibromobenzene ArLi 4-Bromophenyllithium DiBromo->ArLi nBuLi n-Butyllithium nBuLi->ArLi LiAlkoxide Lithium Alkoxide Intermediate ArLi->LiAlkoxide Epoxide Isobutylene Oxide Epoxide->LiAlkoxide Workup Aqueous Workup (NH4Cl) LiAlkoxide->Workup Product This compound Workup->Product Purification Purification Product->Purification

Caption: Organolithium synthesis workflow.

III. Nickel-Catalyzed Cross-Coupling: A Modern Catalytic Approach

Modern transition-metal catalysis offers milder and often more functional-group-tolerant alternatives to traditional organometallic reactions. While the direct nickel-catalyzed synthesis of tertiary benzylic alcohols from aryl halides is less established, a plausible approach can be extrapolated from recent advances in photoredox/nickel dual catalysis for C-C bond formation.[10][11][12]

Conceptual Reaction Pathway

This hypothetical pathway would involve the nickel-catalyzed cross-coupling of an aryl halide (1-bromo-4-iodobenzene) with a tertiary alkyl radical precursor. For instance, a tertiary carboxylic acid could be used as a radical precursor via oxidative decarboxylation in a photoredox cycle. The resulting tertiary alkyl radical would then be captured by a low-valent nickel species, which would undergo reductive elimination with the aryl halide to form the C-C bond. A subsequent, separate oxidation step would be required to install the hydroxyl group. It is important to note that this is a conceptual and multi-step approach, highlighting a potential direction for future research rather than a standard laboratory procedure for this specific molecule.

Plausible Experimental Protocol (Conceptual)

Materials:

  • 4-Bromo-tert-butylbenzene

  • Nickel catalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., dtbbpy)

  • Photocatalyst (e.g., an Iridium complex)

  • Oxidant (for a subsequent hydroxylation step)

  • Organic solvent (e.g., DMF or DMA)

Procedure:

  • Reaction Setup:

    • In a glovebox, a reaction vial would be charged with 4-bromo-tert-butylbenzene, the nickel catalyst, ligand, and photocatalyst.

    • The vial would be sealed and brought out of the glovebox.

  • Reaction Execution:

    • The appropriate solvent would be added, and the mixture would be degassed.

    • The reaction would be stirred under irradiation with visible light for 12-24 hours at room temperature.

  • Hydroxylation and Workup:

    • Following the cross-coupling, a suitable oxidant would be introduced to hydroxylate the benzylic position.

    • The reaction would be quenched, and the product extracted with an organic solvent.

    • Purification would likely involve column chromatography.

Workflow Diagram

Nickel_Catalysis cluster_catalysis Photoredox/Nickel Dual Catalysis cluster_hydroxylation Post-Coupling Oxidation cluster_purification Purification ArylHalide 4-Bromo-tert-butylbenzene NiCycle Ni(0)/Ni(II) Catalytic Cycle ArylHalide->NiCycle Radical tert-Butyl Radical Radical->NiCycle CoupledProduct Coupled Intermediate NiCycle->CoupledProduct PhotoCycle Photoredox Cycle PhotoCycle->Radical Oxidation Oxidation CoupledProduct->Oxidation Product This compound Oxidation->Product Purification Purification Product->Purification

Caption: Conceptual Nickel-catalyzed synthesis workflow.

Conclusion

For the synthesis of this compound, the Grignard reaction remains the most practical and reliable method for typical laboratory settings. Its well-understood mechanism, high yields, and the ready availability of starting materials make it the go-to choice. The organolithium approach offers a viable, albeit more demanding, alternative, particularly if steric hindrance were a greater concern. The nickel-catalyzed cross-coupling represents a frontier approach. While conceptually elegant and offering the promise of milder conditions, its application to the synthesis of this specific tertiary alcohol is not yet established and would require significant methods development. Researchers should select the method that best aligns with their experimental capabilities, desired scale, and tolerance for optimization.

References

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Synthesis of alcohols using Grignard reagents I. Khan Academy. [Link]

  • CHEM 222: Addition of Organometallic Reagents to Epoxides. YouTube. [Link]

  • Reactions of Epoxides with Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

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  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • CHEM 2325 Module 11: Reaction of Grignard Reagent/Organolithium Compound with Epoxide. YouTube. [Link]

  • Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers. Organic Letters. [Link]

  • Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling. PMC. [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. [Link]

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  • Nickel-Catalyzed Cross-Electrophile Coupling between Benzyl Alcohols and Aryl Halides Assisted by Titanium Co-reductant. Sci-Hub. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The compound 2-(4-Bromophenyl)-2-methylpropan-1-ol, as a halogenated organic substance, requires specific handling protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, technically grounded framework for its proper disposal, moving from hazard assessment to final waste stream management.

Section 1: Hazard Assessment and Risk Profile

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. Its chemical structure—a primary alcohol with a brominated aromatic ring—dictates its hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always available, its classification as a halogenated hydrocarbon allows us to infer a reliable risk profile based on analogous compounds and regulatory guidance.[1]

Halogenated organic compounds are a designated class of chemical waste precisely because their properties necessitate specialized disposal methods.[1][2] The carbon-bromine bond is of particular concern; during improper disposal methods like uncontrolled combustion, it can lead to the formation of highly toxic and corrosive gases, such as hydrogen bromide (HBr).[3][4]

Table 1: Chemical and Hazard Profile of this compound

PropertyDataSource(s)
IUPAC Name This compound
CAS Number 32454-37-8
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.117 g/mol
Inferred Health Hazards Harmful if swallowed, inhaled, or in contact with skin.[5][6] Causes skin and serious eye irritation.[5][6][7] May cause respiratory irritation.[5][7] Suspected cancer hazard.[5][6][7]
Primary Disposal Concern Classified as a halogenated organic compound . Must be segregated from non-halogenated waste streams.[1][2][1][2]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects. Must not be released into drains or the environment.[8][9][8][9]

Section 2: The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation into a dedicated halogenated organic waste stream. This is not merely a procedural formality; it is a chemical necessity driven by the distinct disposal technologies employed for different waste types.

  • Causality: Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[2] In contrast, halogenated wastes cannot be used as fuel and must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr).[2][3][4] Mixing these two streams contaminates the entire volume, forcing the more expensive and complex incineration process on the whole batch and violating regulatory compliance.[2]

Segregation_Decision start Waste Generated: This compound decision Does the molecule contain F, Cl, Br, or I? start->decision halogenated Collect in 'HALOGENATED ORGANIC WASTE' Container decision->halogenated Yes non_halogenated Collect in 'NON-HALOGENATED ORGANIC WASTE' Container decision->non_halogenated No

Caption: The fundamental decision process for chemical waste segregation.

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of this compound waste from the laboratory bench to the point of pickup.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn.

  • Gloves: Nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][8]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][10]

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.[1]

Part B: Waste Collection and Management Workflow

Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Logistics gen_waste 1. Generate Waste (e.g., reaction residues, contaminated materials) ppe 2. Don Correct PPE (Nitrile Gloves, Goggles, Lab Coat) gen_waste->ppe get_container 3. Obtain Approved 'Halogenated Waste' Container (UN-rated, compatible material) ppe->get_container transfer 4. Transfer Waste Carefully transfer liquid waste into the container using a funnel. get_container->transfer label_container 5. Label Container - 'Hazardous Waste' - 'Halogenated Organics' - List all contents, including this chemical - Attach Generator Barcode/ID transfer->label_container close_container 6. Secure Container Close screw-top cap tightly to be vapor-tight and spill-proof. label_container->close_container storage 7. Temporary Storage Store in a cool, dry, well-ventilated area away from incompatibles. close_container->storage ehs_pickup 8. Arrange Pickup Contact institution's EHS or licensed disposal contractor. storage->ehs_pickup documentation 9. Document Waste Complete waste manifest or log as required by your institution. ehs_pickup->documentation

Caption: Step-by-step workflow for compliant waste disposal.

Detailed Protocol Steps:

  • Container Selection : Use only UN-approved containers provided by your institution's Environmental Health & Safety (EHS) department, typically made of high-density polyethylene or borosilicate glass.[2][11] Ensure the container is designated and pre-labeled for "Halogenated Organic Waste."

  • Waste Transfer : When adding waste, do so in a fume hood to minimize inhalation exposure.[1] Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling : The container must be labeled correctly before the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."[11]

    • The full chemical name: "this compound" and any other constituents in the waste stream. Do not use abbreviations or chemical formulas.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Container Management : Keep the waste container closed at all times except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the lab environment.

  • Temporary Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from ignition sources and incompatible materials (e.g., strong oxidizing agents).[5]

  • Final Disposal : Once the container is full or ready for pickup, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for collection.[11]

Section 4: Emergency Procedures

Accidents can happen. A clear and immediate response is critical to mitigating harm.

Spill Response:

  • Evacuate and Alert : Immediately evacuate the spill area and alert nearby colleagues and your supervisor.[11]

  • Isolate : If safe to do so, prevent the spill from spreading. Close lab doors to allow fume hood exhaust to ventilate the area.

  • Assess and Equip : Do not attempt to clean a large spill. For small, manageable spills, wear appropriate PPE, including a respirator if necessary.

  • Contain and Absorb : Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[11] Do not use combustible materials like sawdust. [11]

  • Collect and Dispose : Carefully collect the absorbed material using non-sparking tools, place it in a designated hazardous waste container, seal, and label it appropriately.[11]

  • Decontaminate : Clean the spill area with soap and water.

  • Report : Report the spill to your EHS department.[11]

First Aid Measures:

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][8][5][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][8][5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present. Seek immediate medical attention.[5][6][5][6]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[5][8][5][8]

By adhering to these scientifically-backed procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations.

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5"). Benchchem.
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Other Disposal Guidance. I-WASTE DST | US EPA.
  • Disposal Guidance. I-WASTE DST | US EPA.
  • This compound | CAS 32454-37-8. Matrix Fine Chemicals.
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • SAFETY DATA SHEET for 1-(4-Bromophenyl)ethanol.
  • SAFETY DATA SHEET for 2-(4-Bromophenyl)ethanol. Fisher Scientific.
  • Material Safety Data Sheet for 2-(4-bromophenyl)propan-2-ol. Capot Chemical.
  • 2-(4-Bromophenyl)propan-2-ol | C9H11BrO. PubChem.
  • 2-(4-Bromophenyl)-2-methylpropanenitrile SDS. ECHEMI.
  • Safety Data Sheet for 4-(4-Bromophenyl)but-3-en-2-one. Angene Chemical.

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Personal protective equipment for handling 2-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(4-Bromophenyl)-2-methylpropan-1-ol

As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling and disposal of this compound. This document is designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our commitment is to foster a culture of safety and build trust by delivering value that extends beyond the product itself.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data sheets (SDS), the primary hazards associated with this chemical are:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Irritation : Causes skin irritation upon contact.[1][3][4]

  • Eye Irritation : Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1][3]

A thorough risk assessment should be conducted before beginning any work with this compound. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5][6]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Gloves must be inspected for any signs of degradation or perforation before use. Double-gloving may be appropriate for certain procedures. Always use proper glove removal technique to avoid contaminating your skin.[5][6][7]
Body Laboratory coat or chemical-resistant apronA lab coat provides a removable barrier to protect personal clothing and skin from contamination. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6][8]
Respiratory NIOSH-approved respiratorA respirator is necessary when working with the solid form of the compound where dust may be generated, or when adequate ventilation cannot be guaranteed. The type of respirator (e.g., N95, or a chemical cartridge respirator) should be chosen based on the specific risk assessment.[7][8]

Safe Handling and Operational Plan

Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation : All handling of this compound should be conducted in a well-ventilated area.[2][5][7] A chemical fume hood is the preferred engineering control for minimizing inhalation exposure.

  • Eyewash and Safety Shower : An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[2]

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Transfer : When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula to carefully transfer the material.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[5][7]

    • For larger spills, follow your institution's specific hazardous material spill response procedures.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5] Do not eat, drink, or smoke in the laboratory.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Chemical Waste : All surplus this compound and any grossly contaminated materials (e.g., from a spill cleanup) should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste in accordance with institutional guidelines.

Disposal Procedure
  • Waste Collection : Place all waste materials in a compatible and properly labeled container.

  • Professional Disposal : The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[5][7] Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Contaminated Packaging : The original product container should be disposed of as unused product.[5][7]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][7]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][7]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh and Transfer Compound prep_area->weigh spill Spill Response (if necessary) weigh->spill decon Decontaminate Work Area hygiene Personal Hygiene (Hand Washing) decon->hygiene waste_seg Segregate Chemical Waste and Contaminated PPE hygiene->waste_seg prof_disp Arrange for Professional Disposal waste_seg->prof_disp

Caption: Workflow for the safe handling of this compound.

References

  • Angene Chemical. (2024, July 12). Safety Data Sheet.
  • Capot Chemical. (2025, December 19). Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • SynZeal. (n.d.). Safety Data Sheet.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2024, February 15). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Angene Chemical. (2025, July 27). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.